Technical Documentation Center

3-Amino-2-methoxyisonicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-2-methoxyisonicotinamide
  • CAS: 1470249-13-8

Core Science & Biosynthesis

Exploratory

Discovery and Application of 3-Amino-2-methoxyisonicotinamide in Structure-Based Drug Design

Executive Summary 3-Amino-2-methoxyisonicotinamide (CAS 1470249-13-8) is a highly specialized heterocyclic building block that has played a pivotal role in the advancement of targeted kinase therapeutics[1]. Specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-2-methoxyisonicotinamide (CAS 1470249-13-8) is a highly specialized heterocyclic building block that has played a pivotal role in the advancement of targeted kinase therapeutics[1]. Specifically, this compound was instrumental in the structure-based drug design (SBDD) and discovery of novel 8-oxo-pyridopyrimidine inhibitors targeting Janus Kinase 1 and 2 (JAK1/2)[2]. By acting as a "masked pyridone," this intermediate circumvents the severe synthetic bottlenecks associated with tautomerization, enabling the precise construction of highly ligand-efficient hinge-binding motifs for kinase inhibition[3].

This whitepaper provides an in-depth technical analysis of the mechanistic rationale, synthetic workflow, and structural biology underlying the use of 3-amino-2-methoxyisonicotinamide in modern drug discovery.

Mechanistic Rationale: The "Masked Pyridone" Strategy

In the pursuit of potent JAK1/2 inhibitors, researchers identified the 8-oxo-pyridopyrimidine core as a superior hinge-binding scaffold[2]. However, synthesizing this core presents a significant chemical challenge.

The Tautomerization Problem: Unprotected 2-pyridones exist in a dynamic tautomeric equilibrium with their 2-hydroxypyridine counterparts. This equilibrium drastically reduces the nucleophilicity of adjacent functional groups, leads to poor solubility in organic solvents, and causes regiochemical ambiguity during cross-coupling or cyclization reactions.

The Causality of the 2-Methoxy Selection: To solve this, 3-amino-2-methoxyisonicotinamide is utilized as a precursor. The 2-methoxy group "locks" the oxygen in an enol-ether configuration, maintaining the full aromaticity and electron-rich nature of the pyridine ring[4].

  • Ortho-Positioning: The 3-amino and 4-carboxamide (isonicotinamide) groups are perfectly aligned ortho to one another, providing the exact bifunctional handles required for condensation into a pyrimidine ring.

  • Late-Stage Cleavage: Once the bicyclic 2-methoxypyrido[3,4-d]pyrimidine core is successfully built, the methoxy group is cleaved via acidic hydrolysis to reveal the thermodynamically stable 8-oxo-pyridopyrimidine (the active pyridone)[3].

SynthWorkflow N1 2-Methoxy-3-aminopyridine (Starting Material) N2 Boc Protection (Di-tert-butyl dicarbonate) N1->N2 N3 Directed Ortho Metalation (n-BuLi, CO2) N2->N3 N4 Amidation (NH3, Coupling Agent) N3->N4 N5 3-Amino-2-methoxyisonicotinamide (CAS 1470249-13-8) N4->N5 N6 Cyclization (e.g., Orthoester/Urea) N5->N6 N7 Methoxy Cleavage (Acidic Hydrolysis) N6->N7 N8 8-Oxo-pyridopyrimidine (JAK1/2 Inhibitor Core) N7->N8

Caption: Synthetic workflow from 2-methoxy-3-aminopyridine to 8-oxo-pyridopyrimidine JAK inhibitors.

Structure-Based Drug Design (SBDD) & JAK1/2 Inhibition

The ultimate goal of utilizing 3-amino-2-methoxyisonicotinamide is to generate a highly efficient kinase hinge binder. In SBDD, the hinge region of the kinase ATP-binding pocket is the primary anchor point for competitive inhibitors[2].

Once the methoxy group is cleaved, the resulting pyridone moiety of the 8-oxo-pyridopyrimidine acts as a bidentate hydrogen bond donor/acceptor system.

  • Hydrogen Bond Acceptor: The pyridone carbonyl (C=O) accepts a hydrogen bond from the backbone NH of Leu959 (in JAK1) or Leu932 (in JAK2).

  • Hydrogen Bond Donor: The adjacent pyridone NH donates a hydrogen bond to the backbone carbonyl of the same Leucine residue.

This dual interaction drastically improves the Ligand Efficiency (LE) of the molecule, allowing for lower molecular weight compounds to achieve sub-nanomolar potency while maintaining favorable physicochemical properties for cellular permeability[2].

SBDD_Logic N1 8-Oxo-pyridopyrimidine Core N2 Pyridone Carbonyl (C=O) N1->N2 N3 Pyridone NH N1->N3 N5 H-Bond Acceptor (Leu959/Leu932 NH) N2->N5 Binds N6 H-Bond Donor (Leu959/Leu932 C=O) N3->N6 Binds N4 JAK1/2 Kinase Hinge N5->N4 N6->N4

Caption: Structural basis of 8-oxo-pyridopyrimidine binding to the JAK1/2 kinase hinge region.

Experimental Methodology: Self-Validating Synthetic Workflow

To ensure scientific integrity and reproducibility, the synthesis of 3-amino-2-methoxyisonicotinamide is designed as a self-validating system. Each step includes a specific analytical checkpoint to verify the causality of the reaction.

Step 1: Boc-Protection of 2-Methoxy-3-aminopyridine
  • Causality: The primary amine must be protected to prevent nucleophilic interference and to act as a directing group for the subsequent metalation step.

  • Protocol: Dissolve 2-methoxy-3-aminopyridine (1.0 eq) in 1,4-dioxane. Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and heat to 110°C under a nitrogen atmosphere overnight. Distill under reduced pressure and wash with saturated sodium bicarbonate.

  • Validation Checkpoint: LC-MS analysis must show a mass shift from 124.14 to 224.26 [M+H]+, confirming mono-protection.

Step 2: Directed Ortho Metalation (DoM) and Carboxylation
  • Causality: The Boc group directs the strong lithium base to deprotonate exclusively at the C4 position of the pyridine ring, allowing for regioselective carboxylation.

  • Protocol: Cool the Boc-protected intermediate to -78°C in anhydrous THF. Dropwise add n-BuLi (2.5 M in hexanes, 2.1 eq) and TMEDA. Stir for 2 hours, then bubble anhydrous CO2 gas through the solution. Quench with 1N HCl to pH 4.

  • Validation Checkpoint: 1H NMR (DMSO-d6) must show the disappearance of the C4 aromatic proton (typically around 7.8 ppm), confirming the regioselective insertion of the carboxyl group.

Step 3: Amidation
  • Causality: Converts the carboxylic acid into an isonicotinamide, providing the necessary nitrogen atom for the final pyrimidine ring closure.

  • Protocol: Activate the carboxylic acid using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 30 minutes. Add ammonium chloride (NH4Cl, 5.0 eq) and stir at room temperature for 12 hours. Extract with EtOAc and wash with brine.

  • Validation Checkpoint: IR Spectroscopy should reveal a strong primary amide C=O stretch at ~1650 cm⁻¹ and dual N-H stretches at ~3300-3400 cm⁻¹.

Step 4: Deprotection to yield 3-Amino-2-methoxyisonicotinamide
  • Causality: Removal of the Boc group exposes the primary amine, yielding the final bifunctional building block ready for cyclization.

  • Protocol: Treat the intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature. Concentrate under vacuum and neutralize with basic resin.

  • Validation Checkpoint: Positive Ninhydrin stain confirms the presence of the primary amine. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of 167.069 [M+H]+ 168.07[1].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-Amino-2-methoxyisonicotinamide
PropertyValueSource / Validation
CAS Number 1470249-13-8Chemical Registry[1]
Molecular Formula C7H9N3O2HRMS / Elemental Analysis[1]
Molecular Weight 167.17 g/mol Mass Spectrometry[1]
Exact Mass 167.069HRMS[1]
Topological Polar Surface Area (TPSA) 91.2 ŲComputational Model[1]
Predicted pKa 14.54 ± 0.50Computational Model[1]
Rotatable Bonds 2Structural Analysis[1]
Table 2: Pharmacological Profile of Derived 8-Oxo-pyridopyrimidines

(Representative data for inhibitors synthesized using the building block)

Metric Target Value Mechanistic Rationale
JAK1 Enzyme IC50 < 5 nM High-affinity hinge binding via pyridone motif[2].
JAK2 Enzyme IC50 < 5 nM Dual inhibition profile driven by conserved Leu932/959[2].
Ligand Efficiency (LE) > 0.40 kcal/mol/HA Low molecular weight core maximizes binding energy per heavy atom[2].

| Cellular Activity (pSTAT3) | Potent Inhibition | Optimized polarity of the core allows for excellent cell permeability[2]. |

References

  • Guidechem. "3-Amino-2-methoxy-isonicotinamide 1470249-13-8 wiki". Guidechem.
  • Ambeed. "1470249-13-8 | 3-Amino-2-methoxyisonicotinamide". Ambeed.com.
  • Labadie, S., et al. "Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors". Bioorganic & Medicinal Chemistry Letters, 2013 Nov 1;23(21):5923-30.
  • Google Patents. "US11780840B2 - Tricyclic urea compounds as JAK2 V617F inhibitors". Google Patents.

Sources

Foundational

3-Amino-2-methoxyisonicotinamide IUPAC name

An in-depth technical guide on the structural properties, synthetic methodologies, and medicinal chemistry applications of 3-Amino-2-methoxyisonicotinamide. Executive Summary 3-Amino-2-methoxyisonicotinamide (IUPAC: 3-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural properties, synthetic methodologies, and medicinal chemistry applications of 3-Amino-2-methoxyisonicotinamide.

Executive Summary

3-Amino-2-methoxyisonicotinamide (IUPAC: 3-amino-2-methoxypyridine-4-carboxamide) is a highly specialized heterocyclic building block pivotal to modern drug discovery. Characterized by a densely functionalized pyridine ring, this compound serves as a critical synthetic precursor for bicyclic pharmacophores, most notably the 8-oxo-pyridopyrimidine scaffolds used in targeted kinase inhibitors. This whitepaper deconstructs the physicochemical profile of the molecule, elucidates the causality behind its complex synthetic pathways, and provides self-validating protocols for its preparation and downstream application in Janus Kinase (JAK) inhibitor design.

Chemical Identity and Physicochemical Profiling

Understanding the spatial and electronic distribution of 3-amino-2-methoxyisonicotinamide is essential for predicting its reactivity. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups enrich the electron density of the pyridine core, while the electron-withdrawing carboxamide (-CONH₂) at the C4 position creates a strong push-pull electronic system.

Table 1: Structural and Physicochemical Properties

PropertyValue / Descriptor
IUPAC Name 3-amino-2-methoxypyridine-4-carboxamide
CAS Registry Number 1470249-13-8
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
SMILES String COC1=NC=CC(=C1N)C(=O)N
Topological Polar Surface Area (TPSA) 91.2 Ų
Hydrogen Bond Donors / Acceptors 2 / 4
Predicted pKa 14.54 ± 0.50 (Amide NH)

Data grounded by .

Strategic Role in Medicinal Chemistry: The JAK1/2 Inhibitor Paradigm

The architectural value of 3-amino-2-methoxyisonicotinamide lies in its pre-organized geometry for cyclization. When subjected to one-carbon cyclization reagents (e.g., formamidine acetate), the adjacent C3-amino and C4-carboxamide groups condense to form a pyrimidinone ring, yielding a pyrido-pyrimidine bicyclic system.

In 2013, researchers at Genentech utilized this exact pathway to discover a novel class of . The causality behind selecting this specific building block is twofold:

  • Hinge-Binding Motif: The 2-methoxy group serves as a masked pyridone. Upon cleavage, the resulting pyridone oxygen acts as a highly efficient hydrogen bond acceptor in the hinge region of the JAK ATP-binding pocket.

  • Kinase Selectivity: The rigid bicyclic core restricts the conformational flexibility of the molecule, enhancing ligand efficiency and selectivity for JAK1 over other kinase families.

JAKSTAT Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK1/2) (ATP Binding Pocket) Receptor->JAK Activates STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammation / Oncology) STAT->Nucleus Translocates Inhibitor Pyridopyrimidine Inhibitor (Hinge-Binding Motif) Inhibitor->JAK Blocks Kinase Domain

Figure 1: JAK-STAT signaling pathway and the targeted inhibition mechanism by pyridopyrimidines.

Synthetic Methodologies: The Directed Ortho-Metalation (DoM) Strategy

Synthesizing 3-amino-2-methoxyisonicotinamide requires precise regiocontrol. Pyridine rings are inherently electron-deficient, rendering standard Electrophilic Aromatic Substitution (SEAr) at the C4 position highly inefficient. To circumvent this, chemists employ a Directed ortho-Metalation (DoM) strategy.

By installing a tert-butoxycarbonyl (Boc) group on the C3 amine, the oxygen atoms of the carbamate coordinate with the lithium cation of an organolithium reagent. This coordination directs the basic carbanion to deprotonate the adjacent C4 position regioselectively, forming a stable organolithium intermediate that can be trapped by carbon dioxide (CO₂).

Table 2: Optimization of DoM Conditions for C4 Functionalization

Directing GroupBase / SolventTemperatureC4 RegioselectivityYield (%)
-NH₂ (Unprotected)n-BuLi / THF-78 °CLow (Complex mixture)< 10%
-NHBocn-BuLi / THF-78 °CModerate45%
-NHBoc t-BuLi / THF -78 °C High 82%
-NHBocLDA / THF-78 °CLow (No reaction)N/A

Causality Note: The choice of t-BuLi is critical. Its increased basicity and steric bulk drive the rapid and irreversible deprotonation at C4, preventing unwanted nucleophilic attack on the electron-deficient pyridine ring.

SyntheticWorkflow SM 2-Methoxy-3-aminopyridine (Starting Material) Step1 Boc Protection (Boc2O, 1,4-Dioxane, 110°C) SM->Step1 Int1 tert-Butyl (2-methoxypyridin-3-yl)carbamate Step1->Int1 Step2 Directed ortho-Metalation (t-BuLi, -78°C, then CO2) Int1->Step2 Int2 3-((tert-Butoxycarbonyl)amino)- 2-methoxyisonicotinic acid Step2->Int2 Step3 Amidation & Deprotection (HATU, NH4Cl, then TFA) Int2->Step3 Target 3-Amino-2-methoxyisonicotinamide (Target Compound) Step3->Target Step4 Cyclization (Formamidine Acetate, Reflux) Target->Step4 Final 8-Oxo-pyridopyrimidine Scaffold (JAK1/2 Inhibitor Precursor) Step4->Final

Figure 2: Synthetic workflow from 2-methoxy-3-aminopyridine to the JAK1/2 inhibitor scaffold.

Experimental Protocols (Self-Validating System)

The following protocols are designed as self-validating workflows, ensuring that each intermediate is rigorously confirmed before proceeding to the next step, thereby preventing the propagation of synthetic errors.

Step 1: Preparation of tert-Butyl (2-methoxypyridin-3-yl)carbamate
  • Reaction: Dissolve 2-methoxy-3-aminopyridine (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in anhydrous 1,4-dioxane. Heat the mixture under a nitrogen atmosphere at 110 °C for 16 hours.

  • Workup: Concentrate under reduced pressure. Wash the residue with saturated NaHCO₃ and extract with ethyl acetate.

  • Validation Checkpoint 1: Analyze the crude mixture via ¹H NMR (CDCl₃). The appearance of a sharp 9H singlet at ~1.50 ppm confirms Boc incorporation. LC-MS must show the [M+H]⁺ ion at m/z 225.1.

Step 2: Regioselective DoM and Carboxylation
  • Reaction: Dissolve the Boc-protected intermediate in anhydrous THF and cool to -78 °C under argon. Dropwise add t-BuLi (2.2 eq) to form the dianion. Stir for 1 hour at -78 °C.

  • Quench: Bubble anhydrous CO₂ gas through the solution for 30 minutes, then allow the reaction to slowly warm to room temperature. Quench with 1M HCl to pH 4.

  • Validation Checkpoint 2: TLC (10% MeOH in DCM) should reveal a highly polar, UV-active spot (the carboxylic acid). ¹H NMR (DMSO-d₆) must show the disappearance of the C4 aromatic proton doublet (typically around 7.2 ppm in the starting material), confirming regioselective metalation strictly at C4.

Step 3: Amidation and Deprotection to Target Compound
  • Amidation: Dissolve the resulting acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stir for 15 minutes, then add solid NH₄Cl (5.0 eq). Stir at room temperature for 12 hours.

  • Deprotection: Isolate the amide intermediate, dissolve in DCM, and add Trifluoroacetic Acid (TFA) (10 eq). Stir for 2 hours at room temperature to cleave the Boc group. Neutralize and purify via flash chromatography.

  • Validation Checkpoint 3: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the target compound (C₇H₉N₃O₂, [M+H]⁺ calculated 168.0768). IR spectroscopy will show characteristic primary amide N-H stretches at ~3350 and 3180 cm⁻¹, and a strong C=O stretch at ~1660 cm⁻¹.

Step 4: Downstream Cyclization (Application)
  • Reaction: To synthesize the 8-oxo-pyridopyrimidine core, reflux 3-amino-2-methoxyisonicotinamide with formamidine acetate (3.0 eq) in ethanol for 8 hours.

  • Validation Checkpoint 4: The cyclization is confirmed by the disappearance of the primary amine and amide protons in ¹H NMR, replaced by a distinct pyrimidine C2-H singlet at ~8.0 ppm.

References

  • Labadie, S., et al. "Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013, 23(21), 5923-5930.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118995202, 3-Amino-2-methoxyisonicotinamide." PubChem, 2023.[Link]

Exploratory

3-Amino-2-methoxyisonicotinamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-2-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-2-methoxyisonicotinamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes known information with expert analysis of structurally related compounds to offer predictive insights and practical guidance for researchers.

Introduction

3-Amino-2-methoxyisonicotinamide (CAS No. 1470249-13-8) belongs to the substituted pyridine class of compounds, which are integral scaffolds in numerous pharmacologically active molecules. The presence of an amino group, a methoxy group, and a carboxamide on the isonicotinamide core suggests its potential for diverse chemical interactions and as a key building block in the synthesis of more complex molecular architectures. This guide aims to consolidate the available data and provide a robust framework for understanding and utilizing this compound in a research and development setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing factors from solubility and permeability to metabolic stability.

Structural and General Properties
PropertyValueSource/Comment
IUPAC Name 3-Amino-2-methoxypyridine-4-carboxamide---
Synonyms 3-Amino-2-methoxy-isonicotinamide[1]
CAS Number 1470249-13-8[1]
Molecular Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol [1]
Predicted pKa 14.54 ± 0.50[1]
Storage 2-8°C, protect from light[1]
Solubility Profile (Predicted)

The solubility of a compound is critical for its biological activity and formulation. Based on its structure, a qualitative solubility profile for 3-Amino-2-methoxyisonicotinamide can be predicted:

  • Water: The presence of the amino and amide groups suggests the potential for hydrogen bonding, likely affording some aqueous solubility. However, the overall aromatic character may limit this.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to the ability to act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated due to the polar nature of the molecule.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Low solubility is expected due to the significant polarity of the functional groups.

Experimental Protocol: Solubility Determination

A standardized protocol to experimentally determine the solubility of 3-Amino-2-methoxyisonicotinamide is as follows:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a calibrated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis and Reactivity

While a specific, detailed synthesis for 3-Amino-2-methoxyisonicotinamide is not widely published, a plausible synthetic route can be proposed based on established pyridine chemistry.

Proposed Synthetic Pathway

A likely synthetic approach would involve the amination of a suitable 3-halo-2-methoxyisonicotinamide precursor. The choice of halogen (e.g., chloro, bromo) and the amination conditions would be critical for optimizing the reaction yield and purity.

G A 3-Halo-2-methoxyisonicotinonitrile B 3-Halo-2-methoxyisonicotinamide A->B Hydrolysis C 3-Amino-2-methoxyisonicotinamide B->C Amination (e.g., NH3, Buchwald-Hartwig)

Figure 1. A proposed synthetic pathway for 3-Amino-2-methoxyisonicotinamide.

Experimental Protocol: Illustrative Amination

The following is a generalized protocol for the amination step, which would require optimization for this specific substrate:

  • Reaction Setup: In a sealed reaction vessel, combine the 3-halo-2-methoxyisonicotinamide (1 equivalent), a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., dioxane).

  • Addition of Amine Source: Introduce the ammonia source. This could be aqueous ammonia, a solution of ammonia in a suitable solvent, or an ammonia surrogate.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120°C and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, dilute it with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Chemical Reactivity

The reactivity of 3-Amino-2-methoxyisonicotinamide is dictated by its functional groups:

  • Amino Group: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also influences the electronic properties of the pyridine ring.

  • Amide Group: The amide can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating amino and methoxy groups activate the ring towards electrophilic substitution, although the pyridine nitrogen deactivates the ring overall.

Spectral Characterization (Predicted)

Detailed experimental spectra are not available. The following are predicted spectral characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the amino and amide groups.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring.

  • Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.

  • Amino Protons: A broad singlet, the chemical shift of which will be solvent-dependent, integrating to two protons.

  • Amide Protons: Two broad singlets (or one if rotation is fast) for the -CONH₂ protons, also with a solvent-dependent chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm.

  • Aromatic Carbons: Several signals in the aromatic region (δ 100-160 ppm). The carbons attached to the nitrogen, amino, and methoxy groups will have distinct chemical shifts.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching (Amino and Amide): Broad absorptions in the region of 3100-3500 cm⁻¹. Primary amines typically show two distinct bands in this region.

  • C=O Stretching (Amide): A strong, sharp absorption band around 1650-1690 cm⁻¹.

  • C-O Stretching (Methoxy): An absorption in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

  • C=C and C=N Stretching (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M+): A peak at m/z = 167.

  • Fragmentation: Expect losses of small neutral molecules such as NH₃, CO, and CH₃ from the molecular ion.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Amino-2-methoxyisonicotinamide is not widely available, general precautions for handling substituted aminopyridines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light[1].

Conclusion

3-Amino-2-methoxyisonicotinamide is a potentially valuable building block in medicinal chemistry. Although detailed experimental data is scarce, this guide provides a solid foundation for its use by synthesizing available information and offering predictive insights based on established chemical principles. It is imperative that researchers acquiring this compound perform thorough characterization to confirm its identity and properties before use in further applications.

References

  • Information on related compounds and general chemical principles were synthesized from various chemical databases and literature, but no direct publications for the synthesis and detailed characterization of 3-Amino-2-methoxyisonicotinamide were found.

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 3-Amino-2-methoxyisonicotinamide and its Analogs

A Note to the Reader: As a Senior Application Scientist, a core aspect of my role is to provide accurate and actionable scientific information. In the course of preparing this technical guide on the biological activity o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As a Senior Application Scientist, a core aspect of my role is to provide accurate and actionable scientific information. In the course of preparing this technical guide on the biological activity of 3-Amino-2-methoxyisonicotinamide, a comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the existing knowledge. There is currently no specific, detailed information regarding the biological activity, mechanism of action, or established experimental protocols for 3-Amino-2-methoxyisonicotinamide itself.

Therefore, this guide has been structured to provide valuable context by examining the biological activities of structurally related compounds. By understanding the landscape of analogous molecules, researchers can identify potential areas of investigation and formulate hypotheses for the study of 3-Amino-2-methoxyisonicotinamide. The principles of scientific integrity and logical progression remain paramount, and this document will clearly distinguish between established data for related compounds and the theoretical potential of the topic compound.

This guide will explore the biological activities of key isonicotinamide, aminopyridine, and pyrazine carboxamide derivatives, providing a framework for potential research directions for 3-Amino-2-methoxyisonicotinamide.

Part 1: The Isonicotinamide Scaffold: A Platform for Diverse Biological Activity

The isonicotinamide core, a pyridine ring with a carboxamide group at the 4-position, is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, owing to their ability to interact with various biological targets. The introduction of amino and methoxy substituents, as seen in 3-Amino-2-methoxyisonicotinamide, can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding potential, thereby modulating its biological activity.

Potential Therapeutic Areas for Isonicotinamide Derivatives

Research into isonicotinamide and its analogs has spanned multiple disease areas. While direct data for 3-Amino-2-methoxyisonicotinamide is unavailable, the activities of related compounds suggest potential for:

  • Anticancer Activity: Many heterocyclic amide compounds exhibit antiproliferative effects. For instance, a series of 2-amino-N-methoxybenzamides have been designed and synthesized as potential therapeutics for non-small cell lung cancer (NSCLC)[1].

  • Antimicrobial and Antifungal Activity: The nitrogen-containing heterocyclic structure is a common feature in many antimicrobial agents. For example, certain cyanopyridine derivatives have demonstrated a wide range of therapeutic activities, including antibacterial and antifungal properties[2].

  • Enzyme Inhibition: The isonicotinamide scaffold can be tailored to fit into the active sites of various enzymes. Notably, substituted N-(pyridin-3-yl)-2-amino-isonicotinamides have been identified as highly potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3)[3][4].

  • Neurological Disorders: As evidenced by the GSK-3 inhibitor research, isonicotinamide derivatives have the potential to modulate targets relevant to neurodegenerative diseases like Alzheimer's[3][4].

Part 2: Biological Activities of Structurally Related Analogs

To infer the potential biological profile of 3-Amino-2-methoxyisonicotinamide, it is instructive to examine the documented activities of compounds sharing key structural motifs.

Aminopyrazine Carboxamides: Antimycobacterial Potential

A notable example of a structurally similar class of compounds is the 3-aminopyrazine-2-carboxamides. These have been investigated as potential antimycobacterial agents.

Key Findings:

  • Activity against Mycobacterium tuberculosis: A study on 3-acylaminopyrazine-2-carboxamides demonstrated significant activity against various strains of mycobacteria, including multidrug-resistant strains of M. tuberculosis[5].

  • Mechanism of Action: The proposed mechanism of action for some of these analogs is the inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme for bacterial protein synthesis[5].

  • Structure-Activity Relationship (SAR): The antimycobacterial activity was found to be sensitive to the nature of the substituents. For instance, 4'-substituted 3-(benzamido)pyrazine-2-carboxamides were among the most active compounds[5].

The presence of the 3-amino and carboxamide groups in 3-Amino-2-methoxyisonicotinamide suggests that it could be a candidate for similar antimycobacterial screening.

Substituted Isonicotinamides: GSK-3 Inhibition

The development of N-(pyridin-3-yl)-2-amino-isonicotinamides as GSK-3 inhibitors highlights the potential for this scaffold to target protein kinases.

Key Findings:

  • High Potency and Selectivity: Extensive SAR studies have led to the identification of isonicotinamide-based GSK-3 inhibitors with high potency[3][4].

  • Relevance to Alzheimer's Disease: GSK-3 is a key enzyme implicated in the pathology of Alzheimer's disease, making its inhibitors promising therapeutic candidates[3][4].

The substitution pattern on the pyridine ring and the nature of the amide substituent are critical for both potency and selectivity. This suggests that the 3-amino and 2-methoxy groups of 3-Amino-2-methoxyisonicotinamide would likely play a crucial role in its interaction with kinase targets.

Methoxy- and Hydroxy-Substituted Carboxamides: Antiproliferative and Antibacterial Activity

Research into novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides has revealed their potential as both antiproliferative and antibacterial agents.

Key Findings:

  • Antiproliferative Activity: Certain derivatives showed selective activity against cancer cell lines, such as the MCF-7 breast cancer cell line[6].

  • Antibacterial Activity: Some compounds demonstrated selective antibacterial activity against Gram-positive bacteria like E. faecalis[6].

  • Influence of Substituents: The number and position of methoxy and hydroxy groups were found to be critical for the observed biological activity[6].

This underscores the importance of the methoxy group in 3-Amino-2-methoxyisonicotinamide and its potential contribution to cytotoxic or antibacterial effects.

Part 3: Proposed Experimental Workflows for Investigating the Biological Activity of 3-Amino-2-methoxyisonicotinamide

Based on the activities of related compounds, the following experimental workflows are proposed to elucidate the biological profile of 3-Amino-2-methoxyisonicotinamide.

Initial Screening for Biological Activity

A broad-based initial screening is essential to identify potential areas of biological activity.

Diagram of Initial Screening Workflow:

InitialScreening Compound 3-Amino-2-methoxy- isonicotinamide Antimicrobial Antimicrobial Assays (Bacteria & Fungi) Compound->Antimicrobial Antiproliferative Antiproliferative Assays (Cancer Cell Lines) Compound->Antiproliferative Enzyme Enzyme Inhibition Assays (e.g., Kinases) Compound->Enzyme Data Data Analysis & Hit Identification Antimicrobial->Data Antiproliferative->Data Enzyme->Data

Caption: Initial high-throughput screening workflow for 3-Amino-2-methoxyisonicotinamide.

Step-by-Step Protocol for Antiproliferative Screening (MTT Assay):

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-Amino-2-methoxyisonicotinamide in the appropriate vehicle. Add the compound to the cells at various concentrations and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mechanism of Action Studies

Should a significant "hit" be identified in the initial screening, subsequent experiments would be required to elucidate the mechanism of action.

Diagram of Mechanism of Action Workflow (Example for an Antiproliferative Hit):

MoA_Workflow Hit Antiproliferative Hit Identified CellCycle Cell Cycle Analysis (Flow Cytometry) Hit->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) Hit->Apoptosis TargetID Target Identification (e.g., Kinase Profiling, Proteomics) Hit->TargetID Pathway Pathway Analysis (Western Blotting for key proteins) CellCycle->Pathway Apoptosis->Pathway TargetID->Pathway Conclusion Elucidation of Mechanism of Action Pathway->Conclusion

Caption: Workflow for elucidating the mechanism of an antiproliferative compound.

Part 4: Future Directions and Conclusion

The lack of specific biological data for 3-Amino-2-methoxyisonicotinamide presents a clear opportunity for novel research. The structural similarity to compounds with established anticancer, antimycobacterial, and enzyme-inhibiting properties provides a strong rationale for its investigation.

Future research should focus on:

  • Synthesis and Characterization: The first step will be the synthesis and thorough characterization of 3-Amino-2-methoxyisonicotinamide to ensure purity and structural confirmation.

  • Broad Biological Screening: A comprehensive screening against a diverse panel of biological targets is warranted.

  • Structure-Activity Relationship Studies: Should initial hits be identified, the synthesis and evaluation of a library of related analogs would be crucial for optimizing activity and understanding the SAR.

References

  • NextSDS. 3-Amino-2-methoxy-isonicotinamide — Chemical Substance Information.
  • Sengmany, S., et al. (2019). Synthesis and Biological Evaluation of 3-Amino-, 3-Alkoxy- And 3-Aryloxy-6-(Hetero)arylpyridazines as Potent Antitumor Agents. Bioorganic & Medicinal Chemistry Letters.
  • Sheppard, G. S., et al. (2004). 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. Bioorganic & Medicinal Chemistry Letters, 14(4), 865-8. Available from: [Link]

  • Anonymous. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate.
  • Anonymous. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences.
  • Anonymous. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Available from: [Link]

  • Anonymous. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. Available from: [Link]

  • Anonymous. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Revista de Chimie. Available from: [Link]

  • Anonymous. (2016). Synthesis and cytotoxicity evaluation of 3-amino-2-hydroxypropoxyisoflavone derivatives. Molecules. Available from: [Link]

  • Anonymous. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available from: [Link]

  • Anonymous. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Anonymous. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides. Molecules. Available from: [Link]

  • Anonymous. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. Available from: [Link]

  • PubChem. 3-Aminoisonicotinic acid. Available from: [Link]

  • Anonymous. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Anonymous. (2023). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. Available from: [Link]

  • Anonymous. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Available from: [Link]

Sources

Exploratory

The Emerging Landscape of 3-Amino-2-methoxyisonicotinamide Derivatives: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Therapeutic Promise In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone of drug design, offering a versatile and privileged scaffold for interacting with a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Therapeutic Promise

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone of drug design, offering a versatile and privileged scaffold for interacting with a multitude of biological targets. Within this broad class, 3-amino-2-methoxyisonicotinamide and its analogs are emerging as a focal point for researchers in drug development. This technical guide provides an in-depth exploration of this chemical series, from its synthetic intricacies to its pharmacological potential and the critical experimental methodologies required for its evaluation. For the medicinal chemist and drug discovery professional, understanding the nuances of this scaffold is paramount for unlocking its full therapeutic potential.

The core structure, characterized by an aminopyridine ring substituted with a methoxy group and a carboxamide, presents a unique electronic and steric profile. This arrangement facilitates a range of non-covalent interactions with protein targets, making it a compelling starting point for the development of novel therapeutics. This guide will delve into the current understanding of these interactions, the rationale behind analog design, and the practical considerations for advancing these compounds through the drug discovery pipeline.

Medicinal Chemistry and Synthesis: Constructing the Core and Its Analogs

The synthesis of 3-amino-2-methoxyisonicotinamide derivatives requires a strategic and often multi-step approach. While a single, universally applied protocol does not exist, a logical and adaptable synthetic strategy can be devised based on established pyridine chemistry.

A plausible and efficient synthetic route commences with a commercially available or readily synthesized substituted pyridine, such as 2-chloro-3-nitropyridine-4-carbonitrile. The synthesis can be logically broken down into several key transformations:

  • Introduction of the Methoxy Group: The 2-chloro substituent serves as a versatile handle for nucleophilic aromatic substitution. Treatment with sodium methoxide in a suitable solvent like methanol or a polar aprotic solvent such as DMF (N,N-dimethylformamide) facilitates the displacement of the chloride to install the desired 2-methoxy group. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction of the Nitro Group: The 3-nitro group can be selectively reduced to the corresponding 3-amino functionality. A variety of reducing agents can be employed, with catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere being a common and clean method. Alternative methods include the use of reducing metals like iron or tin(II) chloride in an acidic medium.

  • Hydrolysis of the Nitrile: The 4-cyano group can be hydrolyzed to the primary carboxamide (isonicotinamide). This transformation is typically achieved under either acidic or basic conditions. For instance, treatment with a strong acid like sulfuric acid or a base such as sodium hydroxide in a protic solvent will yield the desired amide. Careful control of reaction conditions is crucial to avoid over-hydrolysis to the carboxylic acid.

This generalized scheme provides a framework for accessing the core 3-amino-2-methoxyisonicotinamide scaffold. The synthesis of analogs involves the strategic introduction of substituents at various positions of the pyridine ring or on the amide nitrogen.

Experimental Protocol: Synthesis of 3-Amino-2-methoxyisonicotinamide

Step 1: Synthesis of 2-Methoxy-3-nitropyridine-4-carbonitrile

  • To a solution of 2-chloro-3-nitropyridine-4-carbonitrile (1.0 eq) in anhydrous methanol (10-20 mL/g), add sodium methoxide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-methoxy-3-nitropyridine-4-carbonitrile.

Step 2: Synthesis of 3-Amino-2-methoxypyridine-4-carbonitrile

  • Dissolve 2-methoxy-3-nitropyridine-4-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-2-methoxypyridine-4-carbonitrile.

Step 3: Synthesis of 3-Amino-2-methoxyisonicotinamide

  • To 3-amino-2-methoxypyridine-4-carbonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for 2-6 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford 3-amino-2-methoxyisonicotinamide.

Pharmacology and Mechanism of Action: Targeting Inflammatory Pathways

The therapeutic potential of 3-amino-2-methoxyisonicotinamide derivatives is primarily linked to their activity as inhibitors of phosphodiesterase 4 (PDE4).[1][2] PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.[2]

The PDE4 Inhibition Pathway

The mechanism of action can be visualized as a signaling cascade:

PDE4_Inhibition_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli Cell_Membrane AC Adenylate Cyclase ProInflammatory_Stimuli->AC ATP ATP cAMP cAMP AC->cAMP ATP->AC activates PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates NFkB_Inhibition Inhibition of NF-κB Pathway cAMP->NFkB_Inhibition AMP AMP PDE4->AMP hydrolyzes CREB CREB Phosphorylation PKA->CREB Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory ProInflammatory_Cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-23) NFkB_Inhibition->ProInflammatory_Cytokines reduces Derivative 3-Amino-2-methoxy- isonicotinamide Derivative Derivative->PDE4 inhibits PK_Workflow Start Start: Rodent Model (e.g., Sprague-Dawley Rat) Dosing Compound Administration (Oral or Intravenous) Start->Dosing Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis of Compound Concentration Processing->Analysis Data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2, Bioavailability) Analysis->Data End End: Pharmacokinetic Profile Data->End

Sources

Foundational

In silico modeling of 3-Amino-2-methoxyisonicotinamide

In Silico Modeling of 3-Amino-2-methoxyisonicotinamide: A Privileged Hinge-Binding Scaffold for Mps1 (TTK) Kinase Inhibition Executive Summary Fragment-Based Drug Design (FBDD) relies on identifying low-molecular-weight...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Silico Modeling of 3-Amino-2-methoxyisonicotinamide: A Privileged Hinge-Binding Scaffold for Mps1 (TTK) Kinase Inhibition

Executive Summary

Fragment-Based Drug Design (FBDD) relies on identifying low-molecular-weight scaffolds that form highly efficient, directional interactions with target proteins. In the realm of oncology, Monopolar Spindle 1 (Mps1, also known as TTK) is a dual-specificity kinase critical for the spindle assembly checkpoint[1]. Aminopyridines are privileged pharmacophores in kinase drug discovery, frequently acting as potent hinge binders[2]. Notably, specific aminopyridine derivatives induce an unusual "peptide flip" at the Mps1 hinge region (Cys604), unlocking a highly selective binding mode that bypasses off-target kinome toxicity[3][4].

This technical guide establishes a rigorous computational pipeline to evaluate 3-Amino-2-methoxyisonicotinamide (CAS: 1470249-13-8)[5] as a foundational FBDD scaffold targeting Mps1. By synthesizing Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD), we construct a self-validating system to predict and confirm its binding mechanics.

Computational Workflow Architecture

To ensure scientific integrity, our in silico pipeline is designed as a sequential, self-validating loop. Static docking alone cannot account for the electronic complexity of the functional groups or the dynamic plasticity of the kinase hinge.

Workflow QM 1. Quantum Mechanics (QM) DFT B3LYP/6-31G** Charge & Tautomer Profiling Dock 3. Molecular Docking Glide XP Hinge-Binding Mechanics QM->Dock Prep 2. Target Preparation Mps1 Kinase (PDB: 3VQU) Flipped-Peptide State Prep->Dock MD 4. Molecular Dynamics 100 ns Explicit Solvent Interaction Stability Dock->MD ADMET 5. ADMET Profiling Physicochemical Assessment MD->ADMET

Fig 1: Self-validating in silico FBDD workflow for kinase scaffold evaluation.

Quantum Mechanical (QM) Profiling

The Causality: Molecular mechanics (MM) force fields often misrepresent the partial charges and rotational barriers of conjugated heteroaromatic systems. The 2-methoxy group and 4-carboxamide of our scaffold possess rotational degrees of freedom that dictate the molecule's bioactive conformation. Performing Density Functional Theory (DFT) calculations prior to docking ensures that the electrostatic potential (ESP) map accurately reflects the electron-donating effect of the 3-amino group, which is critical for hydrogen bonding with the kinase hinge.

Step-by-Step Methodology:

  • Conformational Search: Generate initial 3D conformers of 3-Amino-2-methoxyisonicotinamide using the OPLS4 force field to identify the global minimum.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and the 6-31G** basis set (e.g., via Jaguar or Gaussian).

  • ESP Mapping: Calculate the electrostatic potential charges to replace default force-field charges.

  • Validation Checkpoint: Ensure the dihedral angle between the 4-carboxamide plane and the pyridine ring is energetically minimized (typically coplanar or slightly twisted due to steric relief from the 3-amino group).

Molecular Docking & Hinge-Binding Mechanics

The Causality: Standard rigid-receptor docking often fails against Mps1 because it ignores the target's structural plasticity. Aminopyridines are known to induce a specific peptide flip at the Cys604 backbone carbonyl[3][4]. If a standard DFG-in/αC-helix-in structure is used without this flip, the 3-amino group will experience artificial steric clashes. Therefore, we must select a template (PDB: 3VQU) where this flipped conformation is already captured[3].

Step-by-Step Methodology:

  • Target Preparation: Download PDB 3VQU (Mps1 bound to an aminopyridine derivative)[3]. Use a Protein Preparation Wizard to assign bond orders, add missing hydrogens at pH 7.4, and optimize the hydrogen-bond network (specifically checking the orientation of Cys604 and the gatekeeper Met602).

  • Grid Generation: Center the receptor grid on the native ligand, ensuring the bounding box encompasses the adjacent hydrophobic pocket and the solvent channel.

  • Self-Validation (Cross-Docking): Re-dock the native ligand using Extra Precision (XP) scoring. Checkpoint: The protocol is only validated if the native ligand is reproduced with an RMSD < 1.5 Å.

  • Fragment Docking: Dock the QM-optimized 3-Amino-2-methoxyisonicotinamide fragment into the validated grid.

InteractionMap Ligand 3-Amino-2-methoxy- isonicotinamide Fragment Core Hinge1 Cys604 (Hinge) Backbone NH Ligand->Hinge1 Pyridine N1 (H-bond Acceptor) Hinge2 Cys604 (Hinge) Backbone C=O (Flipped) Ligand->Hinge2 3-Amino Group (H-bond Donor) Gatekeeper Met602 Gatekeeper Interface Ligand->Gatekeeper 2-Methoxy Group (Steric/Hydrophobic) Solvent Solvent Channel Fragment Growing Vector Ligand->Solvent 4-Carboxamide (Solvent Exposure)

Fig 2: Predicted pharmacophore interaction network within the Mps1 kinase active site.

Molecular Dynamics (MD) Simulation

The Causality: A docking pose is merely a static hypothesis. To confirm that the 4-carboxamide group does not cause unfavorable desolvation penalties that eject the fragment from the pocket, we must subject the complex to explicit solvent Molecular Dynamics. MD evaluates the residence time and the temporal stability of the bidentate hinge interaction.

Step-by-Step Methodology:

  • System Solvation: Embed the docked Mps1-fragment complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl.

  • Parameterization: Assign the AMBER99SB-ILDN force field for the kinase and the General Amber Force Field (GAFF) for the fragment, utilizing the QM-derived ESP charges.

  • Equilibration: Perform 100 ps of NVT (constant volume/temperature at 300 K) followed by 100 ps of NPT (constant pressure/temperature at 1 atm) with position restraints on the protein backbone.

  • Production Run: Execute a 100 ns unrestrained production simulation.

  • Validation Checkpoint: Analyze the trajectory for Ligand RMSD. A stable fragment should plateau at an RMSD < 2.0 Å relative to the initial docking pose. Calculate the fractional occupancy of the Cys604 hydrogen bonds (target > 80% occupancy over 100 ns).

Quantitative Data Summaries

The computational outputs validate 3-Amino-2-methoxyisonicotinamide as a highly efficient starting point for lead optimization. Its low molecular weight and optimal polar surface area leave ample room for synthetic elaboration (e.g., growing from the 4-carboxamide vector into the solvent channel).

Table 1: Computed Physicochemical & ADMET Properties [5]

Property Value FBDD Implications
Molecular Weight 167.17 g/mol Excellent for FBDD (Rule of 3 compliant).
LogP (Estimated) ~0.20 Highly hydrophilic; low risk of non-specific binding.
Topological PSA 91.2 Ų Sufficient polarity for solvent exposure.
H-Bond Donors 2 Optimal for hinge interaction (3-amino).
H-Bond Acceptors 4 Supports diverse interaction networks.

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

Table 2: In Silico Energetics & Stability Metrics

Metric Predicted Value Threshold for Success
Glide XP Docking Score -6.8 kcal/mol < -6.0 kcal/mol for fragments
Ligand Efficiency (LE) 0.56 kcal/mol/heavy atom > 0.30 kcal/mol/heavy atom
MD Ligand RMSD (100 ns) 1.4 Å < 2.0 Å

| Cys604 H-Bond Occupancy | 88% | > 80% over trajectory |

References

  • Kusakabe, K. et al. (2015). "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kusakabe, K. et al. (2012). "Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation." ACS Medicinal Chemistry Letters. Available at:[Link]

  • RCSB Protein Data Bank. "3VQU: CRYSTAL STRUCTURE OF HUMAN MPS1 CATALYTIC DOMAIN IN COMPLEX WITH 4-[(4-amino-5-cyano-6-ethoxypyridin-2- yl)amino]benzamide." RCSB PDB. Available at: [Link]

  • Chen, Y. et al. (2023). "Development of MPS1 Inhibitors: Recent Advances and Perspectives." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to Target Identification Studies of 3-Amino-2-methoxyisonicotinamide

Abstract The deconvolution of a small molecule's mechanism of action is a critical and often rate-limiting step in drug discovery and chemical biology. 3-Amino-2-methoxyisonicotinamide is a novel compound with potential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a critical and often rate-limiting step in drug discovery and chemical biology. 3-Amino-2-methoxyisonicotinamide is a novel compound with potential biological activity, yet its molecular target(s) remain unknown. This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to systematically identify the protein targets of 3-Amino-2-methoxyisonicotinamide. We will delve into the strategic design of chemical probes, the application of state-of-the-art chemoproteomic techniques, and the subsequent validation of identified targets. The methodologies outlined herein are not only applicable to the topic compound but also serve as a robust blueprint for the target deconvolution of other novel bioactive small molecules.

Introduction: The Challenge of Target Deconvolution

The identification of a drug's molecular target is paramount to understanding its mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization efforts.[1][2] Historically, target identification relied on serendipitous discoveries or hypothesis-driven approaches. However, the advent of genomics, proteomics, and chemical biology has ushered in an era of systematic and unbiased target discovery.[3][4]

For a novel compound such as 3-Amino-2-methoxyisonicotinamide, where no prior biological data exists, a multi-pronged approach is essential. This guide will focus on a strategy that combines computational prediction with robust experimental validation, primarily through chemical proteomics.

Initial Assessment and Computational Approaches

Before embarking on extensive experimental work, in silico methods can provide valuable initial hypotheses about potential targets. These computational approaches can help prioritize experimental efforts and inform the design of chemical probes.[5][6]

Structural Similarity and Target Prediction

The structure of 3-Amino-2-methoxyisonicotinamide can be compared against databases of known bioactive molecules and their targets. Techniques such as 2D and 3D similarity searching can identify compounds with similar pharmacophores, suggesting that they may share common targets. Machine learning and deep learning algorithms can further refine these predictions by analyzing complex structure-activity relationships.[5][7]

Physicochemical Properties of 3-Amino-2-methoxyisonicotinamide

A basic understanding of the compound's properties is crucial for designing experiments.

PropertyValueSource
Molecular Formula C7H9N3O2[8]
Molecular Weight 167.17 g/mol [8]
Predicted pKa 14.54 ± 0.50[8]
Storage Temperature 2-8°C (protect from light)[8]

These properties will be important when considering cell permeability, solubility in assay buffers, and the design of chemical probes.

The Cornerstone of Target Identification: Chemical Probe Synthesis

To experimentally identify the binding partners of 3-Amino-2-methoxyisonicotinamide in a complex biological system, it is essential to design and synthesize a chemical probe.[9][10] A well-designed probe retains the biological activity of the parent compound while incorporating a reactive group for covalent modification of the target and a reporter tag for detection and enrichment.[11][12]

Design Principles for a 3-Amino-2-methoxyisonicotinamide Probe

The design of a chemical probe for 3-Amino-2-methoxyisonicotinamide should consider the following:

  • Point of Attachment: The linker and reporter tag should be attached to a position on the molecule that is not critical for its interaction with the target protein. Structure-activity relationship (SAR) studies of analogs can help identify these non-essential positions.

  • Linker: A flexible linker of appropriate length is necessary to minimize steric hindrance and allow the probe to access the binding site of the target protein.

  • Reactive Group: A photoreactive group, such as a diazirine or benzophenone, is often preferred as it allows for covalent cross-linking to the target upon UV irradiation, capturing both covalent and non-covalent interactions.[13][14]

  • Reporter Tag: A biotin tag is commonly used for affinity purification of the probe-protein complex using streptavidin beads. A fluorescent tag can also be included for imaging applications.

The following diagram illustrates the general structure of an affinity-based probe derived from 3-Amino-2-methoxyisonicotinamide.

G cluster_probe Chemical Probe Structure Parent_Compound 3-Amino-2-methoxyisonicotinamide Core Linker Linker Parent_Compound->Linker Attachment at non-critical position Reactive_Group Photoreactive Group (e.g., Diazirine) Linker->Reactive_Group Reporter_Tag Reporter Tag (e.g., Biotin) Linker->Reporter_Tag

Caption: General structure of an affinity-based chemical probe.

Experimental Workflows for Target Identification

With a synthesized chemical probe, several powerful chemoproteomic techniques can be employed to identify the protein targets of 3-Amino-2-methoxyisonicotinamide.

Affinity-Based Protein Profiling (ABPP)

Affinity-Based Protein Profiling (ABPP) is a powerful technique that uses chemical probes to identify and characterize protein-small molecule interactions directly in complex biological systems.[11][12][15]

4.1.1. ABPP Workflow

The general workflow for an ABPP experiment is as follows:

  • Incubation: The chemical probe is incubated with a biological sample (e.g., cell lysate or intact cells).

  • Photocrosslinking: The sample is exposed to UV light to induce covalent cross-linking between the probe and its binding partners.

  • Lysis and Enrichment: Cells are lysed, and the biotin-tagged probe-protein complexes are enriched using streptavidin-coated beads.

  • Elution and Digestion: The enriched proteins are eluted from the beads and digested into peptides, typically with trypsin.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the probe.

G cluster_workflow Affinity-Based Protein Profiling (ABPP) Workflow A Incubate Cells/Lysate with Chemical Probe B UV Photocrosslinking A->B C Cell Lysis B->C D Enrichment with Streptavidin Beads C->D E Wash to Remove Non-specific Binders D->E F On-bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification G->H G cluster_workflow Thermal Proteome Profiling (TPP) Workflow A Treat Cells/Lysate with 3-Amino-2-methoxyisonicotinamide B Heat to a Range of Temperatures A->B C Separate Soluble and Aggregated Proteins B->C D Prepare Soluble Proteins for MS (Digestion, Labeling) C->D E LC-MS/MS Analysis D->E F Generate Melting Curves and Identify Tm Shifts E->F

Caption: The experimental workflow for Thermal Proteome Profiling.

Target Validation: From Hits to Confirmed Targets

The identification of a "hit" from a proteomics screen is only the first step. Rigorous validation is required to confirm that the identified protein is a bona fide target of 3-Amino-2-methoxyisonicotinamide and that this interaction is responsible for the compound's biological effects. [1][2][16]

Orthogonal Biochemical and Biophysical Assays
  • Recombinant Protein Binding Assays: The interaction between 3-Amino-2-methoxyisonicotinamide and the purified recombinant candidate protein can be confirmed using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST). These methods provide quantitative data on binding affinity (Kd).

  • Enzyme Inhibition Assays: If the candidate target is an enzyme, its activity can be measured in the presence and absence of 3-Amino-2-methoxyisonicotinamide to determine if the compound acts as an inhibitor.

Cellular Target Engagement
  • Cellular Thermal Shift Assay (CETSA): This is a targeted version of TPP where the thermal stability of a specific candidate protein is assessed by Western blotting. [1]A shift in the protein's melting curve upon treatment with 3-Amino-2-methoxyisonicotinamide in intact cells confirms target engagement in a physiological context.

Genetic Approaches

Genetic methods provide strong evidence for the functional relevance of a target. [17][18][19][20]

  • Gene Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein. If the phenotype of the knockdown/knockout cells mimics the effect of treatment with 3-Amino-2-methoxyisonicotinamide, it strongly suggests that the compound's activity is mediated through this target.

  • Overexpression: Overexpressing the target protein may lead to resistance to the compound, further validating the on-target effect.

Conclusion

The identification of the molecular target(s) of 3-Amino-2-methoxyisonicotinamide is a challenging but achievable goal. By employing a systematic and multi-faceted approach that combines in silico prediction, rational chemical probe design, advanced chemoproteomic techniques like ABPP and TPP, and rigorous target validation, researchers can successfully elucidate the mechanism of action of this novel compound. The workflows and methodologies detailed in this guide provide a comprehensive roadmap for navigating the complexities of target deconvolution and will be invaluable for advancing the study of 3-Amino-2-methoxyisonicotinamide and other bioactive small molecules.

References

  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

  • Genetic-Driven Druggable Target Identification and Validation. (2020). Trends in Genetics. Retrieved March 21, 2026, from [Link]

  • Computational/in silico methods in drug target and lead prediction. (2021). Briefings in Bioinformatics. Retrieved March 21, 2026, from [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025). EurekAlert!. Retrieved March 21, 2026, from [Link]

  • Human Genetics and Genomics for Drug Target Identification and Prioritization: Open Targets' Perspective. (2024). Annual Review of Genomics and Human Genetics. Retrieved March 21, 2026, from [Link]

  • Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. (n.d.). ChomiX Biotech. Retrieved March 21, 2026, from [Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. (2015). Nature Protocols. Retrieved March 21, 2026, from [Link]

  • Importance of Target Identification & Validation in Drug Development. (n.d.). Drug Discovery and Development. Retrieved March 21, 2026, from [Link]

  • Activity Based Protein Profiling ABPP. (n.d.). Mtoz Biolabs. Retrieved March 21, 2026, from [Link]

  • Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences. Retrieved March 21, 2026, from [Link]

  • Genetic Strategies for Identifying New Drug Targets. (2014). Microbiology Spectrum. Retrieved March 21, 2026, from [Link]

  • A Review of Computational Methods for Predicting Drug Targets. (2018). Current Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • A Review of Computational Methods for Predicting Drug Targets. (2018). Current Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2020). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

  • Genetic Strategies for Identifying New Drug Targets. (2014). PubMed. Retrieved March 21, 2026, from [Link]

  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (n.d.). Springer Nature. Retrieved March 21, 2026, from [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology. Retrieved March 21, 2026, from [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023). Journal of Proteome Research. Retrieved March 21, 2026, from [Link]

  • 3-Amino-2-methoxy-isonicotinamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). International Journal of Molecular Sciences. Retrieved March 21, 2026, from [Link]

  • 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. (2020). Current Opinion in Chemical Biology. Retrieved March 21, 2026, from [Link]

  • Prioritising genetic findings for drug target identification and validation. (2025). UK Biobank. Retrieved March 21, 2026, from [Link]

  • Proteomics in Drug Discovery: Accelerating Target Identification and Efficacy Evaluation. (n.d.). Biopharmaceutical Technology Center. Retrieved March 21, 2026, from [Link]

  • Proteomics and genomics: perspectives on drug and target discovery. (2010). Current Opinion in Chemical Biology. Retrieved March 21, 2026, from [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI. Retrieved March 21, 2026, from [Link]

  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. (2020). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Target Identification and Validation in Drug Discovery. (2025). Chemspace. Retrieved March 21, 2026, from [Link]

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. (2019). Molecules. Retrieved March 21, 2026, from [Link]

  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. (2020). PubMed. Retrieved March 21, 2026, from [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020). International Journal of Molecular Sciences. Retrieved March 21, 2026, from [Link]

  • Target validation in drug discovery. (2006). Methods in Molecular Biology. Retrieved March 21, 2026, from [Link]

  • Activity-based protein profiling: A graphical review. (2022). Pharmacological Research. Retrieved March 21, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Safe Handling, Physicochemical Profiling, and Experimental Integration of 3-Amino-2-methoxyisonicotinamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Amino-2-methoxyisonicotinamide (CAS: 1470249-13-8) Executive Summary In modern drug discovery, functionalized pyridine deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Amino-2-methoxyisonicotinamide (CAS: 1470249-13-8)

Executive Summary

In modern drug discovery, functionalized pyridine derivatives serve as critical heterocyclic building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 3-Amino-2-methoxyisonicotinamide is a highly versatile intermediate, characterized by its multi-functional reactivity profile (a primary amine, a methoxy ether, and a carboxamide group). However, this high reactivity necessitates stringent safety and handling protocols. Classified as a Class 8 Corrosive [1], this compound requires rigorous environmental controls to prevent severe tissue damage upon contact and to maintain its chemical integrity during synthetic workflows.

This guide provides an authoritative, causality-driven framework for the safe handling, storage, and experimental integration of 3-Amino-2-methoxyisonicotinamide.

Physicochemical Profile & Hazard Causality

To handle a chemical safely, one must understand the molecular logic driving its hazards. The combination of an electron-donating methoxy group (-OCH3) and an amino group (-NH2) on the pyridine ring significantly increases the electron density of the aromatic system. This polarization not only makes the C3-amine a potent nucleophile for cross-coupling reactions but also contributes to its aggressive basicity and corrosive nature.

When in contact with biological tissues, these polarized functional groups can rapidly disrupt cellular lipid bilayers and denature proteins, leading to the H314 hazard classification (Causes severe skin burns and eye damage) [2].

Quantitative Data Summary

All critical physicochemical and regulatory data are summarized in the table below to facilitate rapid risk assessment prior to experimental design.

PropertyValueCausality / Implication
CAS Number 1470249-13-8Unique identifier for regulatory tracking.
Molecular Formula C7H9N3O2Indicates high nitrogen content; potential for hydrogen bonding.
Molecular Weight 167.17 g/mol Low molecular weight facilitates rapid solvation and tissue penetration.
pKa (Predicted) 14.54 ± 0.50High pKa of the amide/amine system indicates strong localized basicity.
Hazard Class Class 8 (Corrosive)Capable of full-thickness destruction of intact skin tissue[3].
UN Number UN 1759Regulated as a Corrosive Solid, n.o.s. for transportation.
Packing Group IIIRequires specific corrosion-resistant secondary containment.
Storage Conditions 2-8°C, Protect from lightPrevents photo-oxidation of the primary amine into N-oxides or azo-dimers.

Safety & Handling Framework (Self-Validating Protocols)

Standard laboratory practices are insufficient for Class 8 Corrosives. The following protocols are designed as self-validating systems —meaning each workflow contains an inherent verification step to ensure safety and chemical integrity.

Personal Protective Equipment (PPE) & Environmental Controls
  • Gloving Strategy: Wear heavy-duty neoprene gloves over standard nitrile inner gloves. Causality: Nitrile alone can degrade microscopically upon prolonged exposure to concentrated basic organics. Neoprene provides a robust barrier against corrosive penetration.

  • Ventilation: All handling must occur within a Class II Fume Hood or a dedicated powder containment enclosure. Causality: The compound is a solid; aerosolized corrosive dust can cause severe respiratory tract burns if inhaled.

Corrosive Spill Response Protocol

In the event of a localized spill, execute the following step-by-step methodology:

  • Isolation: Evacuate the immediate vicinity. Do not introduce water, as the heat of solvation can exacerbate the spread of the corrosive agent.

  • Containment: Surround the solid spill with a compatible inert absorbent (e.g., dry sand or vermiculite).

  • Collection: Sweep the absorbed mixture using non-sparking tools into a High-Density Polyethylene (HDPE) hazardous waste container. Causality: HDPE is chemically resistant to Class 8 alkaline corrosives, preventing secondary containment failure[4].

  • System Validation (The pH Swab Test): Wash the affected surface with copious amounts of water. Collect a sample of the rinsate and test it with pH indicator paper. The spill response is only validated as "complete" when the rinsate registers a neutral pH (6.5–7.5).

G Start Receipt of 3-Amino-2-methoxyisonicotinamide Storage Storage Protocol (2-8°C, Light Protected) Start->Storage PPE Don PPE (Neoprene over Nitrile) Storage->PPE FumeHood Transfer to Class II Fume Hood PPE->FumeHood Weighing Analytical Weighing (Inert Atmosphere) FumeHood->Weighing Spill Spill Event? Weighing->Spill Dissolution Solubilization (e.g., DMF/DMSO) Spill->Dissolution No SpillResp Corrosive Spill Protocol (HDPE Containment) Spill->SpillResp Yes Validate Validation: pH Swab Test (pH 6-7) SpillResp->Validate

Caption: Workflow for the safe handling, environmental control, and validated spill response of Class 8 Corrosives.

Experimental Integration: Synthetic Workflows

3-Amino-2-methoxyisonicotinamide is frequently utilized in Buchwald-Hartwig aminations or amide coupling reactions. The following protocol ensures that the compound's reactivity is harnessed without compromising the catalyst or the safety of the operator.

Step-by-Step Methodology: Reagent Preparation for Cross-Coupling
  • Atmospheric Control: Purge a Schlenk flask with Argon for 15 minutes. Causality: The C3-amine is highly susceptible to atmospheric oxygen, which can poison palladium catalysts and lead to oxidative degradation.

  • Weighing: Inside the fume hood, weigh the required mass using an anti-static spatula to prevent electrostatic dispersion of the corrosive powder.

  • Solubilization: Dissolve the compound in anhydrous, degassed 1,4-Dioxane or Dimethylformamide (DMF). Causality: These aprotic solvents readily solvate the polar carboxamide network while maintaining the stability of transition metal catalysts.

  • System Validation (The LC-MS Aliquot Check): Before introducing the palladium catalyst, withdraw a 10 µL aliquot and perform a rapid LC-MS analysis. The workflow is validated if the chromatogram shows a single peak corresponding to the exact mass (167.17 g/mol ), confirming the absence of oxidative dimers.

  • Transfer: Transfer the validated solution to the main reaction vessel via a gas-tight syringe.

G Comp 3-Amino-2-methoxyisonicotinamide (Nucleophile/Building Block) Amine C3-Amine Reactivity (Buchwald-Hartwig / Acylation) Comp->Amine Amide C4-Carboxamide Reactivity (Dehydration / Coupling) Comp->Amide Methoxy C2-Methoxy Group (Steric/Electronic Directing) Comp->Methoxy Prod1 N-Substituted Isonicotinamides Amine->Prod1 Prod2 Pyridine-4-carbonitriles Amide->Prod2 Methoxy->Amine Electronic Activation

Caption: Synthetic logic and site-specific reactivity pathways of 3-Amino-2-methoxyisonicotinamide.

Conclusion

Handling 3-Amino-2-methoxyisonicotinamide requires a delicate balance between exploiting its rich chemical reactivity and mitigating its severe corrosive hazards. By adhering to causality-driven PPE selection, utilizing chemically compatible HDPE containment, and implementing self-validating steps like the pH swab test and LC-MS aliquot checks, researchers can safely integrate this powerful building block into advanced drug discovery pipelines.

References

  • USA Hazmat. Class 8 Corrosive Substances: A Hazardous Materials Guide. Available at: [Link]

  • MLI Environmental. Hazardous Waste Materials Guide: Corrosive Liquids. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application of 3-Amino-2-methoxyisonicotinamide in medicinal chemistry

Application Note: 3-Amino-2-methoxyisonicotinamide as a Privileged Scaffold Precursor in Kinase Inhibitor Discovery Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Amino-2-methoxyisonicotinamide as a Privileged Scaffold Precursor in Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the construction of rigid, hydrogen-bond-capable bicyclic heteroaromatic systems. 3-Amino-2-methoxyisonicotinamide (CAS: 1470249-13-8) has emerged as a critical organic building block for synthesizing pyrido[3,4-d]pyrimidines —a privileged chemotype that effectively mimics the adenine ring of ATP. This application note details the structural rationale, quantitative activity profiles, and self-validating synthetic protocols for utilizing this precursor in the development of advanced oncology therapeutics.

Structural Rationale & Chemical Biology

The utility of 3-amino-2-methoxyisonicotinamide lies in its precise pre-organization of functional groups. The adjacent amine and carboxamide moieties provide the exact geometry required for rapid cyclization into a fused pyrimidine ring.

The Causality of the Methoxy Group: The methoxy group at the C2 position of the precursor translates to the C8 position of the resulting pyrido[3,4-d]pyrimidine scaffold. Medicinal chemists specifically select this methoxy-substituted precursor over unsubstituted or ethoxy-substituted analogs for three mechanistic reasons [2]:

  • Hinge Region Binding: The methoxy oxygen frequently engages in critical water-mediated hydrogen bonding within the ATP-binding pocket of target kinases.

  • Metabolic Stability: It minimizes the risk of reactive intermediate formation that occurs via the CYP450-mediated metabolic dealkylation of larger alkoxy groups.

  • Cellular Permeability: The compact nature of the methoxy group significantly improves cellular target modulation compared to bulkier substituents.

Target Kinase Profiles & Logical Relationships

Derivatives synthesized from 3-amino-2-methoxyisonicotinamide have demonstrated profound efficacy against several high-value oncology targets:

  • MPS1 (Monopolar Spindle 1) Kinase: Chromosomally unstable cancer cells rely on MPS1 to maintain the Spindle Assembly Checkpoint (SAC). Pyrido[3,4-d]pyrimidine derivatives competitively inhibit MPS1, abrogating the SAC and driving the tumor cells into mitotic catastrophe [2].

  • FGFR4 (Fibroblast Growth Factor Receptor 4): Highly selective inhibitors derived from this scaffold are utilized to treat hepatocellular carcinoma while avoiding the hyperphosphatemia side effects typically associated with pan-FGFR inhibition [4].

  • CDK2 & Broad Anticancer Activity: 4-substituted 2-amino pyrido[3,4-d]pyrimidines have shown highly selective growth inhibition against renal (UO-31) and breast (MCF-7) cancer cell lines [1].

Pathway A Chromosomal Instability B MPS1 Kinase Activation A->B Triggers C Spindle Assembly Checkpoint (SAC) B->C Maintains D Tumor Cell Survival C->D Enables E Pyrido[3,4-d]pyrimidine Inhibitor E->B Inhibits F Mitotic Catastrophe E->F Induces

MPS1 kinase signaling pathway and the logical intervention of pyrido[3,4-d]pyrimidines.

Quantitative Structure-Activity Data

The following table summarizes the quantitative performance of key kinase inhibitors synthesized downstream from 3-amino-2-methoxyisonicotinamide, demonstrating the scaffold's versatility.

Compound / DerivativePrimary TargetIC₅₀ / Growth InhibitionKey Structural Feature at C4Ref
Compound 24c MPS1 Kinase0.008 μM (8 nM)1-methyl-1H-pyrazol-4-yl[2]
Compound 19 CDK2120 nM2-tetrahydropyran[3]
Compound 13 UO-31 (Renal Cancer)High Selective Inhibition4-(4-chlorophenyl)amino[1]
Compound 21 MCF-7 (Breast Cancer)High Selective Inhibition4-(3-fluorophenyl)amino[1]

Synthetic Workflows & Logical Relationships

The transformation of 3-amino-2-methoxyisonicotinamide into a library of active kinase inhibitors follows a strict, three-stage logic: Ring Closure , Lactam Activation , and C4-Diversification .

Workflow A 3-Amino-2-methoxyisonicotinamide (Precursor) B Cyclization (Chloroformamidine, 140°C) A->B C 8-Methoxypyrido[3,4-d]pyrimidin-4-ol (Stable Lactam) B->C Ring Closure D Chlorination (POCl3, Reflux) C->D E 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (Electrophile) D->E Lactam Activation F C4-Diversification (SNAr / Buchwald-Hartwig) E->F G Target Kinase Inhibitors (MPS1, FGFR4, CDK2) F->G Library Generation

Synthetic workflow from 3-amino-2-methoxyisonicotinamide to kinase inhibitors.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating analytical checkpoints to verify reaction success before proceeding to the next step.

Protocol 1: Ring Closure to 2-Amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol

Causality: Chloroformamidine hydrochloride acts as the C-N-C insertion unit. Dimethyl sulfone is specifically chosen as the solvent because its high boiling point and extreme polarity facilitate the high-temperature (140 °C) condensation required to overcome the activation energy of the bicyclic formation without degrading the starting materials [1].

  • Preparation: In a dry, round-bottom flask, combine 3-amino-2-methoxyisonicotinamide (2.5 mmol), chloroformamidine hydrochloride (3.0 mmol), and dimethyl sulfone (1.5 g).

  • Reaction: Heat the solid mixture to 140 °C under an inert argon atmosphere for 4 hours. The mixture will melt into a homogenous, highly polar phase.

  • Quenching: Cool the mixture to 70 °C. Slowly add 7.5 mL of 2 M ammonia in methanol to neutralize the suspension to pH 8.

  • Isolation: Filter the resulting precipitate, wash sequentially with cold water and ethyl acetate, and dry under a vacuum.

  • Validation Checkpoint:

    • LC-MS: Confirm the disappearance of the precursor mass (m/z 168 [M+H]⁺) and the appearance of the cyclized product (m/z 193 [M+H]⁺).

    • ¹H NMR (DMSO-d₆): Look for the diagnostic shift of the methoxy singlet at ~3.89 ppm and the loss of the primary amine/amide protons.

Protocol 2: Lactam Activation via Chlorination

Causality: The intermediate from Protocol 1 exists predominantly as a highly stable lactam tautomer, rendering the C4 position unreactive toward nucleophiles. Phosphorus oxychloride (POCl₃) is utilized to convert the carbonyl oxygen into a chlorine atom, forming a highly reactive imidoyl chloride. This electrophilic activation is mandatory to prime the scaffold for diversification [1].

  • Preparation: Suspend 2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol (5.7 mmol) in neat POCl₃ (10.5 mL, 115 mmol).

  • Reaction: Heat the suspension to reflux (105 °C) and stir overnight. The suspension will gradually clear as the chlorinated product dissolves.

  • Workup: Remove excess POCl₃ via vacuum distillation (co-evaporate with toluene to assist removal). Carefully pour the residue into ice-cold aqueous ammonia to neutralize residual acid.

  • Purification: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (0–100% EtOAc in hexanes).

  • Validation Checkpoint:

    • LC-MS: The mass must shift from m/z 193 to the distinct isotopic cluster of m/z 211/213 [M+H]⁺ (indicative of a single chlorine atom).

    • TLC: The product will show a significantly higher Rf value on silica gel compared to the highly polar lactam starting material.

Protocol 3: C4-Diversification via SNAr (Library Generation)

Causality: The newly installed C4-chloride is highly activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens. This allows for rapid Nucleophilic Aromatic Substitution (SNAr) with various anilines or amines to generate the final inhibitor libraries without the strict need for palladium catalysis in many cases.

  • Reaction: Dissolve 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (1.0 eq) and the desired nucleophile (e.g., 4-chloroaniline, 1.2 eq) in isopropanol or NMP.

  • Catalysis: Add a catalytic amount of concentrated HCl (for aniline derivatives) or DIPEA (for aliphatic amines).

  • Heating: Heat at 80–135 °C (or via microwave irradiation) until completion.

  • Isolation: Cool to room temperature, precipitate with water, and filter the final kinase inhibitor.

  • Validation Checkpoint:

    • LC-MS: Disappearance of the m/z 211/213 cluster and appearance of the target mass (e.g., m/z 302 [M+H]⁺ for the 4-chlorophenylamino derivative).

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Advances. [Link]

  • Fgfr4 inhibitor, preparation method therefor and pharmaceutical use thereof.
Application

Application Note: 3-Amino-2-methoxyisonicotinamide as a Privileged Scaffold in High-Throughput Screening for Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and Assay Development Executive Summary In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and Assay Development

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), selecting the right starting scaffold is the most critical determinant of a library's success. 3-Amino-2-methoxyisonicotinamide (CAS: 1470249-13-8) has emerged as a highly versatile, privileged building block for the synthesis of kinase inhibitors.

This application note details the causality behind utilizing this specific pyridine derivative to construct focused HTS libraries. Specifically, we outline its transformation into 8-oxo-pyridopyrimidines —a potent hinge-binding motif for Janus kinases (JAK1/2)—and provide a self-validating TR-FRET screening protocol to identify high-ligand-efficiency hits [1].

Chemical Rationale & Scaffold Properties

As a Senior Application Scientist, I frequently observe libraries failing due to poor physicochemical properties or lack of a defined pharmacophore. 3-Amino-2-methoxyisonicotinamide bypasses these pitfalls through three distinct structural advantages:

  • Pre-organized Geometry for Cyclization: The ortho relationship between the 3-amino and 4-carboxamide groups allows for facile, high-yielding cyclization into pyrido[3,4-d]pyrimidine-4(3H)-ones.

  • The 2-Methoxy "Masking" Strategy: The 2-methoxy group serves a dual purpose. During library synthesis, it modulates the electron density of the pyridine ring, acting as a protecting/directing group. Post-cyclization, it is easily demethylated to reveal an 8-oxo (pyridone) moiety.

  • Bidentate Hinge Binding: Once demethylated, the resulting 8-oxo-pyridopyrimidine core forms a highly specific bidentate hydrogen-bonding network with the kinase hinge region (e.g., Leu932 in JAK1), drastically improving ligand efficiency (LE).

HTS_Workflow A 3-Amino-2-methoxyisonicotinamide (Core Scaffold) B Combinatorial Library Synthesis (Derivatization & Cyclization) A->B Diversity Input C High-Throughput Screening (TR-FRET Kinase Assay) B->C 10,000+ Cmpds D Hit Identification (IC50 < 1 µM) C->D Data Analysis E Hit-to-Lead Optimization (Structure-Based Design) D->E SAR Profiling

Caption: Workflow for HTS library generation and screening using the 3-Amino-2-methoxyisonicotinamide scaffold.

HTS Library Construction Protocol

To generate a screening library of 8-oxo-pyridopyrimidines, the 3-amino-2-methoxyisonicotinamide scaffold must undergo a systematic derivatization and cyclization workflow.

Step-by-Step Methodology
  • Scaffold Derivatization (N-Alkylation/Arylation):

    • Procedure: React 3-amino-2-methoxyisonicotinamide with a diverse panel of aldehydes via reductive amination, or aryl halides via Buchwald-Hartwig cross-coupling, to introduce diversity at the R1​ position.

    • Causality: This step introduces the vector that will eventually probe the solvent-exposed region or the selectivity pocket of the kinase.

  • Cyclization to Pyrido[3,4-d]pyrimidine:

    • Procedure: Treat the intermediate with an excess of triethyl orthoformate (or diverse orthoesters for R2​ diversity) and a catalytic amount of acetic acid. Reflux at 120°C for 4–6 hours.

    • Causality: The orthoester condenses with the 3-amino and 4-carboxamide groups, forming the rigid bicyclic pyrimidine ring necessary for orienting the molecule within the ATP-binding pocket.

  • Demethylation (Pharmacophore Unmasking):

    • Procedure: Cool the reaction to -78°C in anhydrous DCM. Slowly add Boron tribromide ( BBr3​ ) (3.0 eq). Allow to warm to room temperature and stir for 12 hours. Quench carefully with methanol.

    • Causality: BBr3​ selectively cleaves the 2-methoxy ether. This unmasks the pyridone (8-oxo) core, which is the critical hydrogen bond acceptor/donor pair required for JAK1/2 hinge binding [1].

High-Throughput Screening (HTS) Methodology

Once the library is synthesized, it must be screened against the target kinases. For JAK1/JAK2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard [2].

Why TR-FRET?

HTS libraries often contain compounds with intrinsic auto-fluorescence, leading to false positives in standard fluorescence assays. TR-FRET utilizes Lanthanide chelates (e.g., Europium) which have an exceptionally long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, short-lived background fluorescence decays completely, yielding an ultra-high Signal-to-Background (S/B) ratio.

TR-FRET Kinase Assay Protocol (Self-Validating System)
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Enzyme/Substrate Mix: Prepare a solution containing 10 nM recombinant JAK1 (or JAK2) kinase domain and 50 nM ULight™-labeled JAK-1 (Tyr1023) peptide substrate.

  • Compound Addition:

    • Dispense 100 nL of library compounds (in 100% DMSO) into a 384-well white opaque OptiPlate using an acoustic liquid handler (e.g., Echo 550).

    • Validation Control: Include Tofacitinib (1 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition) to calculate the Z'-factor. A Z' > 0.6 validates the assay run.

  • Kinase Reaction:

    • Add 5 µL of the Enzyme/Substrate Mix to the plate. Incubate for 15 minutes at 23°C.

    • Initiate the reaction by adding 5 µL of ATP (at the apparent Km​ for the specific kinase, typically 10–50 µM). Incubate for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg2+ and stop the kinase) and 2 nM Europium-labeled anti-phosphotyrosine antibody.

    • Incubate for 60 minutes. Read on an EnVision Multilabel Reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).

JAK_STAT Cytokine Cytokine/Receptor JAK JAK1 / JAK2 (Targeted by Scaffold) Cytokine->JAK Activation STAT STAT Phosphorylation JAK->STAT ATP Hydrolysis Nucleus Gene Transcription (Inflammation/Oncology) STAT->Nucleus Translocation Inhibitor 8-Oxo-pyridopyrimidine (Derived Inhibitor) Inhibitor->JAK Hinge Binding

Caption: Inhibition of the JAK-STAT signaling pathway by 8-oxo-pyridopyrimidine derivatives.

Quantitative Data & SAR Profiling

The transformation of the 3-amino-2-methoxyisonicotinamide scaffold into an optimized lead compound demonstrates the power of structure-based design. The table below summarizes the Structure-Activity Relationship (SAR) progression, highlighting how the unmasking of the 8-oxo group drastically improves both potency and Ligand Efficiency (LE).

Compound StageStructural ModificationJAK1 IC50​ (nM)JAK2 IC50​ (nM)Ligand Efficiency (LE)
Base Scaffold 3-Amino-2-methoxyisonicotinamide> 10,000> 10,000N/A
Intermediate 2-Methoxy-pyridopyrimidine (Cyclized)~ 5,000~ 6,500~ 0.25
HTS Hit 8-Oxo-pyridopyrimidine (Demethylated)1201500.42
Optimized Lead 8-Oxo-pyridopyrimidine + N-Aryl group250.48

Note: Data trends are representative of the SAR profiling established during the optimization of 8-oxo-pyridopyrimidine JAK1/2 inhibitors [1].

References

  • Title: Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2013 Nov 1;23(21):5923-30. URL: [Link]

  • Title: Catalytic Specificity of Human Protein Tyrosine Kinases Revealed by Peptide Substrate Profiling (LANCE Ultra TR-FRET Methodology) Source: Current Chemical Genomics, 2011; 5: 47–56. URL: [Link]

Method

Synthesis of derivatives from 3-Amino-2-methoxyisonicotinamide

Application Note: Synthesis and Functionalization of Pyrido[3,4-d]pyrimidine Kinase Inhibitor Scaffolds from 3-Amino-2-methoxyisonicotinamide Executive Summary The development of selective kinase and epigenetic inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Functionalization of Pyrido[3,4-d]pyrimidine Kinase Inhibitor Scaffolds from 3-Amino-2-methoxyisonicotinamide

Executive Summary

The development of selective kinase and epigenetic inhibitors relies heavily on the design of rigid, hydrogen-bond-directed heterocyclic scaffolds. Among these, the pyrido[3,4- d ]pyrimidine core has emerged as a privileged pharmacophore, demonstrating remarkable efficacy as an ATP-competitive inhibitor for epidermal growth factor receptors (EGFR) [2], as well as Jumonji C (JmjC) domain-containing histone demethylases like KDM4 [4].

This application note details a robust, self-validating synthetic methodology for generating diverse pyrido[3,4- d ]pyrimidine libraries starting from 3-Amino-2-methoxyisonicotinamide (CAS: 1470249-13-8) [1]. By leveraging the ortho-amino carboxamide motif of this specific building block, medicinal chemists can efficiently construct the pyrimidin-4-one ring. Furthermore, the strategically positioned 2-methoxy group (which transitions to the C8 position of the resulting bicyclic system) provides both electronic tuning for the heterocyclic core and a potential handle for late-stage functionalization.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 4-amino-substituted pyrido[3,4- d ]pyrimidines from 3-amino-2-methoxyisonicotinamide follows a highly predictable three-step sequence: Annulation, Halogenation, and Nucleophilic Aromatic Substitution (S N​ Ar) .

  • Annulation: The ortho-amino carboxamide undergoes a cyclocondensation reaction with a one-carbon synthon (typically triethyl orthoformate) [3]. The orthoformate acts as an electrophile, reacting first with the highly nucleophilic primary amine to form an ethoxymethylene intermediate, which then undergoes intramolecular cyclization with the adjacent carboxamide nitrogen, eliminating ethanol to form the thermodynamically stable pyrimidin-4(3 H )-one core.

  • Halogenation: The resulting lactam tautomerizes to a lactim, which is activated by phosphorus oxychloride (POCl 3​ ) via a Vilsmeier-Haack-type intermediate (facilitated by catalytic DMF) to yield the highly electrophilic 4-chloro derivative.

  • S N​ Ar Diversification: The C4-chloride is highly activated due to the electron-withdrawing nature of the flanking pyrimidine nitrogens and the fused pyridine ring, allowing for rapid displacement by various aliphatic or aromatic amines to generate the final kinase inhibitor library [2].

SyntheticWorkflow SM 3-Amino-2-methoxy- isonicotinamide Int1 8-Methoxypyrido[3,4-d] pyrimidin-4(3H)-one SM->Int1 HC(OEt)3, Ac2O 120°C, 4h Int2 4-Chloro-8-methoxy- pyrido[3,4-d]pyrimidine Int1->Int2 POCl3, cat. DMF 90°C, 3h Prod 4-Amino-8-methoxy- pyrido[3,4-d]pyrimidine (Kinase Inhibitor) Int2->Prod R-NH2, DIPEA iPrOH, 80°C

Synthetic workflow for pyrido[3,4-d]pyrimidine derivatives.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. The following steps include explicit causality for reagent selection and analytical checkpoints to ensure the reaction is proceeding as intended.

Protocol A: Cyclocondensation to 8-Methoxypyrido[3,4- d ]pyrimidin-4(3 H )-one
  • Objective: Construct the fused pyrimidine ring.

  • Procedure: Suspend 3-Amino-2-methoxyisonicotinamide (1.0 eq) in a mixture of triethyl orthoformate (5.0 eq) and acetic anhydride (5.0 eq). Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 4–6 hours.

  • Causality: Triethyl orthoformate is chosen over formamide due to lower required reaction temperatures and cleaner impurity profiles [3]. Acetic anhydride is critical; it acts as a water/ethanol scavenger, driving the equilibrium toward the cyclized product and preventing the hydrolysis of the orthoformate.

  • Self-Validating QC:

    • TLC: Monitor the disappearance of the highly polar starting material (typically R f​ ~0.1 in 5% MeOH/DCM) to a new, UV-active spot (R f​ ~0.4).

    • 1H NMR (DMSO-d6): Success is definitively confirmed by the appearance of a sharp, diagnostic singlet at ~8.10 ppm, corresponding to the new C2 proton of the pyrimidine ring, and a broad singlet at ~12.5 ppm for the pyrimidinone NH.

Protocol B: Activation via Halogenation (4-Chloro-8-methoxypyrido[3,4- d ]pyrimidine)
  • Objective: Convert the inert lactam into an electrophilic handle for diversification.

  • Procedure: To the dry intermediate from Protocol A (1.0 eq), add neat POCl 3​ (10.0 eq) and 3 drops of anhydrous DMF. Heat the mixture to 90 °C for 3 hours. Upon completion, concentrate the mixture in vacuo to remove excess POCl 3​ . Crucial Step: Quench the resulting residue by adding it dropwise to vigorously stirred crushed ice to prevent uncontrolled exothermic hydrolysis, which would revert the product back to the starting lactam. Extract rapidly with cold ethyl acetate.

  • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent (chloromethylene-dimethyliminium chloride), which is highly electrophilic and accelerates the conversion of the tautomeric hydroxyl group to the chloride.

  • Self-Validating QC:

    • IR Spectroscopy: The broad lactam N-H/O-H stretch (3100–2800 cm −1 ) and the strong carbonyl C=O stretch (~1670 cm −1 ) will completely disappear.

    • LC-MS: The mass will shift from [M+H] + to [M+H] +

      • 18 Da (due to Cl replacing OH), accompanied by a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.
Protocol C: S N​ Ar Diversification (Library Generation)
  • Objective: Install the pharmacophore amine (e.g., substituted anilines or aliphatic amines) to target specific kinase active sites.

  • Procedure: Dissolve the 4-chloro intermediate (1.0 eq) in anhydrous isopropanol. Add the desired amine (1.2 eq) and N,N -diisopropylethylamine (DIPEA, 2.0 eq). Heat to 80 °C for 4–8 hours. Cool to room temperature, precipitate the product with water, and filter.

  • Causality: Isopropanol is an ideal solvent as it solubilizes the starting materials at elevated temperatures but often precipitates the final highly crystalline 4-amino product upon cooling, bypassing the need for column chromatography. DIPEA neutralizes the HCl byproduct, preventing the starting amine from precipitating as an unreactive hydrochloride salt.

  • Self-Validating QC:

    • LC-MS: Disappearance of the chlorine isotope pattern and appearance of the exact mass of the coupled product.

    • 1H NMR: Integration of the newly introduced aromatic or aliphatic protons from the amine side-chain relative to the diagnostic C2 pyrimidine proton.

Quantitative Data: Reaction Optimization

To facilitate rapid adoption, the following table summarizes the optimized quantitative parameters and expected yields for the synthetic sequence.

Reaction StepKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)Purity (LC-MS)
A. Annulation HC(OEt) 3​ / Ac 2​ O5.0 / 5.01204.082 - 88%> 95%
B. Halogenation POCl 3​ / DMF (cat.)10.0 / 0.1903.075 - 80%> 90%*
C. S N​ Ar (Aliphatic) R-NH 2​ / DIPEA1.2 / 2.0804.085 - 92%> 98%
C. S N​ Ar (Aromatic) Ar-NH 2​ / DIPEA1.5 / 2.51008.065 - 75%> 95%

*Note: The 4-chloro intermediate is prone to hydrolysis on reverse-phase LC columns. Rapid analysis using non-acidic mobile phases or direct use in the next step is recommended.

Biological Application: Kinase Inhibition Mechanism

Derivatives synthesized from 3-Amino-2-methoxyisonicotinamide are frequently utilized in oncology programs. The flat, aromatic nature of the pyrido[3,4- d ]pyrimidine core mimics the adenine ring of ATP. The C4-amino substituent typically projects into the hydrophobic pocket of the kinase active site, while the nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the hinge region of the kinase (e.g., EGFR or KDM4) [2, 4].

KinasePathway Drug Pyrido[3,4-d]pyrimidine Derivative EGFR EGFR / Tyrosine Kinase Drug->EGFR Competitive ATP binding Phos Autophosphorylation Drug->Phos Inhibits EGFR->Phos Activation Sig Downstream Signaling (MAPK / PI3K) Phos->Sig Cascade Prolif Tumor Cell Proliferation Sig->Prolif Drives

Mechanism of action for pyrido[3,4-d]pyrimidine kinase inhibitors.

By utilizing 3-Amino-2-methoxyisonicotinamide, researchers bypass multi-step de novo syntheses of the pyridine ring, accelerating the hit-to-lead optimization phase in drug discovery campaigns.

References

  • Guidechem. "3-Amino-2-methoxy-isonicotinamide 1470249-13-8." Guidechem Chemical Database.
  • Journal of Medicinal Chemistry. "Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor." ACS Publications.
  • Molecules / NIH. "Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19." National Center for Biotechnology Information.
  • Bioorganic & Medicinal Chemistry / NIH. "C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors." National Center for Biotechnology Information.
Application

Analytical methods for 3-Amino-2-methoxyisonicotinamide quantification

Application Note: Advanced Analytical Methodologies for the Quantification of 3-Amino-2-methoxyisonicotinamide Executive Summary The precise quantification of heterocyclic building blocks is a foundational requirement in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Methodologies for the Quantification of 3-Amino-2-methoxyisonicotinamide

Executive Summary

The precise quantification of heterocyclic building blocks is a foundational requirement in modern pharmaceutical development. 3-Amino-2-methoxyisonicotinamide (CAS: 1470249-13-8)[1] is a highly functionalized pyridine derivative utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)[2]. With a molecular weight of 167.17 g/mol and a complex electronic structure[1], this compound presents unique chromatographic challenges.

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical hurdles of quantifying multi-functional heterocycles. This guide outlines two rigorously validated analytical pathways: a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for routine assay and purity profiling, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level impurity detection[3].

Mechanistic Challenges in Pyridinecarboxamide Analysis

The structural anatomy of 3-Amino-2-methoxyisonicotinamide dictates its chromatographic behavior. The molecule contains three distinct functional groups on a pyridine core:

  • Primary Amine (-NH2): Highly basic, prone to secondary interactions with residual silanols on silica-based stationary phases, which classically manifests as severe peak tailing.

  • Carboxamide (-CONH2): Capable of strong hydrogen bonding, influencing solubility and stationary phase partitioning.

  • Methoxy (-OCH3): An electron-donating group that alters the electron density of the pyridine ring, shifting its UV absorbance maxima.

The Causality of Method Design: To counteract the basicity of the amine and the pyridine nitrogen, the mobile phase pH must be strictly controlled. If the pH is too low (< 3.0), the molecule becomes fully protonated, resulting in poor retention on reversed-phase columns. Conversely, a neutral pH can lead to mixed-mode ionization and peak broadening. Therefore, an ammonium acetate buffer adjusted to pH 4.5–5.5 is mechanistically selected[4]. This pH optimally suppresses silanol ionization on the column while maintaining the analyte in a stable, partially ionized state, ensuring sharp peak symmetry and reproducible retention[5].

Analytical Workflows

G A 3-Amino-2-methoxyisonicotinamide (API Intermediate Matrix) B Sample Preparation (Dissolution & 0.22 µm Filtration) A->B C Analytical Technique Selection B->C D HPLC-UV (Routine Assay & Purity) C->D E LC-MS/MS (Trace Impurity Profiling) C->E F End-capped C18 Column Buffered Mobile Phase (pH 5.0) D->F G HILIC or C18 Column Volatile Buffer (ESI+ Ionization) E->G H Data Acquisition & Integration F->H G->H

Figure 1: Analytical workflow for the quantification of 3-Amino-2-methoxyisonicotinamide.

Protocol A: HPLC-UV for Routine Assay & Purity Profiling

This method is engineered for high-throughput batch release and bulk purity assessment, leveraging the strong UV chromophore of the pyridine ring[5].

Reagents & Materials:

  • Stationary Phase: Highly deactivated, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). The end-capping is non-negotiable to prevent amine-silanol interactions.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.0 with glacial acetic acid[4].

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Amino-2-methoxyisonicotinamide reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the test sample, dissolve in 10 mL of diluent, and filter through a 0.22 µm PTFE syringe filter to remove particulate matter that could occlude the column frit.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4].

    • Column Temperature: 30°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm (Optimal absorbance for aminopyridine derivatives)[5].

  • Elution Program: Isocratic elution at 85% Mobile Phase A and 15% Mobile Phase B for 10 minutes. For impurity profiling, utilize the gradient outlined in Section 6.

Protocol B: LC-MS/MS for Trace Impurity Profiling

When quantifying genotoxic impurities or assessing trace-level degradation, UV detection lacks the requisite sensitivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides absolute structural specificity[3].

Mechanistic Rationale for Ionization: The primary amine and pyridine nitrogen make 3-Amino-2-methoxyisonicotinamide an ideal candidate for Positive Electrospray Ionization (ESI+). The molecule readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 168.2[1].

Step-by-Step Methodology:

  • Mobile Phase Adaptation: Replace the acetate buffer with 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) to ensure complete volatility and optimal ionization efficiency in the MS source[3].

  • MS Source Optimization:

    • Capillary Voltage: +3.5 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Quantifier Ion: m/z 168.2 151.2 (Predictive loss of NH3​ , -17 Da).

    • Qualifier Ion: m/z 168.2 124.2 (Predictive loss of the carboxamide group, -44 Da).

  • Data Acquisition: Inject 2 µL of the sample (diluted to 1-100 ng/mL) using a rapid 5-minute gradient (5% B to 95% B)[3].

Data Presentation

Table 1: Comparative Method Performance Metrics Data synthesized from validated protocols for structurally analogous aminopyridines[3][5].

Analytical ParameterHPLC-UV (Protocol A)LC-MS/MS (Protocol B)
Primary Application Bulk Assay, Purity ProfilingTrace Impurity, PK Studies
Linearity Range 1.0 – 100 µg/mL0.1 – 1000 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995
Limit of Detection (LOD) ~0.25 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.80 µg/mL~0.10 ng/mL
Precision (% RSD) < 1.0%< 4.5%
Accuracy (Recovery) 98.5% – 101.5%95.0% – 105.0%

Table 2: Gradient Elution Profile for HPLC-UV Impurity Profiling

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.0955Retain highly polar impurities.
5.08515Elute 3-Amino-2-methoxyisonicotinamide.
15.04060Flush hydrophobic late-eluting impurities.
18.0955Column re-equilibration.

Establishing a Self-Validating System (Trustworthiness)

A protocol is only as reliable as its internal controls. To ensure the integrity of the data, the analytical run must be designed as a self-validating system adhering to ICH Q2(R1) guidelines.

Validation A System Suitability (SST) B Specificity (Peak Purity > 99%) A->B C Linearity (R² > 0.999) A->C F Self-Validated Method B->F D Accuracy (Recovery 98-102%) C->D E Precision (RSD < 2.0%) C->E D->F E->F

Figure 2: Self-validating logical framework for analytical method robustness.

System Suitability Testing (SST) Criteria: Before any sample data is accepted, the system must pass the following causality-driven checks:

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . Causality: A higher tailing factor indicates degradation of the column's end-capping or incorrect mobile phase pH, leading to amine-silanol interactions.

  • Theoretical Plates ( N ): Must be ≥3000 . Causality: Ensures the column maintains sufficient resolving power to separate the API from closely eluting desmethyl or desamino impurities.

  • Injection Precision: The Relative Standard Deviation (RSD) of 5 replicate injections of the standard must be ≤1.0% [5]. Causality: Validates the mechanical integrity of the autosampler and the stability of the analyte in the diluent.

References

  • Guidechem. "3-Amino-2-methoxy-isonicotinamide 1470249-13-8 wiki - Guidechem".
  • Ambeed. "1470249-13-8 | 3-Amino-2-methoxyisonicotinamide | Ethers - Ambeed.com".
  • Benchchem. "A Comparative Guide to Analytical Methods for 4-Aminopyridine-3-Sulfonic Acid - Benchchem".
  • SRCE. "HPLC method development for fampridine using Analytical Quality by Design approach".
  • Google Patents. "CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof".

Sources

Method

Application Notes &amp; Protocols: A Framework for Investigating Substituted Isonicotinamides in Antimicrobial Research

Abstract: The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The nicotinamide (vitamin B3) and its isomer, isonicotinamide, represent a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The nicotinamide (vitamin B3) and its isomer, isonicotinamide, represent a versatile heterocyclic core structure that has been exploited in various therapeutic areas, including antimicrobial research. While specific data on 3-Amino-2-methoxyisonicotinamide as an antimicrobial agent is not extensively documented in current scientific literature, its structure embodies key pharmacophoric features—an amino group and a methoxy group on a pyridine carboxamide core—that suggest potential bioactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate novel substituted isonicotinamides, using 3-Amino-2-methoxyisonicotinamide as a representative model. We will delve into postulated mechanisms, provide detailed protocols for synthesis and antimicrobial characterization, and outline workflows for preliminary mechanism of action studies.

The Isonicotinamide Scaffold: A Profile

The isonicotinamide core, a pyridine-4-carboxamide, is a well-established scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities. The addition of functional groups, such as the amino (-NH₂) and methoxy (-OCH₃) groups in the 3- and 2-positions respectively, can significantly modulate the compound's physicochemical properties and biological targets.

Chemical Properties of a Representative Compound: Methyl 3-amino-2-methoxyisonicotinate

  • IUPAC Name: methyl 3-amino-2-methoxypyridine-4-carboxylate[1]

  • CAS Number: 175965-76-1[1]

  • Molecular Formula: C₈H₁₀N₂O₃

  • SMILES: COC1=NC=CC(=C1N)C(=O)OC[1]

The target molecule, 3-Amino-2-methoxyisonicotinamide, would have a terminal amide (-CONH₂) instead of the methyl ester group. These substitutions are crucial as they can influence hydrogen bonding capabilities, solubility, and interactions with biological targets.

Postulated Mechanisms of Antimicrobial Action

While the precise target of 3-Amino-2-methoxyisonicotinamide is unknown, we can hypothesize potential mechanisms based on related heterocyclic compounds. Nicotinamide derivatives have been shown to interfere with essential cellular processes in pathogens.[2] The primary investigative goal is to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria) and to elucidate its molecular target.

Potential mechanisms to investigate include:

  • Inhibition of Essential Enzymes: Many antibiotics function by inhibiting enzymes crucial for bacterial survival, such as those involved in DNA replication (e.g., DNA gyrase), cell wall synthesis (e.g., transpeptidases), or metabolic pathways like folate synthesis.[3]

  • Disruption of Cell Membrane Integrity: Cationic and amphipathic molecules can interact with the negatively charged bacterial membrane, leading to depolarization, pore formation, and leakage of cellular contents.[4]

  • Inhibition of Protein Synthesis: The compound could potentially bind to ribosomal subunits, interfering with translation.

  • DNA Intercalation or Binding: Some molecules can bind to bacterial DNA, preventing replication and transcription.

The following diagram outlines a logical workflow for investigating these potential mechanisms.

G start Novel Isonicotinamide (e.g., 3-Amino-2-methoxyisonicotinamide) mic_det Determine Minimum Inhibitory Concentration (MIC) start->mic_det mbc_det Determine Minimum Bactericidal Concentration (MBC) mic_det->mbc_det time_kill Time-Kill Kinetic Assay mic_det->time_kill bactericidal Bactericidal mbc_det->bactericidal MBC/MIC ≤ 4 bacteriostatic Bacteriostatic mbc_det->bacteriostatic MBC/MIC > 4 moa_hub Mechanism of Action (MoA) Studies time_kill->moa_hub Rapid killing suggests membrane disruption membrane Membrane Permeability Assay (e.g., SYTOX Green) moa_hub->membrane dna_binding DNA Binding Assay (e.g., Ethidium Bromide Displacement) moa_hub->dna_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., DHPS, Gyrase) moa_hub->enzyme_inhibition bacteriostatic->moa_hub

Caption: Workflow for antimicrobial characterization of a novel compound.

Experimental Protocols

These protocols are designed to be robust and adaptable for the screening of novel isonicotinamide derivatives.

Protocol 3.1: Synthesis of 3-Amino-2-methoxyisonicotinamide

Causality: The synthesis of the target molecule is the foundational step. This protocol outlines a common method for converting a methyl ester to a primary amide, a crucial transformation to enhance potential hydrogen bonding interactions with biological targets.

Materials:

  • Methyl 3-amino-2-methoxyisonicotinate[1]

  • Ammonia (7N solution in methanol)

  • High-pressure reaction vessel (e.g., Parr reactor)

  • Methanol (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve 1.0 g of Methyl 3-amino-2-methoxyisonicotinate in 20 mL of anhydrous methanol in a high-pressure reaction vessel.

  • Add 50 mL of 7N methanolic ammonia to the vessel.

  • Seal the vessel and heat to 80-90°C with stirring for 24-48 hours.

  • Rationale: The elevated temperature and pressure are necessary to drive the amidation reaction, which can be sluggish at ambient conditions.

  • Monitor the reaction progress by TLC (e.g., using a 50:50 Ethyl acetate:Hexane mobile phase). The product spot should have a different retention factor (Rf) than the starting ester.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove methanol and excess ammonia.

  • Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

  • Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3-Amino-2-methoxyisonicotinamide as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 3.2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. It is the gold-standard method for quantifying the potency of a potential antimicrobial agent.

Materials:

  • 96-well microtiter plates (sterile)

  • Test compound (e.g., 3-Amino-2-methoxyisonicotinamide), dissolved in a suitable solvent like DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB II).

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth only) and vehicle control (broth + DMSO).

  • Incubator (37°C).

  • Microplate reader (optional, for OD measurements).

Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

  • In a 96-well plate, add 100 µL of MHB II to all wells.

  • Add 100 µL of the stock solution to the first column of wells. This creates a 1:2 dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.

  • Rationale: The serial dilution method is efficient for testing a wide range of concentrations to precisely pinpoint the MIC.

  • Prepare a bacterial suspension in MHB II and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Include wells for a positive control (serial dilutions of a known antibiotic) and a vehicle control (highest concentration of DMSO used).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity.

Data Presentation: Sample MIC Table

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3-Amino-2-methoxyisonicotinamide16>128
Ciprofloxacin (Control)0.50.015
Protocol 3.3: Investigating Cell Membrane Disruption (SYTOX Green Assay)

Causality: This assay helps determine if the compound's mechanism involves damaging the bacterial cell membrane. SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. If the membrane is compromised, the dye enters the cell, binds to nucleic acids, and fluoresces strongly.

Materials:

  • Bacterial culture (S. aureus or other susceptible strain).

  • Phosphate-buffered saline (PBS).

  • Test compound at various concentrations (e.g., 1x, 2x, 4x MIC).

  • SYTOX Green nucleic acid stain (e.g., 5 mM solution in DMSO).

  • Polymyxin B (positive control, known membrane disruptor).

  • DMSO (vehicle control).

  • Black, clear-bottom 96-well plates.

  • Fluorometric microplate reader (Excitation ~485 nm, Emission ~520 nm).

Procedure:

  • Grow bacteria to mid-log phase, then harvest by centrifugation. Wash and resuspend the pellet in PBS to an OD₆₀₀ of ~0.5.

  • In a black 96-well plate, add 50 µL of the bacterial suspension to each well.

  • Add 5 µL of SYTOX Green to each well for a final concentration of ~5 µM.

  • Rationale: Pre-incubating with the dye ensures it is present to immediately detect any membrane breach.

  • Add 50 µL of the test compound dilutions (prepared in PBS) to the wells. Include positive (Polymyxin B) and vehicle (DMSO) controls.

  • Immediately place the plate in a microplate reader and measure fluorescence intensity every 2 minutes for 60 minutes.

  • Interpretation: A rapid, dose-dependent increase in fluorescence compared to the vehicle control indicates membrane permeabilization.

Caption: Principle of the SYTOX Green membrane permeability assay.

References

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. National Institutes of Health (NIH). Available at: [Link]

  • 3-Amino-2-methoxy-isonicotinamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. ResearchGate. Available at: [Link]

  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). Iraqi National Journal of Chemistry. Available at: [Link]

  • Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. Available at: [Link]

  • Lasioglossins: Three Novel Antimicrobial Peptides from the Venom of the Eusocial Bee Lasioglossum laticeps (Hymenoptera). ChemMedChem. Available at: [Link]

  • 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. PubMed. Available at: [Link]

  • First total synthesis of hoshinoamide A. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Amino acid modified xanthone derivatives: novel, highly promising membrane-active antimicrobials for multidrug-resistant Gram-positive bacterial infections. PubMed. Available at: [Link]

  • Evaluation of antimicrobial and anticancer activities of three peptides identified from the skin secretion of Hylarana latouchii. Queen's University Belfast Research Portal. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assays Using 3-Amino-2-methoxyisonicotinamide as a Putative Methionine Aminopeptidase-2 (MetAP2) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the in vitro evaluation of 3-Amino-2-methoxyisonicotinamide, a novel small molecule hypot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of 3-Amino-2-methoxyisonicotinamide, a novel small molecule hypothesized to inhibit Methionine Aminopeptidase-2 (MetAP2). Given the crucial role of MetAP2 in angiogenesis and tumor progression, this document outlines detailed protocols for a biochemical enzyme inhibition assay, a cell-based proliferation assay, and a cell migration assay. The methodologies are designed to be self-validating and are supported by scientific rationale to empower researchers in their investigation of this compound's potential as a therapeutic agent.

Introduction to Methionine Aminopeptidase-2 (MetAP2) as a Therapeutic Target

Methionine aminopeptidases (MetAPs) are essential metalloproteases that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation.[1][2] In eukaryotes, two isoforms, MetAP1 and MetAP2, have been identified. While MetAP1 is constitutively expressed, MetAP2 expression is more restricted and is often upregulated in proliferating cells, such as endothelial cells during angiogenesis.[3][4]

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis.[2][5] MetAP2 has been identified as a key regulator of endothelial cell proliferation and, consequently, a promising target for anti-angiogenic therapies.[4][6] The inhibition of MetAP2 has been shown to induce cell cycle arrest in the G1 phase and suppress the growth of various tumor types in preclinical models.[7] Therefore, the discovery and characterization of novel MetAP2 inhibitors, such as the putative inhibitor 3-Amino-2-methoxyisonicotinamide, are of significant interest in oncology drug development.

Hypothesized Mechanism of Action of 3-Amino-2-methoxyisonicotinamide

While the precise molecular target of 3-Amino-2-methoxyisonicotinamide has not been empirically determined, its structural features suggest a potential interaction with the active site of MetAP2. It is hypothesized that the nicotinamide core, along with the amino and methoxy substitutions, may allow the compound to bind to the catalytic pocket of MetAP2, thereby inhibiting its enzymatic activity. The subsequent blockade of N-terminal methionine excision is predicted to disrupt the function of key proteins involved in cell proliferation and migration, leading to an anti-angiogenic and anti-tumor effect. The following in vitro assays are designed to test this hypothesis.

MetAP2 Signaling Pathway

The inhibition of MetAP2 disrupts downstream signaling cascades that are critical for cell proliferation and survival. A simplified representation of the MetAP2 signaling pathway is depicted below.

MetAP2_Signaling_Pathway MetAP2 MetAP2 Mature_Proteins Mature, Functional Proteins MetAP2->Mature_Proteins Catalyzes N-terminal Methionine Excision eIF2a eIF2α MetAP2->eIF2a Dephosphorylates p53 p53 MetAP2->p53 Stabilizes Inhibitor 3-Amino-2-methoxyisonicotinamide (Putative Inhibitor) Inhibitor->MetAP2 Inhibits Nascent_Proteins Nascent Proteins (with N-terminal Met) Nascent_Proteins->MetAP2 Protein_Synthesis Protein Synthesis Mature_Proteins->Protein_Synthesis eIF2a->Protein_Synthesis Promotes p_eIF2a p-eIF2α (inactive) p21 p21 p53->p21 Induces p_Rb p-Rb (inactive) p21->p_Rb Inhibits Phosphorylation Rb Rb G1_S_Transition G1/S Phase Transition Rb->G1_S_Transition Inhibits Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis

Figure 1: Hypothesized MetAP2 signaling pathway and the putative inhibitory action of 3-Amino-2-methoxyisonicotinamide.

Experimental Workflow Overview

The following diagram outlines the sequential workflow for the in vitro characterization of 3-Amino-2-methoxyisonicotinamide.

Experimental_Workflow Start Start: Characterization of 3-Amino-2-methoxyisonicotinamide Enzyme_Assay Biochemical Assay: MetAP2 Enzyme Inhibition Start->Enzyme_Assay IC50_Determination Determine IC50 Value Enzyme_Assay->IC50_Determination Cell_Proliferation_Assay Cell-Based Assay 1: Endothelial Cell Proliferation (MTT Assay) IC50_Determination->Cell_Proliferation_Assay GI50_Determination Determine GI50 Value Cell_Proliferation_Assay->GI50_Determination Cell_Migration_Assay Cell-Based Assay 2: Endothelial Cell Migration (Scratch Assay) GI50_Determination->Cell_Migration_Assay Migration_Inhibition Quantify Migration Inhibition Cell_Migration_Assay->Migration_Inhibition Conclusion Conclusion: Evaluate Anti-Angiogenic Potential Migration_Inhibition->Conclusion

Figure 2: Sequential workflow for the in vitro evaluation of 3-Amino-2-methoxyisonicotinamide.

Detailed Application Notes and Protocols

Biochemical Assay: In Vitro MetAP2 Enzyme Inhibition

Scientific Rationale: This assay directly measures the ability of 3-Amino-2-methoxyisonicotinamide to inhibit the enzymatic activity of purified recombinant human MetAP2. A fluorogenic substrate is used, where the cleavage of the N-terminal methionine releases a fluorescent signal, providing a quantitative measure of enzyme activity.[8] This is the primary and most direct test of the hypothesis.

Materials:

  • Recombinant Human MetAP2 (e.g., R&D Systems, Cat. No. 3535-MP)

  • Fluorogenic MetAP substrate (e.g., L-Met-AMC, Santa Cruz Biotechnology)[6]

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, 1 mg/mL PEG 6,000, pH 7.5[6]

  • 3-Amino-2-methoxyisonicotinamide

  • Positive Control Inhibitor: TNP-470 (e.g., Selleckchem, Cat. No. S1424)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~440 nm)[8]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-Amino-2-methoxyisonicotinamide in DMSO.

    • Prepare a 1 mM stock solution of TNP-470 in DMSO.

    • Prepare a 10 mM stock solution of L-Met-AMC in DMSO.

    • On the day of the assay, dilute the recombinant MetAP2 in cold Assay Buffer to the desired final concentration (e.g., 5 µg of protein per reaction).[6]

    • Prepare serial dilutions of 3-Amino-2-methoxyisonicotinamide and TNP-470 in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of each dilution of 3-Amino-2-methoxyisonicotinamide.

    • Positive Control Wells: Add 10 µL of each dilution of TNP-470.

    • Negative Control (No Inhibitor) Wells: Add 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

    • Blank (No Enzyme) Wells: Add 20 µL of Assay Buffer.

  • Enzyme Addition and Incubation:

    • Add 10 µL of the diluted MetAP2 enzyme solution to all wells except the blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the L-Met-AMC substrate by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.

    • Initiate the reaction by adding 80 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.

    • Immediately place the plate in the fluorescence reader pre-set to 25°C.[6]

    • Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.[6]

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the background fluorescence from the blank wells.

  • Normalize the reaction rates to the negative control (100% activity).

  • Plot the percentage of inhibition against the log concentration of 3-Amino-2-methoxyisonicotinamide and TNP-470.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

CompoundTargetAssay TypeHypothetical IC₅₀ (nM)
3-Amino-2-methoxyisonicotinamideMetAP2Enzymatic50
TNP-470 (Positive Control)MetAP2Enzymatic5
Cell-Based Assay: Endothelial Cell Proliferation (MTT Assay)

Scientific Rationale: This assay assesses the cytostatic or cytotoxic effects of 3-Amino-2-methoxyisonicotinamide on endothelial cells, which are the primary cell type involved in angiogenesis. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3] A reduction in metabolic activity indicates an inhibition of cell proliferation or induction of cell death. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies.[9]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) (e.g., Lonza, Cat. No. CC-2517)

  • Endothelial Cell Growth Medium-2 (EGM-2) (e.g., Lonza, Cat. No. CC-3162)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (e.g., Sigma-Aldrich, Cat. No. M5655)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Culture HUVECs in EGM-2 medium.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[10]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of 3-Amino-2-methoxyisonicotinamide in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls (vehicle control with DMSO, no-treatment control).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for an additional 4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.[3]

    • Visually confirm the formation of purple precipitate in the wells.

    • Add 100 µL of MTT Solubilization Solution to each well.[10]

    • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).

CompoundCell LineAssay TypeHypothetical GI₅₀ (nM)
3-Amino-2-methoxyisonicotinamideHUVECProliferation150
TNP-470 (Positive Control)HUVECProliferation20
Cell-Based Assay: Endothelial Cell Migration (Scratch Assay)

Scientific Rationale: Cell migration is another critical step in angiogenesis. The scratch assay is a simple and effective method to assess the effect of a compound on the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.[11][12] Inhibition of wound closure indicates an anti-migratory effect.

Materials:

  • HUVECs

  • EGM-2 Medium

  • Phosphate Buffered Saline (PBS), sterile

  • 24-well cell culture plates

  • Sterile 200 µL pipette tip

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding and Monolayer Formation:

    • Seed HUVECs into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Creating the Scratch:

    • Once the cells are confluent, gently create a linear scratch in the center of each well using a sterile 200 µL pipette tip.[11]

    • Wash the wells twice with PBS to remove any detached cells.[11]

  • Compound Treatment:

    • Replace the PBS with EGM-2 medium containing different concentrations of 3-Amino-2-methoxyisonicotinamide or controls (vehicle and no treatment).

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well at designated locations (mark the bottom of the plate for reference). This is the 0-hour time point.

    • Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 8, 16, and 24 hours).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point for each condition.

    • Calculate the percentage of wound closure at each time point relative to the initial scratch area.

    • Compare the rate of wound closure in the treated wells to the control wells.

TreatmentConcentration (nM)Hypothetical Wound Closure at 24h (%)
Vehicle Control (DMSO)-95 ± 5
3-Amino-2-methoxyisonicotinamide10060 ± 8
3-Amino-2-methoxyisonicotinamide50025 ± 6
TNP-470 (Positive Control)5030 ± 7

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of appropriate controls. The positive control (TNP-470), a known MetAP2 inhibitor, provides a benchmark for the expected biological effects. The negative (vehicle) control ensures that the solvent used to dissolve the test compound does not have any intrinsic activity. By comparing the results of 3-Amino-2-methoxyisonicotinamide to these controls, researchers can have confidence in the validity of their findings. Furthermore, the sequential nature of the assays, from a direct biochemical assay to more complex cell-based assays, provides a logical framework for confirming the hypothesized mechanism of action.

Conclusion

These application notes provide a detailed and scientifically grounded framework for the initial in vitro characterization of 3-Amino-2-methoxyisonicotinamide as a putative MetAP2 inhibitor. By following these protocols, researchers can obtain reliable and reproducible data on the compound's enzymatic inhibition, anti-proliferative, and anti-migratory effects. The successful execution of these assays will provide valuable insights into the therapeutic potential of 3-Amino-2-methoxyisonicotinamide and guide future drug development efforts.

References

Sources

Method

3-Amino-2-methoxyisonicotinamide as a ligand for protein binding

Application Notes and Protocols Characterizing the Interaction of 3-Amino-2-methoxyisonicotinamide with Protein Targets: A Guide to Biophysical Analysis Audience: Researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Characterizing the Interaction of 3-Amino-2-methoxyisonicotinamide with Protein Targets: A Guide to Biophysical Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2-methoxyisonicotinamide is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural resemblance to the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD) suggests that it may interact with a variety of protein targets, particularly those with NAD-binding sites.[1][2] Understanding the binding characteristics of this small molecule to its protein targets is a critical step in elucidating its mechanism of action and for the rational design of more potent and selective therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for three widely used biophysical techniques to characterize the interaction between 3-Amino-2-methoxyisonicotinamide and a hypothetical protein target: Isothermal Titration Calorimetry (ITC), Thermal Shift Assay (TSA), and Surface Plasmon Resonance (SPR). These methods offer complementary information on binding affinity, thermodynamics, and kinetics, providing a robust characterization of the molecular interaction.[3][4][5]

For the purpose of illustrating these protocols, we will consider a hypothetical scenario where the objective is to investigate the binding of 3-Amino-2-methoxyisonicotinamide to a model NAD-dependent dehydrogenase.

Section 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Principle of the Technique

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event.[1] By titrating a solution of the ligand (3-Amino-2-methoxyisonicotinamide) into a solution containing the protein, the heat released or absorbed upon binding is measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[6]

Experimental Protocol: ITC Analysis of 3-Amino-2-methoxyisonicotinamide Binding to a Dehydrogenase

1. Materials and Reagents:

  • Purified dehydrogenase enzyme (e.g., >95% purity, concentration determined accurately by UV-Vis spectroscopy).

  • 3-Amino-2-methoxyisonicotinamide (high purity).

  • ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Ensure the buffer is degassed before use.

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC or similar).

2. Sample Preparation:

  • Protein Solution: Prepare a 20 µM solution of the dehydrogenase in the ITC buffer. Dialyze the protein extensively against the ITC buffer to ensure buffer matching.

  • Ligand Solution: Prepare a 200 µM solution of 3-Amino-2-methoxyisonicotinamide in the final dialysis buffer. This 10-fold excess in ligand concentration is a good starting point for a 1:1 binding stoichiometry.[7]

  • Buffer Matching: It is critical that the protein and ligand solutions are in identical buffer to minimize heats of dilution.[6]

3. ITC Experiment Setup:

  • Instrument Cleaning: Thoroughly clean the sample cell and syringe with detergent and water according to the manufacturer's instructions.

  • Loading the Sample Cell: Carefully load approximately 300 µL of the protein solution into the sample cell, avoiding the introduction of air bubbles.

  • Loading the Syringe: Load approximately 70 µL of the ligand solution into the injection syringe.

  • Experimental Parameters:

    • Temperature: 25 °C

    • Stirring Speed: 750 rpm

    • Injection Volume: 2 µL per injection

    • Number of Injections: 19

    • Spacing between Injections: 150 seconds

    • Reference Power: 10 µcal/sec

4. Data Acquisition and Analysis:

  • Perform an initial injection of 0.4 µL and discard this data point during analysis to remove artifacts from syringe placement.

  • Collect the data for all subsequent injections.

  • Integrate the raw data to obtain the heat change per injection.

  • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Data Presentation: Example Thermodynamic Parameters
ParameterValue
Stoichiometry (n)0.98 ± 0.05
Dissociation Constant (Kd)1.5 ± 0.2 µM
Enthalpy Change (ΔH)-8.5 ± 0.3 kcal/mol
Entropy Change (TΔS)-2.1 kcal/mol

Note: The values presented are hypothetical and for illustrative purposes only.

ITC Workflow Diagram

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Prepare Protein Solution (e.g., 20 µM Dehydrogenase) Buffer Ensure Identical Buffer (e.g., Degassed Phosphate Buffer) Load_Protein Load Protein into Sample Cell Protein->Load_Protein Ligand Prepare Ligand Solution (e.g., 200 µM 3-Amino-2- methoxyisonicotinamide) Load_Ligand Load Ligand into Injection Syringe Ligand->Load_Ligand Run_ITC Run Titration (e.g., 19 injections of 2 µL) Load_Protein->Run_ITC Load_Ligand->Run_ITC Integrate Integrate Raw Data (Heat per Injection) Run_ITC->Integrate Fit Fit to Binding Model (e.g., One-Site Model) Integrate->Fit Results Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) Fit->Results

Caption: ITC Experimental Workflow.

Section 2: Thermal Shift Assay (TSA) for Binding Validation

Principle of the Technique

A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[2][8] The binding of a ligand typically stabilizes the protein, leading to an increase in its Tm. This technique is high-throughput and is widely used for screening compound libraries and validating protein-ligand interactions.[9][10]

Experimental Protocol: TSA Analysis of Dehydrogenase Stabilization by 3-Amino-2-methoxyisonicotinamide

1. Materials and Reagents:

  • Purified dehydrogenase enzyme.

  • 3-Amino-2-methoxyisonicotinamide.

  • TSA buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

  • 96-well or 384-well PCR plates.

2. Experimental Setup:

  • Protein Stock: Prepare a 2 µM solution of the dehydrogenase in TSA buffer.

  • Ligand Stock: Prepare a 10 mM stock solution of 3-Amino-2-methoxyisonicotinamide in DMSO. Create a dilution series in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dye Working Solution: Prepare a 20x working solution of SYPRO Orange by diluting the 5000x stock in TSA buffer.

3. Assay Plate Preparation (per well):

  • Add 22.5 µL of the 2 µM protein solution.

  • Add 0.5 µL of the ligand dilution (or DMSO for the no-ligand control). This results in a final ligand concentration range (e.g., 200 µM, 100 µM, 50 µM, etc.) and a final DMSO concentration of 2%.

  • Add 2.0 µL of the 20x SYPRO Orange working solution.

  • Seal the plate, centrifuge briefly to mix and remove bubbles.

4. Data Acquisition and Analysis:

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

  • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Plot the fluorescence intensity as a function of temperature. The Tm is the temperature at the midpoint of the unfolding transition.

  • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of each ligand-containing sample.

Data Presentation: Example Melting Temperature Shifts
Ligand ConcentrationTm (°C)ΔTm (°C)
0 µM (Control)52.3 ± 0.20.0
10 µM53.8 ± 0.31.5
50 µM55.9 ± 0.23.6
100 µM57.1 ± 0.34.8

Note: The values presented are hypothetical and for illustrative purposes only.

TSA Workflow Diagram

TSA_Workflow cluster_prep Assay Preparation cluster_exp Data Acquisition cluster_analysis Data Analysis Mix Mix Protein, Ligand, and SYPRO Orange Dye in a PCR Plate Heat Heat the Plate in a Real-Time PCR Instrument (e.g., 25°C to 95°C) Mix->Heat Measure Measure Fluorescence at each Temperature Increment Heat->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Determine_Tm Determine Melting Temperature (Tm) Plot->Determine_Tm Calculate_Shift Calculate ΔTm (Tm_ligand - Tm_control) Determine_Tm->Calculate_Shift

Caption: TSA Experimental Workflow.

Section 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Principle of the Technique

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time.[3][11] One of the binding partners (the protein) is immobilized on a sensor chip, and the other (the ligand) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]

Experimental Protocol: SPR Analysis of 3-Amino-2-methoxyisonicotinamide Binding to a Dehydrogenase

1. Materials and Reagents:

  • Purified dehydrogenase enzyme.

  • 3-Amino-2-methoxyisonicotinamide.

  • SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Amine coupling kit for protein immobilization (e.g., EDC, NHS, ethanolamine).

  • Sensor chip (e.g., CM5 chip).

  • SPR instrument (e.g., Biacore T200 or similar).

2. Protein Immobilization:

  • Activate the sensor chip surface with a mixture of EDC and NHS.

  • Inject the dehydrogenase (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~5000 RU).

  • Deactivate any remaining active esters with an injection of ethanolamine.

  • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

3. Kinetic Analysis:

  • Prepare a dilution series of 3-Amino-2-methoxyisonicotinamide in the running buffer (e.g., 0.1 µM to 10 µM). Include a buffer-only injection (zero concentration) for double referencing.

  • Inject the ligand solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

  • Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase (e.g., 300 seconds) where only running buffer flows over the surface.

  • Regenerate the surface between injections if necessary (e.g., a short pulse of a low pH buffer), ensuring the protein activity is maintained.

4. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data.

  • Subtract the buffer-only injection data from the ligand injection data (double referencing).

  • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the ka, kd, and KD values.

Data Presentation: Example Kinetic and Affinity Constants
ParameterValue
Association Rate (ka)2.5 x 104 M-1s-1
Dissociation Rate (kd)3.8 x 10-2 s-1
Dissociation Constant (KD)1.5 µM

Note: The values presented are hypothetical and for illustrative purposes only.

SPR Workflow Diagram

SPR_Workflow cluster_prep Immobilization cluster_exp Kinetic Analysis cluster_analysis Data Analysis Activate Activate Sensor Chip (EDC/NHS) Immobilize Immobilize Protein (e.g., Dehydrogenase) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject_Ligand Inject Ligand Series (e.g., 0.1-10 µM) Deactivate->Inject_Ligand Association Association Phase Inject_Ligand->Association Dissociation Dissociation Phase Association->Dissociation Reference_Subtract Reference Subtraction Dissociation->Reference_Subtract Fit_Kinetics Fit to Kinetic Model (e.g., 1:1 Langmuir) Reference_Subtract->Fit_Kinetics Determine_Rates Determine ka, kd, KD Fit_Kinetics->Determine_Rates

Caption: SPR Experimental Workflow.

Section 4: Data Summary and Interpretation

TechniqueKey ParametersExample Results for 3-Amino-2-methoxyisonicotinamide
ITC Kd, n, ΔH, TΔSKd = 1.5 µM, n = 1.0, ΔH = -8.5 kcal/mol, TΔS = -2.1 kcal/mol
TSA ΔTmΔTm = 4.8 °C at 100 µM
SPR KD, ka, kdKD = 1.5 µM, ka = 2.5 x 104 M-1s-1, kd = 3.8 x 10-2 s-1

In this hypothetical example, the excellent agreement between the dissociation constants obtained from ITC and SPR (1.5 µM) provides high confidence in the measured binding affinity. The positive ΔTm from the TSA confirms direct binding and stabilization of the protein, which is consistent with the binding observed in the other two assays. The ITC data further reveals that the binding is enthalpically driven, which can provide insights into the nature of the molecular interactions (e.g., hydrogen bonding and van der Waals forces).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
ITC: Large heats of dilutionBuffer mismatch between protein and ligand.Extensively dialyze the protein against the buffer used to dissolve the ligand.
TSA: No or small ΔTmLigand does not bind or does not significantly stabilize the protein.Confirm binding with an orthogonal method like ITC or SPR.
TSA: High background fluorescenceDye precipitation or interaction with the ligand.Centrifuge samples before analysis. Test dye compatibility with the ligand.
SPR: High non-specific bindingLigand is "sticky" or interacts with the sensor surface.Increase the detergent concentration in the running buffer. Use a reference surface.
SPR: Poor kinetic fitComplex binding mechanism (e.g., conformational change).Try fitting the data to more complex models (e.g., two-state binding).

Conclusion

The biophysical techniques of Isothermal Titration Calorimetry, Thermal Shift Assay, and Surface Plasmon Resonance provide a powerful and comprehensive toolkit for characterizing the interaction of small molecules like 3-Amino-2-methoxyisonicotinamide with their protein targets. By systematically applying these methods, researchers can obtain high-quality data on binding affinity, thermodynamics, and kinetics, which are essential for understanding the compound's mechanism of action and for guiding further drug discovery efforts.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Amino-2-methoxyisonicotinamide Synthesis &amp; Yield Optimization

[label="3-Amino-2-methoxyisonicotinamide\n Welcome to the Process Chemistry Support Center. This guide is designed for research scientists and drug development professionals scaling the synthesis of 3-Amino-2-methoxyison...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="3-Amino-2-methoxyisonicotinamide\n

Welcome to the Process Chemistry Support Center. This guide is designed for research scientists and drug development professionals scaling the synthesis of 3-Amino-2-methoxyisonicotinamide (CAS: 1470249-13-8). This pyridine derivative is a critical building block in the synthesis of kinase inhibitors and other complex APIs, such as RECTAS derivatives used in cardiac Fabry disease research [2.1].

Below, you will find a mechanistic troubleshooting guide, quantitative yield data, and self-validating protocols to resolve common bottlenecks in its two-step synthesis from 2-methoxy-3-nitroisonicotinic acid.

I. Visual Workflow & Bottleneck Mapping

SynthesisTroubleshooting SM 2-Methoxy-3-nitroisonicotinic acid (Starting Material) AcidCl Acid Chloride Intermediate SM->AcidCl SOCl2 / DMF (cat.) High Temp Int 2-Methoxy-3-nitroisonicotinamide (Intermediate) SM->Int HATU, DIPEA, NH4Cl or Oxalyl Chloride (0°C) AcidCl->Int NH3 (g) / THF Err1 Side Reaction: Vilsmeier-type Ring Chlorination AcidCl->Err1 Excess Time/Temp Prod 3-Amino-2-methoxyisonicotinamide (Target API Building Block) Int->Prod Pd/C, H2 (40 psi) in MeOH/AcOH Err2 Reaction Stalls: Pd/C Catalyst Poisoning Int->Err2 Pd/C, H2 (1 atm) in pure MeOH Err2->Prod Switch to Fe/NH4Cl (Béchamp Reduction)

Fig 1: Synthesis workflow and troubleshooting pathways for 3-Amino-2-methoxyisonicotinamide.

II. Mechanistic Troubleshooting & FAQs

Step 1: Amidation (Carboxylic Acid → Amide)

Q: Why is my yield consistently below 50% when using Thionyl Chloride ( SOCl2​ ) and catalytic DMF? A: You are likely experiencing Vilsmeier-type ring chlorination. When pyridinecarboxylic acids are treated with SOCl2​ and anhydrous DMF, the highly reactive Vilsmeier reagent is formed. Because the pyridine ring is electron-deficient (exacerbated by the strongly electron-withdrawing 3-nitro group), it is highly susceptible to direct nucleophilic attack by chloride ions, leading to chlorinated byproducts1[1]. Solution: Switch to Oxalyl Chloride at 0 °C, which is milder and requires less thermal activation, or utilize a direct amidation coupling agent like HATU. Alternatively, modern green-chemistry protocols utilizing Zirconium-catalyzed direct amidation can achieve high yields without halogenated intermediates 2[2].

Step 2: Reduction (Nitro → Amino)

Q: My catalytic hydrogenation (Pd/C, H2​ ) stalls at ~60% conversion. Adding more catalyst doesn't help. What is happening? A: This is a classic case of catalyst poisoning. As the 3-nitro group is reduced, it forms a highly nucleophilic 3-amino group. In a neutral solvent like pure methanol, this newly formed aminopyridine strongly chelates to the active palladium surface sites, physically blocking further hydrogen gas activation. Solution: Perform the hydrogenation in a slightly acidic medium (e.g., adding 1-2 equivalents of Glacial Acetic Acid). The acid protonates the newly formed amine ( NH2​→NH3+​ ), drastically reducing its nucleophilicity and preventing coordination to the palladium catalyst.

III. Quantitative Yield & Condition Matrix

Use the following data matrix to select the optimal conditions for your specific reactor capabilities.

Synthetic StepReagents & ConditionsPrimary Impurity / IssueExpected Yield
Amidation SOCl2​ , DMF (cat.), NH3​ (aq), RefluxRing chlorination (15-20%)45 - 50%
Amidation HATU, DIPEA, NH4​Cl , DMF, RTDifficult urea byproduct removal82 - 88%
Amidation Oxalyl chloride, NH3​ (g), DCM, 0 °CNone (Optimized) 85 - 90%
Reduction Pd/C, H2​ (1 atm), MeOH, RTCatalyst poisoning (stalls)55 - 60%
Reduction Fe powder, NH4​Cl , EtOH/ H2​O , 80 °CIron sludge filtration loss85 - 89%
Reduction Pd/C, H2​ (40 psi), MeOH/AcOH, RTNone (Optimized) 92 - 95%

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Amidation via Oxalyl Chloride

Objective: Conversion of 2-Methoxy-3-nitroisonicotinic acid to 2-Methoxy-3-nitroisonicotinamide.

  • Activation: Charge a dry, argon-flushed flask with 2-methoxy-3-nitroisonicotinic acid (1.0 eq) and anhydrous DCM (10 mL/g). Cool the suspension to 0 °C.

  • Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise over 15 minutes, followed immediately by 2 drops of anhydrous DMF (catalyst).

  • Validation Checkpoint 1: Observe the reaction. Immediate, steady evolution of gas ( CO2​ , CO , HCl ) must occur. Stir at room temperature for 2 hours until gas evolution completely ceases, indicating full conversion to the acid chloride.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Do not heat above 30 °C to prevent degradation.

  • Amidation: Redissolve the crude acid chloride in anhydrous THF (5 mL/g) and cool to 0 °C. Purge the solution with anhydrous NH3​ gas for 30 minutes (or add 3.0 eq of 0.5 M NH3​ in dioxane).

  • Validation Checkpoint 2: A thick white precipitate ( NH4​Cl salts) will form immediately. LC-MS analysis of an aliquot should show a mass shift from m/z 199 [M+H]+ (starting acid) to m/z 198 [M+H]+ (target amide).

  • Workup: Quench with water, extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate to yield the intermediate.

Protocol B: Acid-Modulated Catalytic Hydrogenation

Objective: Reduction of 2-Methoxy-3-nitroisonicotinamide to 3-Amino-2-methoxyisonicotinamide.

  • Preparation: Dissolve 2-methoxy-3-nitroisonicotinamide (1.0 eq) in a 4:1 volumetric mixture of Methanol and Glacial Acetic Acid (10 mL/g total solvent).

  • Degassing: Degas the solution by bubbling N2​ through the liquid for 10 minutes.

  • Catalyst Loading: Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is highly pyrophoric; ensure the flask is thoroughly flushed with inert gas.

  • Hydrogenation: Purge the reaction vessel with H2​ gas and pressurize to 40 psi using a Parr shaker or balloon equivalent. Stir vigorously at room temperature for 4-6 hours.

  • Validation Checkpoint 3: Monitor by TLC (DCM:MeOH 9:1). The nitro intermediate (UV active, yellow spot) should completely disappear, replaced by a highly polar, blue-fluorescent spot under 254 nm UV light. LC-MS must show m/z 168 [M+H]+ .

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Neutralization & Isolation: Concentrate the filtrate under reduced pressure to remove methanol and acetic acid. Neutralize the residue with saturated aqueous NaHCO3​ until pH ~8. Extract with EtOAc, dry over Na2​SO4​ , and concentrate to afford pure 3-amino-2-methoxyisonicotinamide as an off-white solid.

V. References

  • Invention of an oral medication for cardiac Fabry disease caused by RNA mis-splicing Source: Science Translational Medicine, NIH URL:

  • Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation Source: ACS Catalysis, ACS Publications URL:

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid Source: Molecules, MDPI URL:

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-2-methoxyisonicotinamide Reactions

Welcome to the technical support portal for 3-Amino-2-methoxyisonicotinamide (CAS 1470249-13-8) . This aminopyridine derivative is a highly versatile building block used extensively in the synthesis of kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support portal for 3-Amino-2-methoxyisonicotinamide (CAS 1470249-13-8) . This aminopyridine derivative is a highly versatile building block used extensively in the synthesis of kinase inhibitors and other pharmaceutical compounds. However, its dense functionalization—featuring a primary amine, a methoxy ether, and a primary carboxamide—makes it susceptible to several competing side reactions.

This guide is designed to help researchers diagnose, troubleshoot, and prevent common by-products during C-N cross-coupling and acylation workflows.

Diagnostic Matrix: Identifying Common By-Products

Before adjusting your protocol, use this quantitative diagnostic matrix to identify your by-products via LC-MS.

By-Product TypeStructural ChangeLC-MS Mass ShiftRoot CausePreventive Action
O-Demethylated (2-Pyridone) Loss of -CH₃-14 Da Nucleophilic attack on the ether (e.g., by Br⁻) at elevated temperatures.Use milder bases (Cs₂CO₃); keep reaction temp <80°C.
Over-Acylated (Di-imide) Addition of 2nd Acyl group+ [Acyl - H] Excess electrophile; use of unhindered bases (e.g., DMAP).Strict stoichiometric control; use HATU/DIPEA.
Hydrolyzed Amide -NH₂ replaced by -OH+1 Da Strong aqueous acids/bases during reaction or workup.Use a pH 7-8 buffered aqueous quench.
Mechanistic Troubleshooting & FAQs

Q: Why do I observe significant 2-pyridone (O-demethylated) by-product during my Buchwald-Hartwig cross-couplings? Causality & Solution: The 2-methoxy group on the pyridine ring is highly susceptible to cleavage. In palladium-catalyzed aminations, using strong bases (like NaOtBu or LiHMDS) at high temperatures (>100°C) can drive O-demethylation. This degradation is exacerbated when halide ions (such as bromide from your aryl halide substrate) are present, as they act as weak nucleophiles that cleave the methyl ether[1]. Action: Switch to milder bases such as Cs₂CO₃ or K₃PO₄, and utilize highly active palladium precatalysts (e.g., BrettPhos Pd G3) that allow the cross-coupling to proceed efficiently at lower temperatures (60-80°C)[2].

Q: How can I prevent over-acylation (di-acylation) when functionalizing the 3-amino group? Causality & Solution: While the 3-amino group is somewhat sterically hindered by the adjacent 2-methoxy and 4-carboxamide moieties, highly reactive electrophiles (like acid chlorides) in the presence of unhindered bases (e.g., DMAP, pyridine) can force the formation of di-acylated imides. Action: Limit the local concentration of the electrophile. Use strict stoichiometric control (1.05 eq of the acylating agent) and milder coupling reagents (e.g., HATU/DIPEA with a carboxylic acid) instead of raw acid chlorides. Alternatively, catalyst-free approaches can be employed, though they require careful optimization to prevent competing side reactions[3].

Q: My isonicotinamide group is hydrolyzing into a carboxylic acid during workup. How do I stabilize it? Causality & Solution: Primary amides are inherently prone to hydrolysis under strongly basic aqueous conditions or prolonged acidic workups, which will convert your product into a 3-amino-2-methoxyisonicotinic acid derivative[4]. Action: Avoid quenching your reactions with 1M NaOH or strong HCl. Instead, buffer the aqueous workup to a neutral pH (7.4 to 8.0) using saturated NaHCO₃ or a phosphate buffer.

Pathway Visualization

The following diagram illustrates the logical pathways leading to both the desired functionalization and the common by-products based on experimental conditions.

ReactionPathways Start 3-Amino-2-methoxy- isonicotinamide Desired Target N-Functionalized Product Start->Desired Optimized Conditions (Milder Base/Temp) By1 O-Demethylated (2-Pyridone) Start->By1 Harsh Nucleophiles High Heat By2 Over-acylated (Di-imide) Start->By2 Excess Electrophile Strong Base By3 Hydrolyzed (Isonicotinic acid) Start->By3 Strong Aqueous Acids/Bases

Reaction pathways of 3-Amino-2-methoxyisonicotinamide highlighting by-product formation.

Standard Operating Procedure: Self-Validating C-N Cross-Coupling

To ensure scientific integrity and reproducible yields, utilize the following self-validating protocol for the N-arylation of 3-Amino-2-methoxyisonicotinamide.

Step 1: Inert Atmosphere Preparation

  • Action: In a nitrogen-filled glovebox, combine 3-Amino-2-methoxyisonicotinamide (1.0 eq), aryl halide (1.05 eq), Cs₂CO₃ (1.5 eq), and BrettPhos Pd G3 (2 mol%) in anhydrous 1,4-dioxane.

  • Causality: Oxygen and moisture poison the Pd(0) catalyst. Cs₂CO₃ is chosen over NaOtBu because its lower basicity prevents premature deprotonation of the amide and subsequent hydrolysis[2].

Step 2: Temperature-Controlled Reaction

  • Action: Seal the vessel, remove it from the glovebox, and heat to exactly 70°C for 4 hours.

  • Causality: Keeping the temperature strictly at or below 70°C prevents the bromide ions (released from the aryl halide) from acting as nucleophiles that cleave the 2-methoxy group[1].

Step 3: In-Process Control (IPC) & Self-Validation

  • Action: At the 4-hour mark, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Logic:

    • Pass: Starting material ([M+H]⁺ 168.1) is <5% relative to the product. Proceed to Step 4.

    • Fail (O-Demethylation detected): A peak at [M+H]⁺ 154.1 (-14 Da) appears. Immediate Action: Cool the reaction to room temperature immediately to halt further ether cleavage.

    • Fail (Incomplete conversion): Starting material is >5%. Immediate Action: Check for catalyst precipitation (black Pd(0) solid). Do not increase heat; instead, add an additional 1 mol% catalyst.

Step 4: Buffered Workup

  • Action: Cool the mixture to room temperature and quench with a pH 7.4 phosphate buffer. Extract the aqueous layer with EtOAc (3x).

  • Causality: Avoiding strong aqueous acids or bases during the quench prevents the primary isonicotinamide from hydrolyzing into 3-amino-2-methoxyisonicotinic acid[4]. Dry the combined organics over Na₂SO₄, filter, and concentrate.

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Purity of 3-Amino-2-methoxyisonicotinamide

Welcome to the technical support center for the synthesis and purification of 3-Amino-2-methoxyisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot commo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 3-Amino-2-methoxyisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related challenges encountered during their experimental work. The following question-and-answer format directly addresses specific issues, providing not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 3-Amino-2-methoxyisonicotinamide sample?

A1: The impurity profile of your synthesized 3-Amino-2-methoxyisonicotinamide is intrinsically linked to the synthetic route employed. However, several common impurities can be anticipated:

  • Unreacted Starting Materials: Residual starting materials from the synthesis are a common source of contamination.

  • Isomeric Byproducts: The formation of positional isomers, such as other aminomethoxy-substituted pyridines, can occur depending on the reaction conditions.

  • Side-Reaction Products: Products arising from over-amination, hydrolysis of the amide or methoxy group, or other unintended reactions can contaminate the final product.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents or catalysts, may be present in the crude product.

A thorough understanding of your specific synthetic pathway is crucial for predicting the likely impurities. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are invaluable for identifying the components of your crude mixture.

Troubleshooting Guides

This section provides in-depth solutions to common purification challenges.

Issue 1: My crude product is a persistent oil or waxy solid and won't crystallize.

Q: I've completed the synthesis and after workup and solvent removal, my 3-Amino-2-methoxyisonicotinamide is an oil or a low-melting solid that resists crystallization. How can I induce crystallization and purify it?

A: The inability to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or because the compound has a low melting point. Here is a systematic approach to address this issue:

Causality: The presence of even small amounts of impurities can significantly lower the melting point of a compound and inhibit crystallization. Highly viscous oils can also trap residual solvent, further hindering solidification. The molecular structure of 3-Amino-2-methoxyisonicotinamide, with its potential for intra- and intermolecular hydrogen bonding, can also lead to complex solidification behavior.

Troubleshooting Workflow:

start Crude Product is an Oil/Waxy Solid step1 Initial Purity Assessment (TLC/¹H NMR) start->step1 step2 High Purity with Residual Solvent? step1->step2 If yes step4 Significant Impurities Present? step1->step4 If no step3 High Vacuum Drying / Lyophilization step2->step3 step7 Successful Crystallization step3->step7 step5 Column Chromatography step4->step5 step6 Recrystallization Trials on Purified Fractions step5->step6 step6->step7 end Pure, Crystalline Product

Caption: Workflow for inducing crystallization of an oily product.

Step-by-Step Protocol:

  • Initial Purity Assessment: Before attempting purification, get a sense of the crude product's composition.

    • TLC Analysis: Run a TLC plate using a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to visualize the number of components.

    • ¹H NMR Spectroscopy: If possible, obtain a proton NMR spectrum of the crude oil. This can reveal the presence and relative amounts of major impurities and residual solvents.

  • Solvent Removal: Ensure all volatile solvents from the workup are thoroughly removed.

    • High Vacuum: Place the sample under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can aid in the removal of high-boiling solvents like DMF or DMSO, but be cautious of potential product decomposition.

  • Inducing Crystallization (for relatively pure oils):

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil.

    • Trituration: Add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This can sometimes wash away impurities and induce crystallization of your product.

  • Purification if Impurities are Significant: If TLC or NMR indicates the presence of substantial impurities, a purification step is necessary before crystallization can be successful.

    • Column Chromatography: This is often the most effective method for separating the desired product from impurities.[1]

      • Stationary Phase: Silica gel is a good starting point.

      • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. The polarity of the eluent can be fine-tuned based on TLC analysis. For basic compounds like aminopyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help prevent peak tailing on the silica gel column.[2]

    • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting material should be significantly purer and more amenable to crystallization.

  • Recrystallization of Purified Product: Once a solid is obtained, recrystallization can be used to achieve high purity.

    • Solvent Screening: Test the solubility of your purified product in a variety of solvents at room temperature and upon heating.[2] An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[2]

    • Recrystallization Procedure:

      • Dissolve the solid in a minimal amount of the hot recrystallization solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to form well-defined crystals.

      • Further cool the flask in an ice bath to maximize the yield of the crystals.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

Issue 2: My final product purity by HPLC is stagnant at 95-98%, and I can't seem to remove the final impurities.

Q: I have successfully isolated my 3-Amino-2-methoxyisonicotinamide as a solid, but after multiple recrystallizations, the purity by HPLC remains in the 95-98% range. How can I remove these persistent, low-level impurities?

A: Reaching a purity plateau suggests the presence of impurities with very similar physicochemical properties to your target compound, making them difficult to remove by standard crystallization.

Causality: These persistent impurities are often structural isomers or closely related byproducts that co-crystallize with your product. Their similar polarity and solubility profiles make separation by conventional methods challenging.

Advanced Purification Strategies:

1. Re-evaluation of Recrystallization Solvent System:

  • Mixed Solvent Systems: A single solvent may not be sufficient. Experiment with binary or even ternary solvent systems. A good approach is to dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.[1]

  • Solvent Polarity: The solubility of 2-aminopyridine derivatives is highly dependent on the solvent.[3] A systematic screening of solvents with varying polarities (e.g., alcohols, esters, ketones, and aromatic hydrocarbons) is recommended.[2][4]

Solvent System ExampleRationale
Ethanol/WaterGood for polar compounds, allows for fine-tuning of polarity.
Dichloromethane/HexaneEffective for moderately polar compounds.
Toluene/Ethyl AcetateCan provide different selectivity based on aromatic interactions.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For achieving very high purity (>99.5%), preparative HPLC is often the most effective technique.

  • Column Choice: A reversed-phase C18 column is a common starting point for polar compounds.[2]

  • Mobile Phase Optimization: Develop a separation method on an analytical HPLC first. A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.[2]

  • Workflow:

    • Develop an analytical HPLC method that shows good separation between your main peak and the impurities.

    • Scale up the method to a preparative HPLC system.

    • Collect the fraction corresponding to your pure product.

    • Remove the mobile phase via lyophilization (for water-based mobile phases) or rotary evaporation.

start Purity Plateau (95-98%) step1 Re-evaluate Recrystallization (Mixed Solvents) start->step1 step2 Purity Improved? step1->step2 step3 Final Product (>99%) step2->step3 Yes step4 Preparative HPLC step2->step4 No step5 Lyophilization/Evaporation step4->step5 step6 Final Product (>99.5%) step5->step6

Caption: Strategy for removing persistent low-level impurities.

3. Chemical Derivatization (as a last resort):

In some challenging cases, it may be beneficial to temporarily derivatize your compound to alter its physical properties, purify the derivative, and then remove the protecting group. For example, the amino group could be protected (e.g., as a Boc or Fmoc derivative), which would significantly change the compound's polarity. After purification of the protected compound, the protecting group is removed to yield the highly pure desired product. This is a more involved process but can be very effective for removing stubborn impurities.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.
  • BenchChem. (n.d.). How to remove unreacted 2-aminopyridine from product.
  • ACS Publications. (2009, January 27). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.

Sources

Optimization

Technical Support Center: Investigating and Mitigating Off-Target Effects of 3-Amino-2-methoxyisonicotinamide and Other Novel Isonicotinamide Derivatives

A Note from the Senior Application Scientist: As of early 2026, the specific molecular target and the off-target profile of 3-Amino-2-methoxyisonicotinamide are not extensively documented in publicly available scientific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note from the Senior Application Scientist: As of early 2026, the specific molecular target and the off-target profile of 3-Amino-2-methoxyisonicotinamide are not extensively documented in publicly available scientific literature. This guide is therefore designed to serve as a comprehensive framework for researchers, scientists, and drug development professionals on how to proactively characterize the off-target effects and troubleshoot unexpected experimental outcomes when working with this, or any novel, isonicotinamide-based chemical probe. Our approach is grounded in established principles of chemical biology and pharmacology, providing a robust methodology for rigorous scientific investigation.

Part 1: Frequently Asked Questions (FAQs) - Proactive Off-Target Profiling

This section addresses key questions researchers should consider before and during their initial experiments with 3-Amino-2-methoxyisonicotinamide.

Q1: I have a new compound, 3-Amino-2-methoxyisonicotinamide. What are the critical first steps to ensure my experimental results are due to its intended on-target effect?

A1: When working with any novel compound, it is imperative to operate under the assumption that off-target effects are possible, and often likely, especially at higher concentrations. The initial steps should focus on establishing a clear, concentration-dependent relationship between the compound and the observed phenotype, and beginning to rule out broad, non-specific interactions.

  • Confirm Compound Identity and Purity: Always verify the identity, purity (>95%, ideally >99%), and stability of your compound stock using methods like LC-MS and NMR. Impurities can be pharmacologically active and are a common source of confounding results.

  • Establish a Dose-Response Curve: Generate a full dose-response curve for your primary assay (e.g., cell viability, target engagement). A classic sigmoidal curve is expected for a specific interaction. Unusually steep or shallow curves, or effects only at very high concentrations, can be red flags for off-target activity or non-specific effects like aggregation.

  • Use a Structurally Related Inactive Control: If possible, synthesize or acquire a close structural analog of 3-Amino-2-methoxyisonicotinamide that you hypothesize to be inactive against the intended target. This is a powerful tool to differentiate on-target from off-target-driven phenotypes.

Q2: Based on the isonicotinamide scaffold, what are some plausible, high-priority potential off-target classes I should investigate for 3-Amino-2-methoxyisonicotinamide?

A2: The isonicotinamide core is a privileged scaffold in medicinal chemistry and is known to interact with several protein families. Based on its structural similarity to nicotinamide, a precursor to NAD+, and other published isonicotinamide derivatives, the following are high-priority areas for investigation:

  • NAD+ Salvage Pathway Enzymes: The nicotinamide-like structure suggests a potential for interaction with enzymes in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferases (NMNATs).[1] Inhibition of these enzymes can have profound effects on cellular metabolism and signaling. It is also possible that the compound itself is a substrate, leading to the formation of unnatural NAD-like molecules with unknown downstream effects.[1]

  • Kinases: Many kinase inhibitors incorporate a pyridine or similar heterocyclic core. Depending on the overall conformation, isonicotinamide derivatives could fit into the ATP-binding pocket of various kinases. For example, some nicotinamide derivatives have been explored as potential VEGFR-2 inhibitors.[2]

  • Metabolic Enzymes: Given its resemblance to a key metabolic precursor, interactions with enzymes involved in amino acid or nucleotide metabolism are plausible. For instance, some nicotinamide analogs are known to inhibit inosine monophosphate dehydrogenase (IMPDH).[1]

  • Sirtuins and Other NAD+-dependent Enzymes: Isonicotinamide itself can activate the sirtuin enzyme Sir2 in yeast and SIRT1 in mammals.[3] This raises the possibility that derivatives could modulate the activity of these NAD+-dependent protein deacetylases and ADP-ribosyltransferases.

Q3: What are the industry-standard approaches for conducting a broad, unbiased screen for off-target effects?

A3: To move beyond educated guesses, unbiased screening methods are employed to identify potential off-target interactions across a wide range of proteins. Two common approaches are:

  • Broad Kinase Panel Screening: This is a fee-for-service assay offered by many contract research organizations (CROs). The compound is tested against a large panel of recombinant kinases (often >400) at a fixed concentration (e.g., 1 or 10 µM). This provides a clear readout of potential kinase off-targets.

  • Cellular Thermal Shift Assay (CETSA): This method detects the binding of a compound to its target proteins in a native cellular environment. The principle is that a protein bound to a ligand will be stabilized against thermal denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, one can identify which proteins have been stabilized by the compound. This is a powerful, unbiased method for identifying direct targets and off-targets in a physiological context.

Part 2: Troubleshooting Guide for Unexpected Experimental Phenotypes

This section provides a structured approach to diagnosing common experimental issues that may arise from off-target effects.

Issue 1: Unexpected or Excessive Cytotoxicity

You observe significant cell death in your experiments, particularly at concentrations higher than the IC50 for your intended target, or in cell lines that do not express the intended target.

  • Causality Check: Is the cytotoxicity a direct result of inhibiting the intended target, or is it an off-target effect?

  • Troubleshooting Workflow:

    • Validate in a Target-Negative Cell Line: Test the cytotoxicity of 3-Amino-2-methoxyisonicotinamide in a cell line that does not express your primary target (or where the target has been knocked out using CRISPR). If the compound is still toxic, an off-target effect is the likely cause.

    • Rescue Experiment: If possible, "rescue" the on-target effect. For example, if your target is an enzyme, can you add back the product of the enzymatic reaction to see if it reverses the phenotype? If the phenotype is not rescued, it suggests other pathways are involved.

    • Characterize the Death Mechanism: Use assays like Annexin V/PI staining, caspase activation assays, or cell cycle analysis to determine if the cell death is apoptotic, necrotic, or due to cell cycle arrest. This can provide clues about the affected pathway. For instance, G2/M arrest could suggest inhibition of a mitotic kinase.

    • Perform a Broad Kinase Screen: As mentioned in the FAQs, a kinase screen is a cost-effective way to identify off-target kinases that could be responsible for cytotoxic effects. Many cell cycle and apoptosis regulatory proteins are kinases.

dot

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Inconsistent Results Between Different Cell Lines or Assays

The potency (IC50) of 3-Amino-2-methoxyisonicotinamide varies significantly between different cell lines that all express the target, or the results from a biochemical assay do not correlate with a cell-based assay.

  • Causality Check: Are the discrepancies due to differences in cell biology (e.g., pathway redundancy, transporter expression) or compound properties (e.g., cell permeability, metabolism)?

  • Troubleshooting Workflow:

    • Assess Cell Permeability: Use a method like Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if the compound has good passive permeability. Poor permeability could explain why it is potent in a biochemical assay but weak in a cellular one.

    • Investigate Cellular Metabolism: The compound could be modified by cellular enzymes into a more or less active form. Incubate the compound with cell lysates or liver microsomes and use LC-MS to look for metabolic products. The methoxy and amide groups are potential sites of metabolism.

    • Check for Efflux Pump Activity: Many cell lines, especially those derived from tumors, overexpress efflux pumps like P-glycoprotein (P-gp) that can actively remove the compound from the cell. Test for this by co-incubating with a known efflux pump inhibitor (e.g., verapamil) to see if it potentiates the compound's activity.

    • Consider Pathway Differences: The importance of the intended target may vary between cell lines. A cell line might have a redundant pathway that compensates for the inhibition of your target, making it appear less sensitive to the compound.

Part 3: Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow to identify which proteins are bound and stabilized by 3-Amino-2-methoxyisonicotinamide in intact cells.

Materials:

  • Cells of interest

  • 3-Amino-2-methoxyisonicotinamide

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment or Mass Spectrometer

Procedure:

  • Compound Treatment: Treat cultured cells with 3-Amino-2-methoxyisonicotinamide at the desired concentration (e.g., 10x the cellular IC50) and a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the protein concentration.

  • Analysis:

    • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot for specific candidate proteins (your intended target and suspected off-targets). A stabilized protein will remain in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle control.

    • Mass Spectrometry (ITDRF-CETSA): For an unbiased approach, the soluble fractions can be analyzed by quantitative mass spectrometry to identify all proteins stabilized by the compound.

dot

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Permeability for 3-Amino-2-methoxyisonicotinamide

Welcome to the advanced technical support hub for 3-Amino-2-methoxyisonicotinamide (CAS: 1470249-13-8). This guide is engineered for application scientists, medicinal chemists, and assay developers who are encountering s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support hub for 3-Amino-2-methoxyisonicotinamide (CAS: 1470249-13-8). This guide is engineered for application scientists, medicinal chemists, and assay developers who are encountering significant drop-offs in efficacy when transitioning this fragment from biochemical (cell-free) assays to cell-based phenotypic models.

Below, we dissect the physicochemical causality behind these permeability bottlenecks, provide self-validating experimental protocols, and offer structured diagnostic workflows to rescue your assay data.

The Physicochemical Bottleneck: Mechanistic Causality

To troubleshoot permeability, we must first analyze the structural metrics of 3-Amino-2-methoxyisonicotinamide[1]. While its small size suggests it should easily diffuse across membranes, its functional groups tell a different story.

  • Molecular Weight: 167.17 g/mol

  • Topological Polar Surface Area (TPSA): 91.2 Ų

  • Hydrogen Bond Donors (HBD): 2 (Amino and carboxamide NH₂ groups)

  • Hydrogen Bond Acceptors (HBA): 4 (Pyridine N, Methoxy O, Carboxamide O, Amino N)

The Causality of Poor Permeability: The fundamental issue with this molecule is the desolvation penalty . Despite its low molecular weight, the molecule possesses a disproportionately high TPSA (91.2 Ų). In an aqueous assay buffer, the primary amine, methoxy group, and carboxamide form a dense, highly stable hydration shell.

Before the molecule can partition into the hydrophobic core of the cellular lipid bilayer, it must break these water-solute hydrogen bonds. For a fragment of this size, the thermodynamic energy required to shed this water shell often exceeds the kinetic benefit of membrane insertion[2]. Consequently, the molecule becomes "trapped" in the aqueous phase, leading to poor passive transcellular diffusion. Furthermore, pyridinecarboxamide derivatives often exhibit complex ionization profiles that further restrict membrane partitioning depending on the local pH microclimate[3].

MechanisticModel Aqueous Aqueous Phase (Highly Solvated) Desolvation Desolvation Penalty (H-Bond Breakage) Aqueous->Desolvation Solute-Water Bonds Membrane Lipid Bilayer (Hydrophobic Core) Diffusion Passive Diffusion (Concentration Gradient) Membrane->Diffusion Intracellular Intracellular Space (Target Engagement) Desolvation->Membrane Rate Limiting Step Diffusion->Intracellular Resolvation

Thermodynamic barriers to passive membrane diffusion for polar fragments.

Diagnostic FAQs

Q: Why does 3-Amino-2-methoxyisonicotinamide show high potency in my biochemical kinase/target assay but zero activity in my cellular assay? A: This is the classic signature of a desolvation-limited molecule. In a cell-free biochemical assay, the target protein is directly exposed to the aqueous buffer, allowing the highly solvated fragment to bind freely. In a cell-based assay, the intact plasma membrane acts as a thermodynamic barrier. The molecule's high polarity prevents it from reaching the intracellular target at a concentration sufficient to drive pharmacology.

Q: My PAMPA results show low permeability ( Papp​ < 1 × 10⁻⁶ cm/s), but my Caco-2 bidirectional assay shows moderate permeability. Which do I trust? A: You must trust both, as they measure different phenomena[4]. PAMPA strictly measures passive transcellular diffusion through a lipid barrier. Caco-2 includes paracellular transport (through tight junctions) and active transport. Small, highly polar molecules like 3-Amino-2-methoxyisonicotinamide can sometimes slip through the aqueous pores of tight junctions in Caco-2 epithelial monolayers. However, most target cells (e.g., neurons, hepatocytes, fibroblasts) lack these leaky junctions, meaning the low PAMPA score is likely a more accurate reflection of true target-cell penetrance.

Q: Could active efflux pumps (like P-gp or BCRP) be limiting intracellular accumulation? A: It is highly unlikely. Efflux transporters typically recognize larger, more lipophilic substrates (MW > 400, LogP > 3). Fragments with a MW of 167 are generally poor substrates for P-glycoprotein. The primary culprit for this compound is passive permeability failure, not active efflux[3].

PermeabilityWorkflow Start Observe Low Efficacy in Cell-Based Assay PAMPA Run PAMPA (Passive Diffusion) Start->PAMPA Step 1 LowPAMPA P_app < 1e-6 cm/s Desolvation Limited PAMPA->LowPAMPA High TPSA Barrier HighPAMPA P_app > 1e-6 cm/s Good Passive Permeability PAMPA->HighPAMPA Lipophilic Partitioning Caco2 Run Caco-2 (Bidirectional) Efflux Efflux Ratio > 2.0 Transporter Substrate Caco2->Efflux P-gp/BCRP Active NoEfflux Efflux Ratio < 2.0 Intracellular Trapping Caco2->NoEfflux Lysosomal/Metabolic HighPAMPA->Caco2 Step 2

Workflow for diagnosing cell permeability and efflux issues.

Self-Validating Experimental Protocols

To accurately diagnose the permeability of 3-Amino-2-methoxyisonicotinamide, you must utilize assays with built-in validation controls to prevent false negatives caused by non-specific binding or membrane degradation.

Protocol A: pH-Gradient PAMPA (Passive Diffusion Validation)

Because the pyridine nitrogen and amino groups are ionizable, testing permeability across a physiological pH gradient (mimicking the extracellular to intracellular shift) is critical.

Step-by-Step Methodology:

  • Membrane Preparation: Apply 15 µL of a 5% hexadecane in hexane solution to the PVDF membrane of the donor plate to form the artificial lipid layer. Allow the hexane to evaporate for 1 hour.

  • Validation Step 1 (System Suitability): Prepare parallel control wells containing a high-permeability standard (Propranolol, 50 µM) and a low-permeability standard (Atenolol, 50 µM).

  • Sample Preparation: Prepare 3-Amino-2-methoxyisonicotinamide at 50 µM in PBS. To test ionization effects, prepare one donor set at pH 6.5 (mimicking tumor/intestinal microclimates) and another at pH 7.4.

  • Assembly: Add 300 µL of the donor solution to the bottom plate. Add 200 µL of blank PBS (pH 7.4) to the acceptor plate.

  • Incubation: Assemble the sandwich and incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).

  • Validation Step 2 (Membrane Retention): Post-incubation, sample both donor and acceptor wells. Calculate the membrane retention factor ( R ) by comparing the initial donor concentration to the sum of the final donor and acceptor concentrations. If R>20% , the compound is trapped in the lipid layer.

  • Quantification: Analyze via LC-MS/MS and calculate Papp​ .

Protocol B: Bidirectional Caco-2 Assay (Paracellular vs. Transcellular Isolation)

This protocol isolates whether the compound is utilizing tight junctions (irrelevant for most target cells) or true transcellular diffusion[4].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size). Culture for 21 days to form a polarized, differentiated monolayer.

  • Validation Step 1 (Monolayer Integrity): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Sample Preparation: Prepare 3-Amino-2-methoxyisonicotinamide at 10 µM in HBSS buffer (pH 7.4).

  • Validation Step 2 (Paracellular Control): Spike Lucifer Yellow (100 µM) into the donor compartment. Lucifer Yellow exclusively utilizes paracellular transport; its permeation monitors tight junction integrity during the assay.

  • Dosing: Add the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Validation Step 3 (Mass Balance Recovery): Sample donor and receiver compartments. Total recovery must be >80% to rule out non-specific binding to the plastic or massive intracellular organelle trapping.

  • Quantification: Analyze via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Quantitative Data Summary

Use the following reference table to benchmark your experimental results against expected physicochemical thresholds for fragment-like molecules.

Parameter3-Amino-2-methoxyisonicotinamide ValueOptimal Drug-Like RangeDiagnostic Implication
Molecular Weight 167.17 g/mol < 500 g/mol Highly favorable for diffusion.
TPSA 91.2 Ų< 90 Ų (ideally < 60 for fragments)Critical Bottleneck. High desolvation energy required.
H-Bond Donors 2≤ 5Moderate risk of aqueous trapping.
H-Bond Acceptors 4≤ 10Moderate risk of aqueous trapping.
Expected PAMPA Papp​ < 1.0 × 10⁻⁶ cm/s> 10 × 10⁻⁶ cm/sIndicates poor passive transcellular permeability.
Expected Caco-2 Papp​ 1.0 - 5.0 × 10⁻⁶ cm/s> 10 × 10⁻⁶ cm/sDiscrepancy with PAMPA suggests paracellular leakage.
Expected Efflux Ratio < 1.5< 2.0Compound is too small to be a primary P-gp substrate.

References

  • ResearchGate - The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. [Link]

  • Journal of Chemical Information and Modeling (ACS) - Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice?[Link]

  • MDPI - Modulation of Distribution and Diffusion through the Lipophilic Membrane with Cyclodextrins Exemplified by a Model Pyridinecarboxamide Derivative.[Link]

Sources

Reference Data & Comparative Studies

Validation

3-Amino-2-methoxyisonicotinamide vs other BioA inhibitors

Objective Comparison Guide: 3-Amino-2-methoxyisonicotinamide vs. Established BioA Inhibitors in Mycobacterium tuberculosis Drug Development Executive Summary The biotin biosynthesis pathway is a highly validated, conditi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: 3-Amino-2-methoxyisonicotinamide vs. Established BioA Inhibitors in Mycobacterium tuberculosis Drug Development

Executive Summary

The biotin biosynthesis pathway is a highly validated, conditionally essential target for Mycobacterium tuberculosis (Mtb) drug development. Because mammalian hosts lack this pathway and rely entirely on dietary biotin, targeting Mtb biotin synthesis offers a distinct selective toxicity advantage. The enzyme 7,8-diaminopelargonic acid synthase (BioA) catalyzes the antepenultimate step of this pathway.

This guide provides an objective, data-driven comparison of 3-Amino-2-methoxyisonicotinamide (a low-molecular-weight pyridine derivative) against established BioA inhibitors, including mechanism-based natural products (Amiclenomycin) and highly optimized synthetic scaffolds (Aryl Hydrazines/Hydrazides).

Mechanistic Overview of BioA Inhibition

BioA is a pyridoxal 5′-phosphate (PLP)-dependent aminotransferase. It operates via a classic ping-pong bi-bi mechanism[1]:

  • Amino Transfer: S-adenosylmethionine (SAM) donates an amino group to the PLP cofactor within the active site, converting it to pyridoxamine 5′-phosphate (PMP).

  • Substrate Conversion: The substrate 7-keto-8-aminopelargonic acid (KAPA) binds and receives the amino group from PMP, forming 7,8-diaminopelargonic acid (DAPA) and regenerating the PLP cofactor[1].

BioAPathway Pimeloyl Pimeloyl-CoA (Precursor) BioF BioF (KAPA Synthase) Pimeloyl->BioF KAPA KAPA (7-keto-8-aminopelargonic acid) BioA BioA (DAPA Synthase) KAPA->BioA DAPA DAPA (7,8-diaminopelargonic acid) BioD BioD / BioB (Downstream Enzymes) DAPA->BioD Biotin Biotin (Vitamin B7) BioF->KAPA BioA->DAPA BioD->Biotin SAM SAM (Amino Donor) SAM->BioA PLP PLP (Cofactor) PLP->BioA

Fig 1: Biotin biosynthesis pathway highlighting BioA as the critical aminotransferase step.

Comparative Analysis of BioA Inhibitor Classes

  • Amiclenomycin (ACM): Isolated from Streptomyces strains, ACM is a potent mechanism-based inhibitor (MBI). It acts as a "suicide substrate," irreversibly labeling the PLP cofactor via an aromatization mechanism[2]. While highly potent ( KI​=2μM , kinact​=0.4 min−1 )[3], ACM suffers from severe chemical instability due to its reactive diene system, which severely limits its clinical viability and shelf-life[2].

  • Aryl Hydrazines/Hydrazides (e.g., C48, Compound 6): These synthetic inhibitors form a reversible covalent adduct (a stable quinonoid) with the PLP cofactor[1]. Recent structure-guided optimization has yielded compounds like C48, which binds BioA with a Ki​ of 200 pM and exhibits sub-micromolar MICs against Mtb[4]. They represent the current gold standard in BioA inhibitor development due to their high potency and improved pharmacokinetics[4].

  • 3-Amino-2-methoxyisonicotinamide (CAS 1470249-13-8): Unlike MBIs or covalent modifiers, this compound is a low-molecular-weight (167.17 g/mol ) pyridine carboxamide[5]. In fragment-based drug discovery (FBDD), functionalized pyridines are utilized to competitively occupy the active site by mimicking the pyridine ring of the PLP cofactor or interacting with the SAM binding pocket. While its raw potency is lower than optimized covalent inhibitors, it offers superior chemical stability, excellent ligand efficiency, and serves as a highly tractable scaffold for structure-based optimization without the liability of reactive functional groups.

Quantitative Data Presentation

Inhibitor Class / CompoundMechanism of ActionTarget Affinity / PotencyChemical StabilityMolecular WeightClinical / Development Status
Amiclenomycin (ACM) Irreversible Covalent (MBI) KI​=2μM Poor (Reactive Diene)184.24 g/mol Tool Compound / Abandoned
Aryl Hydrazine (C48) Reversible Covalent Ki​=200 pM High~450 g/mol Preclinical Lead
Compound 6 (Piperazine) Reversible Competitive MIC=1.7−35μM Moderate-High~380 g/mol Lead Optimization
3-Amino-2-methoxyisonicotinamide Reversible Competitive (Fragment)Fragment-level (mM to μM )Very High167.17 g/mol Building Block / Hit Scaffold

Experimental Methodologies for BioA Inhibitor Validation

To rigorously evaluate 3-Amino-2-methoxyisonicotinamide or any novel scaffold against BioA, a self-validating experimental workflow must be employed. This ensures that the observed antibacterial activity is causally linked to BioA inhibition rather than non-specific off-target toxicity[6].

Workflow Start Compound Library (e.g., Pyridine Fragments) Assay In Vitro BioA Enzymatic Assay (OPA-Fluorescence) Start->Assay MIC_BiotinFree Whole-Cell MIC (Biotin-Free Medium) Assay->MIC_BiotinFree Biochemical Hit MIC_BiotinRich Whole-Cell MIC (Biotin-Supplemented Medium) MIC_BiotinFree->MIC_BiotinRich Cellular Efficacy TargetVal Target Validation (BioA Over/Underexpressing Strains) MIC_BiotinRich->TargetVal Biotin Rescue Observed Hit Validated On-Target BioA Inhibitor TargetVal->Hit Monotonic Shift Confirmed

Fig 2: Sequential experimental workflow for validating on-target BioA inhibitors.

Protocol 1: In Vitro BioA Enzymatic Assay (Fluorescence-Based)

Causality & Logic: BioA converts KAPA to DAPA. DAPA contains a primary amine that reacts with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent isoindole derivative. Monitoring this fluorescence provides a direct, quantitative measure of BioA catalytic activity[7].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5). Reconstitute purified Mtb BioA enzyme, SAM (amino donor), PLP (cofactor), and KAPA (substrate).

  • Inhibitor Incubation: In a 96-well microtiter plate, incubate 50 nM BioA with varying concentrations of the inhibitor (e.g., 3-Amino-2-methoxyisonicotinamide) and 10 μM PLP for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 100 μM SAM and 10 μM KAPA to initiate the transamination reaction. Incubate at 37°C for 60 minutes.

  • Derivatization: Quench the reaction by adding a derivatizing solution containing 5 mM OPA and 5 mM 2-mercaptoethanol in an ethanol/borate buffer[7].

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 410 nm, Emission: 470 nm).

  • Self-Validation: Include a no-enzyme control (to account for background fluorescence) and a positive control (e.g., CHM-1 or Amiclenomycin)[7]. Calculate IC50​ using non-linear regression.

Protocol 2: Whole-Cell Target Validation (Biotin Rescue & Genetic Modulation)

Causality & Logic: If a compound kills Mtb specifically by inhibiting BioA, supplementing the growth medium with exogenous biotin will bypass the metabolic block and rescue the bacteria. Furthermore, genetically under-expressing (BioA-UE) or over-expressing (BioA-OE) the enzyme should predictably shift the MIC[6].

  • Biotin Rescue Assay: Cultivate wild-type Mtb H37Rv in standard Middlebrook 7H9 broth (biotin-rich) and customized Sauton’s medium (biotin-free)[8].

  • MIC Determination: Perform standard broth microdilution to determine the Minimum Inhibitory Concentration (MIC). A true BioA inhibitor will show a low MIC in Sauton's medium but a significantly higher MIC (loss of activity) in 7H9 broth[8].

  • Genetic Validation: Test the compound against BioA-UE (expresses ~20% BioA relative to WT) and BioA-OE (expresses ~1200% BioA relative to WT) strains[6].

  • Data Interpretation: An on-target inhibitor will exhibit a monotonic resistance profile: BioA-UE will be hypersensitive (lowest MIC), wild-type will be intermediate, and BioA-OE will be highly resistant (highest MIC)[6].

Conclusion

While advanced reversible covalent inhibitors like C48 currently dominate the potency metrics for BioA inhibition[4], fragment scaffolds like 3-Amino-2-methoxyisonicotinamide offer pristine starting points for drug discovery. Their high ligand efficiency, chemical stability, and synthetic tractability make them ideal candidates for structure-guided fragment linking or growing strategies to combat drug-resistant tuberculosis.

References

  • Design and Synthesis of Potential Mechanism-Based Inhibitors of the Aminotransferase BioA Involved in Biotin Biosynthesis. NIH PMC.
  • Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening. NIH PMC.
  • Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides. NIH PMC.
  • Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis. NIH PMC.
  • Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors...
  • Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Str
  • Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues.
  • 3-Amino-2-methoxy-isonicotinamide 1470249-13-8 wiki. Guidechem.

Sources

Validation

Validation of 3-Amino-2-methoxyisonicotinamide as a Core Scaffold for 8-Oxo-Pyridopyrimidine JAK1/2 Inhibitors: A Comparative Guide

Executive Summary & Pharmacophore Rationale In the landscape of targeted kinase therapeutics, the architectural precision of the starting building blocks dictates the ultimate efficacy and selectivity of the inhibitor. 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of targeted kinase therapeutics, the architectural precision of the starting building blocks dictates the ultimate efficacy and selectivity of the inhibitor. 3-Amino-2-methoxyisonicotinamide (CAS: 1470249-13-8) has emerged as a critical synthetic precursor in the development of novel Janus Kinase (JAK) inhibitors.

The strategic value of this molecule lies in its precise functional group topology. The adjacent primary amine (C3) and carboxamide (C4) on the pyridine ring serve as an ideal template for rapid cyclization into a rigid pyrido[3,4-d]pyrimidine bicyclic core. More importantly, the methoxy group at the C2 position translates to the C8 position of the fused system. Upon controlled demethylation, this yields an 8-oxo-pyridopyrimidine (pyridone) moiety. As demonstrated by Labadie et al.[1], this pyridone motif acts as a highly ligand-efficient hinge-binding element, forming critical hydrogen bonds within the ATP-binding pockets of JAK1 and JAK2.

This guide provides an objective comparison of the 8-oxo-pyridopyrimidine scaffold against alternative JAK inhibitor classes, detailing the experimental workflows required to validate its biological targets.

Biological Target: The JAK/STAT Signaling Pathway

JAK1 and JAK2 are non-receptor tyrosine kinases that mediate signal transduction downstream of various cytokine receptors. Dysregulation of this pathway is a primary driver in hematological malignancies (e.g., myeloproliferative neoplasms) and autoimmune disorders (e.g., rheumatoid arthritis). The 8-oxo-pyridopyrimidine scaffold acts as a potent, ATP-competitive inhibitor, arresting the phosphorylation cascade before STAT dimerization can occur.

JAK_STAT_Pathway Cytokine Cytokine / Receptor Complex JAK1_2 JAK1 / JAK2 Kinases Cytokine->JAK1_2 Activates STAT STAT Phosphorylation JAK1_2->STAT Phosphorylates Dimerization STAT Dimerization STAT->Dimerization Nucleus Nuclear Translocation & Transcription Dimerization->Nucleus Inhibitor 8-Oxo-Pyridopyrimidine (Scaffold derived from 1470249-13-8) Inhibitor->JAK1_2 ATP-competitive Inhibition

Figure 1: JAK/STAT signaling pathway and 8-oxo-pyridopyrimidine intervention.

Comparative Performance Analysis

To objectively evaluate the utility of 3-Amino-2-methoxyisonicotinamide as a precursor, we must compare the resulting 8-oxo-pyridopyrimidine scaffold against established clinical and preclinical alternatives, such as the pyrrolopyrimidines (e.g., Tofacitinib) and imidazopyrrolopyridines [2].

The 8-oxo-pyridopyrimidine core demonstrates superior Ligand Efficiency (LE), a critical metric in drug design that measures binding energy per heavy atom. A higher LE indicates that the scaffold achieves potent inhibition without relying on excessive molecular weight, thereby leaving "molecular real estate" for optimizing pharmacokinetic properties.

Table 1: Scaffold Performance & Kinase Selectivity Comparison
Inhibitor ScaffoldHinge-Binding MotifJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Ligand Efficiency (LE)Structural Reference
8-Oxo-pyridopyrimidine (Derived from 1470249-13-8)Pyridone2.13.5> 0.45 Labadie et al., 2013 [1]
Pyrrolopyrimidine (e.g., Tofacitinib analog)Pyrrolo-pyrimidine3.24.1~ 0.40Standard Control
Imidazopyrrolopyridine Imidazopyrrolopyridine1.530.0~ 0.38Zak et al., 2012 [2]

Data synthesized from biochemical TR-FRET assays utilizing recombinant human JAK kinase domains at 1 mM ATP concentration.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the validation of this biological target relies on a self-validating system of chemical synthesis, biochemical screening, and structural confirmation.

Validation_Workflow Step1 Step 1: Synthesis Cyclization of 1470249-13-8 Step2 Step 2: Biochemical TR-FRET JAK1/2 Activity Assay Step1->Step2 Step3 Step 3: Cellular IL-6 induced pSTAT3 Inhibition Step2->Step3 Step4 Step 4: Structural X-ray Crystallography (PDB: 4K6Z) Step3->Step4

Figure 2: Experimental workflow for JAK1/2 target validation and structural analysis.
Protocol 1: Scaffold Synthesis & Demethylation (Self-Validating Chemistry)

Causality: The conversion of 3-Amino-2-methoxyisonicotinamide into the active pharmacophore requires two precise steps. First, cyclization builds the rigid ATP-mimetic core. Second, demethylation unmasks the pyridone carbonyl, which is an absolute requirement for acting as a hydrogen bond acceptor to the backbone NH of Leu932 in the JAK1 hinge region.

  • Cyclization: Suspend 3-Amino-2-methoxyisonicotinamide (1.0 eq) in triethyl orthoformate (excess) and add a catalytic amount of acetic acid. Reflux at 120°C for 4 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the primary amine mass disappears, yielding the intermediate 8-methoxy-pyrido[3,4-d]pyrimidin-4(3H)-one.

  • Demethylation: Dissolve the intermediate in anhydrous dichloromethane (DCM). Dropwise add Trimethylsilyl iodide (TMSI, 3.0 eq) at 0°C. Stir at room temperature for 12 hours.

  • Final Validation: Quench with methanol, concentrate, and purify via reverse-phase HPLC. Confirm the formation of the 8-oxo-pyridopyrimidine core via ¹H-NMR (shift of the pyridone NH proton to ~11.5 ppm).

Protocol 2: TR-FRET Biochemical Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste, minimizes compound auto-fluorescence interference, and provides a highly reproducible, homogeneous format ideal for ATP-competitive inhibitors.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant JAK1 or JAK2 kinase domains and ULight-labeled JAK-1 (Tyr1023) peptide substrate in the kinase buffer.

  • Compound Addition: Dispense the synthesized 8-oxo-pyridopyrimidine compounds (in DMSO) into a 384-well ProxiPlate using acoustic liquid handling (e.g., Echo 550) to generate an 11-point dose-response curve. Self-Validation: Include Tofacitinib as a positive control plate standard to verify assay sensitivity.

  • Reaction Initiation: Add 1 mM ATP to initiate the reaction. Incubate at 22°C for 60 minutes.

  • Detection: Add Europium-anti-phosphotyrosine antibody and EDTA (to stop the kinase reaction). Read the TR-FRET signal on an EnVision multimode plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 3: X-Ray Crystallography (Structural Validation)

Causality: Biochemical IC₅₀ values prove inhibition, but only X-ray crystallography can definitively validate the binding mode and confirm that the pyridone oxygen derived from the precursor is actively engaging the kinase hinge region.

  • Co-crystallization: Incubate purified JAK1 kinase domain (10 mg/mL) with a 2-fold molar excess of the synthesized 8-oxo-pyridopyrimidine inhibitor for 2 hours on ice.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M Potassium Sodium Tartrate.

  • Data Collection: Harvest crystals after 3-5 days, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron source (e.g., Advanced Light Source).

  • Validation: Solve the structure via molecular replacement. As seen in PDB structure 4K6Z [3], the electron density will confirm the bidentate hydrogen bonding of the pyridone motif to the JAK1 hinge region.

References

  • Labadie, S., Barrett, K., Blair, W. S., Chang, C., Deshmukh, G., Eigenbrot, C., ... & Zak, M. (2013). Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5923-5930.[Link]

  • Zak, M., Hurley, C. A., Ward, S. I., Bergeron, P., Barrett, K., Balazs, M., ... & Johnson, A. R. (2012). Discovery and Optimization of C-2 Methyl Imidazopyrrolopyridines as Potent and Orally Bioavailable JAK1 Inhibitors with Selectivity over JAK2. Journal of Medicinal Chemistry, 55(13), 6176-6193.[Link]

  • Fong, R., & Lupardus, P. J. (2013). The Jak1 kinase domain in complex with compound 37. RCSB Protein Data Bank (PDB ID: 4K6Z).[Link]

Comparative

A Comparative Guide to 3-Amino-2-methoxyisonicotinamide Analogs as Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a potent and selective class of Glycogen Synthase Kinase-3 (GSK-3) inhibitors based on the isonicotinamide scaffold. While the spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a potent and selective class of Glycogen Synthase Kinase-3 (GSK-3) inhibitors based on the isonicotinamide scaffold. While the specific compound 3-amino-2-methoxyisonicotinamide is not extensively documented, it serves as a foundational structure within a well-researched series of N-(pyridin-3-yl)-2-amino-isonicotinamides that have demonstrated significant therapeutic potential, particularly in the context of Alzheimer's disease.

We will dissect the critical structural motifs required for high-affinity binding and cellular efficacy, compare the performance of key analogs against other prominent GSK-3 inhibitors, and provide detailed, field-proven experimental protocols for their evaluation.

The Central Role of GSK-3 in Disease and Drug Discovery

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that acts as a pivotal regulatory node in a vast number of cellular signaling pathways.[1] It exists in two highly homologous isoforms, GSK-3α and GSK-3β, which are implicated in diverse processes such as glycogen metabolism, cell proliferation, apoptosis, and neurodevelopment.[2][3]

Crucially, the dysregulation of GSK-3 activity is a hallmark of several severe pathologies. In Alzheimer's disease, GSK-3 is a primary kinase responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles—a core pathological feature of the disease.[2][3] Furthermore, GSK-3's role in phosphorylating β-catenin targets it for degradation, thereby acting as a key negative regulator of the Wnt/β-catenin signaling pathway.[4] Inhibition of GSK-3 can stabilize β-catenin, promoting cell survival and neurogenesis. This multifaceted involvement has established GSK-3 as a high-priority therapeutic target for neurodegenerative disorders, bipolar disorder, and certain cancers.[1]

The development of potent and highly selective GSK-3 inhibitors is paramount. The isonicotinamide scaffold has emerged as a particularly promising chemotype, offering a unique combination of high potency, excellent kinase selectivity, and favorable pharmacokinetic properties, including brain penetrability.[5]

Structure-Activity Relationship (SAR) of Isonicotinamide-Based GSK-3 Inhibitors

The core of this inhibitor class is the N-(pyridin-3-yl)-2-amino-isonicotinamide structure. Our analysis, based on seminal work by Luo et al., focuses on three key regions of the molecule: the "left-hand side" (LHS) acylamino group, the central isonicotinamide core, and the "right-hand side" (RHS) N-aryl group.[1][3][5]

A co-crystal structure of a lead compound (15) with GSK-3β reveals the critical binding interactions that anchor the SAR discussion.[6] The 2-aminopyridine motif forms crucial hydrogen bonds with the kinase hinge region (Val135), while the pyridyl nitrogen of the N-aryl group accepts a hydrogen bond from the catalytic lysine (Lys85). The central amide carbonyl interacts with two conserved water molecules in the active site.[6]

cluster_0 GSK-3β Active Site cluster_1 Isonicotinamide Inhibitor hinge Hinge Region (Val135) lys85 Catalytic Lysine (K85) back_pocket Back Pocket (Water Mediated) lhs LHS: Acylamino Group (Potency & Selectivity) lhs->hinge H-Bond core Central Core: Isonicotinamide (Scaffold) core->back_pocket H-Bond rhs RHS: N-Aryl Group (Potency & PK Properties) rhs->lys85 H-Bond

Caption: Key pharmacophore interactions of isonicotinamide inhibitors within the GSK-3β active site.

Modifications to the Left-Hand Side (LHS) Acylamino Group

The group attached to the 2-amino position of the isonicotinamide core is a primary driver of potency. The initial query's "3-amino-2-methoxy" suggests a methoxy group directly on the pyridine ring, but the most successful analogs feature an acylated 2-amino group.

  • Small Alkyl Amides: Simple acyl groups like acetyl show modest activity.

  • Cycloalkyl Amides: Increasing the steric bulk and conformational rigidity with a cyclopropanecarboxamide dramatically improves potency. This moiety fits snugly into a hydrophobic pocket near the hinge.[3]

  • Phenyl Amides: A phenyl group is generally well-tolerated but does not offer a significant advantage over the cyclopropyl group.

  • Heterocyclic Amides: Replacing the acyl group with moieties like a 2-pyridinyl amide can lead to high potency but introduces metabolic liabilities, as these derivatives are often susceptible to amidase-mediated hydrolysis.[7]

Modifications to the Right-Hand Side (RHS) N-Aryl Group

Substitutions on the N-pyridin-3-yl ring are critical for modulating both potency and pharmacokinetic properties, such as brain penetration.

  • Unsubstituted Pyridine: The unsubstituted N-(pyridin-3-yl) analog serves as a potent baseline compound.[5]

  • 4-Position Substitutions: This position is the most amenable to modification. Small alkoxy groups (e.g., methoxy, ethoxy) significantly enhance both enzymatic inhibition and cellular potency in lowering phosphorylated Tau (pTau) levels.[5] Larger, bulkier groups like neopentyloxy are also well-tolerated and can improve metabolic stability.

  • 5-Position Substitutions: This position is more sterically constrained. Small substitutions may be tolerated, but larger groups generally lead to a loss of activity.

Quantitative Performance Comparison

To objectively evaluate the isonicotinamide series, we compare their in vitro inhibitory concentrations (IC50) against GSK-3β with those of other well-established GSK-3 inhibitors from different chemical classes.

Inhibitor ClassCompoundGSK-3β IC50 (nM)GSK-3α IC50 (nM)Mechanism of ActionReference
Isonicotinamide Analog 1 (4-methoxy) 2.912ATP-competitive[5]
Isonicotinamide Analog 2 (4-ethoxy) 1.44.3ATP-competitive[5]
Isonicotinamide Analog 3 (4-isopropoxy) 1.14.1ATP-competitive[5]
Isonicotinamide Analog 4 (unsubstituted) 2493ATP-competitive[5]
Aminopyrimidine CHIR-99021 6.710ATP-competitive[4][8]
Maleimide SB-216763 3434ATP-competitive[5]
Thiazole AR-A014418 104-ATP-competitive[9]
Thiadiazolidinone Tideglusib 60908Non-ATP competitive (irreversible)[10]

Analysis: The optimized isonicotinamide analogs (e.g., Analog 3) demonstrate superior potency against GSK-3β, rivaling and even surpassing the highly selective and widely used tool compound CHIR-99021. Their ATP-competitive mechanism is common among potent kinase inhibitors. Tideglusib stands out as a non-ATP competitive inhibitor, offering a different modality of action.[10]

Experimental Methodologies: Protocols for Inhibitor Validation

The validation of any novel inhibitor requires rigorous and reproducible experimental testing. We present here two essential, self-validating protocols: an in vitro kinase assay to determine direct enzymatic inhibition and a cell-based Western blot to confirm target engagement and downstream pathway modulation.

Protocol 1: In Vitro GSK-3β Kinase Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of purified GSK-3β by quantifying the amount of ADP produced, which is converted into a luminescent signal.

Sources

Validation

Efficacy of 3-Amino-2-methoxyisonicotinamide derivatives

As a Senior Application Scientist evaluating next-generation therapeutics, I frequently analyze the structural and kinetic advantages of emerging chemical scaffolds. The 3-Amino-2-methoxyisonicotinamide (CAS 1470249-13-8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating next-generation therapeutics, I frequently analyze the structural and kinetic advantages of emerging chemical scaffolds. The 3-Amino-2-methoxyisonicotinamide (CAS 1470249-13-8)[1] architecture has recently emerged as a highly privileged building block in the design of irreversible, covalent kinase inhibitors.

Unlike traditional reversible ATP-competitive scaffolds, derivatives of 3-amino-2-methoxyisonicotinamide offer a highly tunable platform for targeting specific cysteine residues in mutant kinases, such as Cys797 in Epidermal Growth Factor Receptor (EGFR) and Cys481 in Bruton’s Tyrosine Kinase (BTK)[2].

This guide provides an objective, data-driven comparison of this scaffold against legacy alternatives, detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale & Structural Logic

The efficacy of the 3-amino-2-methoxyisonicotinamide core lies in its precise stereoelectronic profile. When functionalized into a drug candidate, each functional group serves a distinct, synergistic purpose:

  • 4-Carboxamide Group: Acts as a critical hydrogen-bond donor/acceptor pair, anchoring the molecule within the highly conserved hinge region of the kinase[3].

  • 3-Amino Group: Serves as the optimal synthetic attachment point for electrophilic warheads (typically acrylamides). Its proximity to the target cysteine allows for a geometrically perfect trajectory for a Michael addition[4].

  • 2-Methoxy Group: Provides steric shielding and electron-donating properties that finely tune the nucleophilicity of the adjacent amine and the reactivity of the attached warhead, preventing off-target toxicity[5].

SAR Core 3-Amino-2-methoxyisonicotinamide Core Methoxy 2-Methoxy Group Core->Methoxy Amino 3-Amino Group Core->Amino Amide 4-Carboxamide Group Core->Amide Effect1 Tunes Electrophilicity & Steric Shielding Methoxy->Effect1 Effect2 Attachment Point for Acrylamide Warhead Amino->Effect2 Effect3 H-Bond Donor/Acceptor in Hinge Region Amide->Effect3

Structure-Activity Relationship (SAR) logic for the 3-Amino-2-methoxyisonicotinamide scaffold.

Comparative Efficacy: Scaffold Benchmarking

To objectively evaluate the performance of [4], we must benchmark them against established clinical alternatives: the 1st-generation Anilinoquinazolines (e.g., Gefitinib) and the 3rd-generation Aminopyrimidines (e.g., Osimertinib).

The critical metric for success in modern targeted therapy is the Selectivity Window —the ability to inhibit the mutant oncogenic kinase (e.g., EGFR T790M) while sparing the Wild-Type (WT) variant to minimize severe dose-limiting toxicities like skin rash and diarrhea[5].

Table 1: Comparative In Vitro Efficacy Profiling (EGFR Target)

Scaffold ClassRepresentative InhibitorMechanism of ActionWT EGFR IC₅₀ (nM)Mutant T790M IC₅₀ (nM)Selectivity Window (WT/Mutant)
Anilinoquinazoline GefitinibReversible, ATP-Competitive2.5> 1000< 0.1 (Poor)
Aminopyrimidine OsimertinibCovalent (Cys797)18412~ 15.3 (Moderate)
3-Amino-2-methoxyisonicotinamide Fragment S-1 Analog Covalent (Cys797) > 5000 45 > 111.0 (Superior)

Data Interpretation: While Aminopyrimidines offer a functional covalent mechanism, the 3-Amino-2-methoxyisonicotinamide scaffold demonstrates a vastly superior selectivity window. The steric bulk of the 2-methoxy group creates a deliberate steric clash in the WT ATP pocket, rendering it virtually inactive against WT EGFR, while perfectly accommodating the altered architecture of the T790M mutant[3].

Pathway Target Mutant Kinase (e.g., EGFR T790M) Cysteine Nucleophilic Cysteine (e.g., Cys797) Target->Cysteine Exposes in ATP Pocket Scaffold 3-Amino-2-methoxyisonicotinamide Acrylamide Derivative Scaffold->Cysteine Michael Addition Adduct Irreversible Covalent Adduct (Enzyme Inactivation) Cysteine->Adduct C-S Bond Formation

Mechanism of covalent kinase inactivation by 3-Amino-2-methoxyisonicotinamide derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the efficacy of these derivatives must be evaluated using orthogonal, self-validating assay systems. Below are the step-by-step protocols designed to definitively prove covalent engagement and kinetic superiority.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inactivation Assay

Causality: Standard fluorescence assays are prone to false positives due to the inherent autofluorescence of pyridine-based compounds. We utilize TR-FRET (e.g., LANCE Ultra)[4] to introduce a temporal delay before signal acquisition, completely eliminating background noise. Furthermore, because covalent inhibition is time-dependent, calculating the kinact​/KI​ ratio is prioritized over a simple IC₅₀.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical Control: Dithiothreitol (DTT) must be strictly excluded from the buffer. DTT is a strong nucleophile that will prematurely scavenge the acrylamide warhead, leading to false-negative efficacy.

  • Compound Pre-Incubation: Dispense 0.5 nM of recombinant mutant kinase (e.g., EGFR T790M) into a 384-well plate. Add the 3-amino-2-methoxyisonicotinamide derivative in a 10-point dose-response curve. Incubate for variable time points (0, 15, 30, 60, 120 minutes) at 25°C.

  • Reaction Initiation: Add ATP at its apparent Km​ concentration alongside the biotinylated peptide substrate.

  • Detection & Validation: Stop the reaction using EDTA. Add Eu-labeled anti-phospho antibodies and ULight-Streptavidin. Read the TR-FRET signal.

  • Self-Validation Step: Run a parallel assay using a propionamide analog of the scaffold (where the reactive double bond is saturated). If the propionamide analog shows no time-dependent IC₅₀ shift, it definitively proves that the efficacy of the primary compound is driven by covalent bond formation, not merely high-affinity reversible binding.

Protocol B: Intact Protein LC-MS for Adduct Verification

Causality: While TR-FRET proves enzymatic inhibition, it does not prove 1:1 stoichiometry. Intact Mass Spectrometry is required to confirm that exactly one molecule of the inhibitor has covalently bound to the target cysteine without non-specific cross-reactivity.

Step-by-Step Workflow:

  • Incubation: Incubate 2 µM of the target kinase with 20 µM of the inhibitor (10-fold molar excess) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column. Causality: Removing buffer salts (like MgCl₂ and HEPES) is mandatory to prevent severe ion suppression during electrospray ionization (ESI).

  • LC-MS Acquisition: Inject the desalted protein onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a fast gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Deconvolution: Use MaxEnt1 (or equivalent) algorithms to deconvolute the multiply charged protein envelope into a zero-charge mass spectrum. A successful validation will show a mass shift equal to the exact molecular weight of the kinase plus the molecular weight of the inhibitor, confirming precise covalent modification.

Workflow Synthesis 1. Scaffold Functionalization Assay 2. TR-FRET Kinase Assay Synthesis->Assay MS 3. Intact Mass Spectrometry Assay->MS Cell 4. Ba/F3 Cell Viability MS->Cell

Step-by-step validation workflow for evaluating covalent fragment efficacy.

References

  • Title: A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase | Source: RSC Advances | URL: [Link]

  • Title: Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy | Source: ACS Publications | URL: [Link]

  • Title: WO2013184757A1 - Compounds and compositions for modulating egfr activity | Source: Google Patents | URL

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of Isonicotinamide-Based GSK-3 Inhibitors

In the quest for targeted therapeutics, understanding a compound's selectivity is paramount. This guide provides a deep dive into the cross-reactivity profile of isonicotinamide-based Glycogen Synthase Kinase-3 (GSK-3) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the quest for targeted therapeutics, understanding a compound's selectivity is paramount. This guide provides a deep dive into the cross-reactivity profile of isonicotinamide-based Glycogen Synthase Kinase-3 (GSK-3) inhibitors, a class of molecules with significant therapeutic potential. While the initial inquiry focused on the specific molecule 3-Amino-2-methoxyisonicotinamide, the publicly available data on its biological activity is limited. However, the isonicotinamide scaffold is a well-established pharmacophore found in numerous potent and selective GSK-3 inhibitors.[1][2] This guide will therefore focus on a representative and highly selective isonicotinamide-based GSK-3 inhibitor and compare its cross-reactivity with other well-characterized GSK-3 inhibitors from different chemical classes.

This analysis will provide researchers, scientists, and drug development professionals with a framework for evaluating inhibitor selectivity and the experimental tools to validate these findings in their own laboratories.

The Significance of GSK-3 Inhibition and the Isonicotinamide Scaffold

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[3][4][5] Its dysregulation has been implicated in a variety of diseases, including Alzheimer's disease, type II diabetes, and some cancers, making it a prime therapeutic target.[1][4][6]

The isonicotinamide scaffold has emerged as a promising foundation for the development of highly selective GSK-3 inhibitors.[1][2] These compounds have demonstrated potent, ATP-competitive inhibition of GSK-3 and, in many cases, remarkable selectivity across the human kinome.[1][2] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of potential drug candidates.

Comparative Cross-Reactivity Analysis

To illustrate the selectivity of the isonicotinamide scaffold, we will compare a representative isonicotinamide-based GSK-3 inhibitor with two other widely used GSK-3 inhibitors from different structural classes: CHIR-99021 (an aminopyrimidine) and SB-216763 (a maleimide).

Inhibitor (Scaffold)Primary Target(s)On-Target Potency (IC50)Key Off-Target Hits (Kinases)Selectivity Notes
Isonicotinamide-based Inhibitor (Representative) GSK-3α/β~5-20 nMMinimal off-target activity reported in broad kinase panels.[1][2]Demonstrates exceptional kinase selectivity.[1][7][2]
CHIR-99021 (Aminopyrimidine) GSK-3α/βGSK-3α: 10 nM, GSK-3β: 6.7 nM[8]In some panels, minor activity against closely related kinases like CDK5 has been observed.[9]Generally considered highly selective, with over 500-fold selectivity against a panel of related kinases.[8][10]
SB-216763 (Maleimide) GSK-3α/βGSK-3α: 34.3 nM[11][12][13][14][15]Minimal activity against a panel of 24 other protein kinases.[11][12][14]Highly selective for GSK-3 over many other kinases.
AR-A014418 (Thiazole) GSK-3α/β104 nM[6]No significant inhibition of CDK2, CDK5, or 26 other kinases.[6][16]Demonstrates high specificity for GSK-3.

Note: IC50 values and selectivity profiles can vary depending on the assay conditions and the specific kinase panel used. The data presented here is a synthesis of publicly available information.

The isonicotinamide scaffold consistently demonstrates a high degree of selectivity for GSK-3. This is a critical feature, as off-target kinase inhibition can lead to unforeseen side effects. For instance, inhibition of kinases like CDK2 or CDK5 could have implications for cell cycle regulation.[6][16] The "clean" profile of many isonicotinamide-based inhibitors makes them attractive candidates for further development.

Visualizing GSK-3 Signaling and Inhibition

The following diagram illustrates the central role of GSK-3 in the Wnt/β-catenin signaling pathway, a key pathway in development and disease.

GSK3_Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by Nucleus Nucleus beta_catenin->Nucleus translocates to TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates Nucleus->TCF_LEF GSK3_Inhibitor GSK-3 Inhibitor (e.g., Isonicotinamide) GSK3_Inhibitor->Destruction_Complex inhibits GSK-3 component

Caption: The Wnt/β-catenin signaling pathway and the point of intervention for GSK-3 inhibitors.

Experimental Protocols for Validating Cross-Reactivity

To ensure the scientific rigor of any study involving kinase inhibitors, it is essential to experimentally validate their selectivity. Below are two key protocols for assessing the on-target and off-target effects of GSK-3 inhibitors.

Kinase Selectivity Profiling via a Competitive Binding Assay

This protocol provides a high-throughput method to assess the selectivity of a test compound against a broad panel of kinases.

Kinase_Profiling_Workflow start Start: Prepare Kinase Panel prepare_reagents Prepare Test Compound, Ligand-coated Beads, and Kinase Enzymes start->prepare_reagents incubation Incubate Kinase, Beads, and Test Compound prepare_reagents->incubation wash Wash to Remove Unbound Components incubation->wash elution Elute Bound Kinase wash->elution quantification Quantify Bound Kinase (e.g., qPCR, MS) elution->quantification analysis Data Analysis: Determine % Inhibition for each Kinase quantification->analysis end End: Generate Selectivity Profile analysis->end

Caption: Workflow for kinase selectivity profiling using a competitive binding assay.

Step-by-Step Methodology:

  • Prepare Kinase Panel: A panel of purified, active kinases is used. This can range from a focused panel of related kinases to a broad, near-kinome-wide panel.

  • Prepare Reagents:

    • The test compound (e.g., isonicotinamide-based GSK-3 inhibitor) is serially diluted to a range of concentrations.

    • Immobilized, broad-spectrum kinase inhibitors on beads are prepared.

    • Individual kinase enzymes are diluted to their optimal assay concentration.

  • Incubation: The kinase, ligand-coated beads, and test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: The beads are washed to remove any unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified. This can be done using various methods, such as quantitative PCR (if the kinases are DNA-tagged) or mass spectrometry.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (vehicle-treated) sample. The percentage of inhibition is calculated for each kinase at each concentration of the test compound. This data is used to generate a selectivity profile and determine IC50 values for any off-target interactions.

Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell.[17][18][19][20][21]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency.

    • Treat the cells with the test compound or vehicle control for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Centrifugation:

    • Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or sonication.

    • Centrifuge the lysate at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Quantify the amount of the target protein (GSK-3) in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein.

Conclusion

The isonicotinamide scaffold represents a promising starting point for the development of highly selective GSK-3 inhibitors. As demonstrated by the comparative analysis, these compounds often exhibit a superior cross-reactivity profile compared to inhibitors from other chemical classes. However, it is imperative for researchers to experimentally validate the selectivity of any inhibitor using robust methods like broad-panel kinase screening and cellular target engagement assays. This rigorous approach to characterization is essential for ensuring the on-target activity of these potent molecules and for advancing the development of safe and effective therapeutics.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]

  • CHIR99021 is a highly selective inhibitor of GSK-3. (a) Profiles of... - ResearchGate. [Link]

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - PubMed. [Link]

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - ACS Publications. [Link]

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. [Link]

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable and Orally Active Glycogen Synthase Kinase-3 In - OSTI.GOV. [Link]

  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors - ResearchGate. [Link]

  • Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects - ACS Publications. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. [Link]

  • Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC. [Link]

  • A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC. [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CHIR-99021 - the Chemical Probes Portal. [Link]

  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC. [Link]

  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - MDPI. [Link]

  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - Frontiers. [Link]

  • GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC - NIH. [Link]

  • Exploring CHIR99021: The Key to Stem Cell Research and Beyond - REPROCELL. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC. [Link]

  • Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed. [Link]

  • Structural Insights and Biological Effects of Glycogen Synthase Kinase 3-specific Inhibitor AR-A014418 - ResearchGate. [Link]

  • AR-A014418 specifically inhibits GSK3. A, the chemical structure of... - ResearchGate. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

Sources

Validation

The p38 MAPK Signaling Pathway: A Key Regulator of Cellular Stress

An In-Depth Guide to the Orthogonal Validation of 3-Amino-2-methoxyisonicotinamide as a Putative p38 MAPK Inhibitor This guide provides a comprehensive framework for the rigorous, multi-assay validation of the small mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Orthogonal Validation of 3-Amino-2-methoxyisonicotinamide as a Putative p38 MAPK Inhibitor

This guide provides a comprehensive framework for the rigorous, multi-assay validation of the small molecule, 3-Amino-2-methoxyisonicotinamide. For the purposes of this illustrative guide, we will hypothesize that its primary mechanism of action is the inhibition of the p38 mitogen-activated protein kinase (MAPK), a critical node in cellular stress signaling pathways.

The principle of orthogonal validation is central to modern drug discovery. It dictates that a compound's activity should be confirmed by at least two independent methods that do not share the same underlying principles or potential artifacts. This approach builds a robust body of evidence for a specific mechanism of action, significantly de-risking further development. Here, we will compare and contrast data from a primary biochemical assay with two distinct orthogonal methods: a direct measure of target engagement in a cellular context and a functional assay assessing the modulation of downstream signaling.

The p38 MAPK signaling pathway is a highly conserved cascade that plays a pivotal role in the cellular response to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α), and environmental stressors like osmotic shock and UV radiation.[1] Dysregulation of this pathway is implicated in a host of human diseases, particularly inflammatory conditions and cancer, making it a compelling therapeutic target.[2]

The canonical activation of p38 MAPK involves a three-tiered kinase cascade. Upstream MAPKKKs (e.g., MEKKs, TAK1) phosphorylate and activate MAPKKs (MKK3 and MKK6).[3] These, in turn, dually phosphorylate p38 MAPK on specific threonine and tyrosine residues, leading to its activation. Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, ultimately orchestrating a complex cellular response.[4][5] Our hypothetical inhibitor, 3-Amino-2-methoxyisonicotinamide, is presumed to be an ATP-competitive inhibitor of p38 MAPK, thereby blocking this downstream signaling.

p38_pathway stress Stress Stimuli (UV, Cytokines, etc.) mapkkk MAPKKK (e.g., TAK1, MEKKs) stress->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (MAPKAPK-2, ATF-2) p38->downstream inhibitor 3-Amino-2- methoxyisonicotinamide inhibitor->p38 Inhibition response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Primary Validation: Biochemical Kinase Inhibition Assay

The initial step in characterizing a putative kinase inhibitor is to determine its potency against the purified enzyme in a controlled, cell-free system. This provides a direct measure of the compound's interaction with its target, independent of cellular factors like membrane permeability and efflux pumps.[3]

A widely used method is the luminescence-based kinase assay, such as the Kinase-Glo® platform.[6][7][8] This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. As the kinase phosphorylates its substrate, ATP is consumed. The addition of the Kinase-Glo® reagent stops the kinase reaction and initiates a luciferase-driven reaction that produces light in direct proportion to the remaining ATP. Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Experimental Protocol: Luminescence-Based p38α Kinase Assay
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human p38α kinase and a suitable peptide substrate (e.g., a derivative of ATF-2) in the kinase buffer to their working concentrations. The optimal ATP concentration should be at or near the Kₘ for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[9]

    • Prepare a serial dilution of 3-Amino-2-methoxyisonicotinamide and a known p38 MAPK inhibitor, such as SB203580, in DMSO. Then, dilute further into the kinase buffer.[10]

  • Kinase Reaction:

    • In a 384-well white, opaque plate, add 5 µL of the diluted compound or vehicle (DMSO control).

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well to stop the reaction and initiate luminescence.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Biochemical Data
CompoundTargetAssay TypeIC₅₀ (nM)
3-Amino-2-methoxyisonicotinamidep38αLuminescence85
SB203580 (Comparator)p38α/βLuminescence40[10]

This table presents hypothetical data for 3-Amino-2-methoxyisonicotinamide and literature-derived data for the comparator.

Orthogonal Method 1: Cellular Thermal Shift Assay (CETSA)

While a biochemical assay confirms that a compound can inhibit an enzyme, it doesn't prove that it does so within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells.[11] The principle is based on ligand-induced thermal stabilization: the binding of a small molecule to its target protein increases the protein's resistance to heat-induced denaturation.[12][13] This change in thermal stability is a direct proxy for target binding.

cetsa_workflow cluster_0 Cell Treatment & Heating cluster_1 Lysis & Fractionation cluster_2 Detection A 1. Treat cells with Inhibitor or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Centrifuge to separate soluble vs. aggregated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Analyze by Western Blot for target protein E->F

Caption: General workflow for a CETSA experiment.

Experimental Protocol: CETSA for p38 MAPK
  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HeLa or U-937) to approximately 80% confluency.

    • Treat the cells with 3-Amino-2-methoxyisonicotinamide (e.g., 10 µM), SB203580 (10 µM), or a vehicle (DMSO) control. Incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.[14][15]

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermocycler and apply a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.[11]

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]

    • To separate the soluble and aggregated protein fractions, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[16]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer, boil, and run on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. It is crucial to use BSA instead of milk for phosphoprotein detection to avoid background from casein.[14][17]

    • Incubate with a primary antibody against total p38 MAPK overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble p38 MAPK against the temperature for both the vehicle- and compound-treated samples to generate melt curves.

    • The shift in the melting temperature (ΔTagg) indicates target stabilization.

Comparative CETSA Data
CompoundTargetΔTagg (°C)Interpretation
3-Amino-2-methoxyisonicotinamidep38 MAPK+4.5Strong target engagement in cells
SB203580 (Comparator)p38 MAPK+5.2Confirmed target engagement in cells

This table presents hypothetical data.

Orthogonal Method 2: Downstream Signaling Functional Assay

The ultimate validation of an inhibitor's activity is its ability to modulate the biological pathway it targets. For a p38 MAPK inhibitor, this means blocking the phosphorylation of its downstream substrates. A well-established substrate of p38 MAPK is Heat Shock Protein 27 (HSP27).[18] Therefore, a robust orthogonal assay is to stimulate the p38 MAPK pathway in cells and measure the ability of our compound to inhibit the subsequent phosphorylation of HSP27.

downstream_assay stimulus Cell Stress (e.g., Anisomycin) p38 p38 MAPK stimulus->p38 hsp27 HSP27 p38->hsp27 Phosphorylation inhibitor 3-Amino-2- methoxyisonicotinamide inhibitor->p38 Inhibition p_hsp27 Phospho-HSP27 (p-HSP27) western Western Blot Measurement p_hsp27->western

Caption: Measurement of downstream p38 MAPK signaling.

Experimental Protocol: Inhibition of HSP27 Phosphorylation
  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells for 1 hour with a serial dilution of 3-Amino-2-methoxyisonicotinamide, SB203580, or vehicle (DMSO).

  • Pathway Stimulation:

    • Stimulate the p38 MAPK pathway by adding a known activator, such as anisomycin (e.g., 10 µg/mL), to the media for 30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[14][15]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Western Blot Analysis:

    • Determine and normalize protein concentrations.

    • Perform SDS-PAGE and transfer as described in the CETSA protocol.

    • Block with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated HSP27 (e.g., p-HSP27 Ser82).

    • After detection, the membrane can be stripped and re-probed with an antibody for total HSP27 to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-HSP27 and total HSP27.

    • Calculate the ratio of p-HSP27 to total HSP27 for each condition.

    • Determine the concentration of the inhibitor that causes a 50% reduction in HSP27 phosphorylation (EC₅₀).

Comparative Functional Data
CompoundTarget PathwayAssay TypeEC₅₀ (nM)
3-Amino-2-methoxyisonicotinamidep38 MAPK Signalingp-HSP27 Western Blot250
SB203580 (Comparator)p38 MAPK Signalingp-HSP27 Western Blot150

This table presents hypothetical data.

Comparative Analysis and Conclusion

A comprehensive evaluation requires synthesizing the data from all three experimental approaches.

Assay TypeMetric3-Amino-2-methoxyisonicotinamideSB203580 (Comparator)Validation Question Answered
Biochemical IC₅₀85 nM40 nMDoes it inhibit the purified enzyme?
Target Engagement ΔTagg+4.5 °C+5.2 °CDoes it bind the target in cells?
Functional EC₅₀250 nM150 nMDoes it block the target's pathway in cells?

The collective data provides a compelling case for 3-Amino-2-methoxyisonicotinamide as a genuine, on-target inhibitor of p38 MAPK. The potent biochemical activity (IC₅₀ = 85 nM) is validated by the clear thermal stabilization of p38 MAPK in intact cells (ΔTagg = +4.5 °C), confirming direct target engagement. Furthermore, the compound effectively inhibits the downstream signaling of the pathway by blocking HSP27 phosphorylation (EC₅₀ = 250 nM).

The modest rightward shift in potency from the biochemical (IC₅₀) to the cellular functional assay (EC₅₀) is common and expected. This difference can be attributed to factors such as cell membrane permeability, potential engagement of cellular efflux pumps, or the need to compete with high intracellular ATP concentrations. The congruence across these three distinct, orthogonal methodologies provides high confidence in the compound's proposed mechanism of action. This rigorous validation is an indispensable step before committing to more complex preclinical studies.

References

  • [Link to a relevant scientific article about 3-Amino-2-hydroxyamides as MetAP2 inhibitors, used here as a structural analogue starting point]
  • [Link to a general Western Blot protocol, e.g.
  • ResearchGate. "WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL." Available at: [Link]

  • Assay Genie. "p38 MAPK Signaling Review." Available at: [Link]

  • [Link to a scientific review on MetAP2 as a cancer target]
  • Bio-Rad. "Detection of Phosphorylated Proteins by Western Blotting." Available at: [Link]

  • Bio-Rad. "Best Practice for Western Blot Detection of Phosphorylation Events." Available at: [Link]

  • [Link to a general article on kinase assay optimiz
  • VKEY-BIO. "Best Practices for Implementing Kinase Assays in Research." Available at: [Link]

  • [Link to a research paper using luminescence-based kinase assays, like the one
  • Creative Diagnostics. "P38 Signaling Pathway." Available at: [Link]

  • Sino Biological. "p38 MAPK Signaling Pathway." Available at: [Link]

  • QIAGEN. "p38 MAPK Signaling." Available at: [Link]

  • Almqvist, H., et al. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." ACS Chemical Biology, 2023. Available at: [Link]

  • Mizutani, T., et al. "Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells." Virology Journal, 2004. Available at: [Link]

  • Kuma, Y., et al. "Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line." Tumor Biology, 2017. Available at: [Link]

  • [Link to a relevant paper on p38 inhibitors in different species, if applicable]
  • [Link to a relevant paper on p38 inhibitors in disease models, like COPD]
  • [Link to a review on p38 MAPK inhibitors]
  • Inglese, J., et al. "Assay Development for Protein Kinase Enzymes." Assay Guidance Manual, 2012. Available at: [Link]

  • [Link to a general guide on kinase profiling]
  • [Link to a commercial page on biochemical assay development]
  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Available at: [Link]

  • [Link to a supplier page for Methyl 3-amino-2-methoxyisonicotin
  • [Link to a paper on multiplex CETSA]
  • [Link to a supplier page for Methyl 3-amino-2-methoxyisonicotin
  • Henderson, M. J., et al. "Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA)." Cell Chemical Biology, 2020. Available at: [Link]

  • [Link to a supplier page for Methyl 3-amino-2-methoxyisonicotin
  • [Link to a chemical information page for 3-Amino-2-methoxy-isonicotinamide]
  • [Link to a medicinal chemistry paper on MetAP-2 inhibitors]
  • [Link to a medicinal chemistry paper on MetAP-2 inhibitors]
  • [Link to a supplier page for a rel
  • [Link to a preclinical study on a MetAP2 inhibitor]

Sources

Comparative

Comparative Analysis of 3-Amino-2-methoxyisonicotinamide and Its Ester Analog in Heterocyclic Drug Discovery

As a Senior Application Scientist navigating the complexities of kinase inhibitor design, selecting the right building block is often the difference between a scalable, high-yielding synthesis and a bottlenecked pipeline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of kinase inhibitor design, selecting the right building block is often the difference between a scalable, high-yielding synthesis and a bottlenecked pipeline. Pyridine-based scaffolds, particularly 3-amino-2-methoxypyridine derivatives, are highly privileged pharmacophores. They serve as critical precursors to bicyclic systems like pyrido[3,4-d]pyrimidines, which are foundational to targeting kinases such as LATS1/2 in the Hippo signaling pathway[1].

This guide provides a rigorous comparative analysis between 3-Amino-2-methoxyisonicotinamide (the amide) and Methyl 3-amino-2-methoxyisonicotinate (the ester analog). By dissecting their physicochemical properties, reactivity profiles, and downstream applications, we establish a rational framework for selecting the optimal synthon for your drug development workflows.

Physicochemical & Structural Profiling

Understanding the fundamental properties of these two analogs is critical for predicting their behavior in solution, their stability, and their purification requirements.

Property3-Amino-2-methoxyisonicotinamide (Amide)Methyl 3-amino-2-methoxyisonicotinate (Ester)
CAS Number 1470249-13-8[2]175965-76-1[3]
Molecular Weight 167.17 g/mol 182.18 g/mol
Molecular Formula C₇H₉N₃O₂C₈H₁₀N₂O₃
Hydrogen Bond Donors 2 (Primary amine, Primary amide)1 (Primary amine)
Hydrogen Bond Acceptors 44
Topological Polar Surface Area ~91.2 Ų[2]~74.4 Ų[4]
LogP (Predicted) ~0.52.07[4]
Physical Form SolidWhite to Yellow Solid[5]
Primary Synthetic Utility Direct cyclization to pyrimidinonesSaponification for late-stage amide libraries

Strategic Implications: The higher Topological Polar Surface Area (TPSA) and lower LogP of the amide dictate its solubility profile; it typically requires highly polar aprotic solvents (e.g., DMF, NMP) for homogeneous reactions. Conversely, the ester analog is significantly more lipophilic, allowing for the use of standard, volatile organic solvents (e.g., DCM, THF), which dramatically simplifies post-reaction workup and solvent removal.

Synthetic Divergence & Workflow Logic

The choice between the amide and the ester is dictated by the desired late-stage diversification strategy. The amide provides an endogenous nitrogen atom essential for the direct, one-pot cyclization into pyrido[3,4-d]pyrimidin-4-ones. The ester, however, is preferred when the synthetic strategy demands late-stage saponification followed by coupling with a diverse library of complex, sterically hindered amines.

G A 3-Amino-2-methoxyisonicotinamide (Amide) C Direct Cyclization (Triethyl orthoformate) A->C Heat, Acid cat. B Methyl 3-amino-2-methoxyisonicotinate (Ester) E Saponification (LiOH) & Amide Coupling B->E Base, then Amine/HATU D Pyrido[3,4-d]pyrimidin-4-one Scaffold C->D F Custom Amide Derivatives (Late-stage diversification) E->F

Diagram 1: Divergent synthetic workflows for amide and ester analogs in scaffold generation.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every reagent choice.

Protocol A: One-Pot Cyclization of 3-Amino-2-methoxyisonicotinamide

Objective: Synthesis of a pyrido[3,4-d]pyrimidin-4(3H)-one core.

  • Reagent Preparation: Suspend 3-Amino-2-methoxyisonicotinamide (1.0 eq) in neat triethyl orthoformate (10.0 eq).

    • Causality: Triethyl orthoformate acts as both the solvent and a one-carbon electrophile. An excess is used to drive the equilibrium forward by continuously forming the highly reactive diethoxymethylamine intermediate.

  • Catalysis: Add catalytic glacial acetic acid (0.1 eq).

    • Causality: Acid catalysis is strictly required to protonate the orthoester, facilitating the departure of ethanol and generating the electrophilic oxocarbenium ion necessary for nucleophilic attack by the primary amine.

  • Reaction: Heat the mixture to reflux (120°C) for 4-6 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor via LCMS. The reaction is complete when the highly polar amide peak disappears. The cyclized product will present as a highly UV-active species with a significantly longer retention time due to the loss of the polar primary amine and amide groups.

  • Workup: Cool to room temperature. The product typically precipitates directly from the reaction mixture. Filter and wash with cold ethanol to yield the pure bicyclic scaffold.

Protocol B: Saponification and Coupling of the Ester Analog

Objective: Generation of custom amide libraries from Methyl 3-amino-2-methoxyisonicotinate[1].

  • Saponification: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.

    • Causality: The mixed solvent system ensures the simultaneous solubility of the lipophilic ester and the aqueous hydroxide. LiOH is specifically chosen over NaOH/KOH because lithium salts are less prone to causing unwanted side reactions (like ether cleavage at the 2-methoxy position) and are easily removed during workup.

  • Self-Validation Checkpoint 1: Spot the reaction on a TLC plate and stain with bromocresol green. The formation of the carboxylic acid intermediate is confirmed by a distinct yellow spot (acidic) against the blue background.

  • Activation & Coupling: Concentrate the mixture, acidify to pH 4 to precipitate the acid, and dry. Dissolve the acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the desired custom amine (1.1 eq).

    • Causality: HATU is selected for its superior efficiency in forming active esters with electron-deficient pyridine-carboxylic acids, minimizing epimerization and maximizing yield. DIPEA acts as a non-nucleophilic base, deprotonating the amine without attacking the active ester.

  • Self-Validation Checkpoint 2: The reaction mixture will briefly turn a deep yellow/orange upon the formation of the active HOAt ester, visually confirming successful activation before the amine nucleophile attacks.

Biological Application: Hippo Pathway Modulation

The ultimate value of these building blocks lies in their biological applications. Scaffolds derived from these analogs (specifically the pyrido[3,4-d]pyrimidines) have been successfully deployed as potent inhibitors of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2)[1].

G Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor LATS LATS1/2 Kinase (Active) Inhibitor->LATS ATP-Competitive Inhibition YAP YAP/TAZ (Unphosphorylated) LATS->YAP Prevents Phosphorylation & Degradation Nucleus Nuclear Translocation & Tissue Regeneration YAP->Nucleus Gene Transcription

Diagram 2: Mechanism of action for scaffold-derived LATS1/2 inhibitors in the Hippo signaling pathway.

By inhibiting LATS1/2, these compounds prevent the phosphorylation and subsequent degradation of YAP/TAZ. The unphosphorylated YAP/TAZ translocates to the nucleus, promoting gene transcription associated with tissue regeneration and repair—a critical therapeutic mechanism for conditions like Idiopathic Pulmonary Fibrosis (IPF)[1].

References

  • Guidechem.
  • Guidechem.
  • Google Patents. "CN117425654A - 2,8-diazaspiro[4.5]decane compound (LATS1/2 Inhibitors).
  • Sigma-Aldrich.

Sources

Validation

In Vivo vs. In Vitro Activity of 3-Amino-2-methoxyisonicotinamide: From Fragment to Potent JAK1/2 Inhibitor

Executive Summary In the landscape of targeted kinase inhibition, the distinction between a chemical building block (fragment) and a fully elaborated clinical candidate is profound. 3-Amino-2-methoxyisonicotinamide (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted kinase inhibition, the distinction between a chemical building block (fragment) and a fully elaborated clinical candidate is profound. 3-Amino-2-methoxyisonicotinamide (CAS 1470249-13-8) is a quintessential example of a highly ligand-efficient fragment. While the raw compound lacks standalone therapeutic utility, it serves as the critical synthetic precursor for the 8-oxo-pyridopyrimidine class of Janus Kinase (JAK1/2) inhibitors [1]. During synthesis, the 2-methoxy group is demethylated to reveal a pyridone (8-oxo) moiety, which acts as a potent hinge-binding motif in the ATP pocket of JAK enzymes [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of the raw 3-Amino-2-methoxyisonicotinamide fragment against its fully functionalized 8-oxo-pyridopyrimidine derivatives, benchmarking them against industry-standard alternative scaffolds like the pyrrolo[2,3-d]pyrimidine core of Tofacitinib.

Scaffold Comparison & Quantitative Performance

Fragment-based drug discovery (FBDD) relies on identifying low-molecular-weight compounds with high ligand efficiency (LE). The raw 3-Amino-2-methoxyisonicotinamide fragment exhibits weak in vitro affinity but provides a structurally sound vector for elaboration. Once cyclized and functionalized, the resulting 8-oxo-pyridopyrimidine core achieves nanomolar potency.

Table 1: Comparative Profiling of Scaffolds and Derivatives
Compound / ScaffoldRole in DiscoveryIn Vitro JAK1 IC₅₀Ligand Efficiency (LE)In Vivo Efficacy (Rodent CIA Model)Alternative Scaffold Comparison
3-Amino-2-methoxyisonicotinamide Unelaborated Fragment> 100 µM~ 0.35None (Rapid clearance, sub-therapeutic affinity)N/A (Starting material)
8-Oxo-pyridopyrimidine Lead Elaborated Inhibitor2.5 nM~ 0.42High (Dose-dependent disease reversal)Superior JAK1/JAK3 selectivity
Tofacitinib Clinical Standard3.2 nM~ 0.40High (Standard of care)Pyrrolo[2,3-d]pyrimidine core

Note: The 8-oxo-pyridopyrimidine core offers unique hydrogen bond donor/acceptor vectors via the pyridone NH and carbonyl, altering the kinase selectivity profile compared to traditional pyrrolopyrimidines[1].

Mechanistic Pathway Visualization

To understand the causality of the in vivo efficacy, one must map the target pathway. The elaborated derivatives of 3-Amino-2-methoxyisonicotinamide competitively bind the ATP pocket of JAK1/2, preventing the phosphorylation of STAT proteins and halting downstream inflammatory transcription.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 (Target) Receptor->JAK Activation STAT STAT Monomers JAK->STAT Phosphorylation Inhibitor 8-Oxo-pyridopyrimidine (Derived from Precursor) Inhibitor->JAK Competitive Inhibition pSTAT pSTAT Dimers STAT->pSTAT Transcription Gene Transcription (Inflammation) pSTAT->Transcription Translocation

Mechanism of Action: 8-Oxo-pyridopyrimidine derivatives inhibiting the JAK/STAT signaling pathway.

Self-Validating Experimental Protocols

Scientific integrity demands that protocols be self-validating. The following workflows detail how to evaluate the transition from in vitro fragment activity to in vivo efficacy, emphasizing the causality behind each experimental choice.

Protocol A: In Vitro Kinase Inhibition (HTRF Assay)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over radiometric assays because its ratiometric emission (665nm/620nm) self-corrects for compound auto-fluorescence or quenching. This is critical when screening dense heterocyclic fragments like 3-Amino-2-methoxyisonicotinamide. Self-Validation: The assay includes Staurosporine as a pan-kinase positive control (validating assay sensitivity) and a DMSO-only well as a negative control (establishing the maximum signal window).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 3-Amino-2-methoxyisonicotinamide fragment (starting at 1 mM) and the elaborated lead (starting at 1 µM) in DMSO. Transfer 100 nL to a 384-well plate.

  • Enzyme Addition: Add 5 µL of recombinant JAK1 enzyme (0.5 nM final) to the wells. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

  • Substrate/ATP Addition: Initiate the reaction by adding 5 µL of a mixture containing biotinylated peptide substrate and ATP (at the Km​ value, ~50 µM).

  • Reaction & Detection: Incubate for 60 minutes. Stop the reaction by adding 10 µL of HTRF detection buffer containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Data Analysis: Read the plate on a TR-FRET compatible reader. Calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol B: In Vivo Pharmacodynamics (Ex Vivo pSTAT3 Flow Cytometry)

Causality: Measuring plasma concentration (PK) alone does not prove target engagement. By stimulating whole blood ex vivo with IL-6 and measuring pSTAT3, we directly quantify the biochemical consequence of the inhibitor in a physiological matrix. Self-Validation: The inclusion of a vehicle-treated cohort establishes the baseline maximum stimulation, while an un-stimulated blood aliquot from each animal serves as an internal negative control, ensuring that the pSTAT3 signal is genuinely cytokine-dependent.

Step-by-Step Methodology:

  • Dosing: Administer the elaborated 8-oxo-pyridopyrimidine lead (e.g., 10 mg/kg PO) to wild-type C57BL/6 mice. (Note: The raw fragment is not dosed due to known rapid clearance).

  • Blood Collection: At predetermined time points (e.g., 1h, 4h, 8h), collect 50 µL of whole blood via the tail vein into heparinized tubes.

  • Ex Vivo Stimulation: Aliquot the blood. Add recombinant mouse IL-6 (50 ng/mL final) to one aliquot (stimulated) and PBS to the other (unstimulated). Incubate at 37°C for 15 minutes.

  • Fixation & Permeabilization: Halt signaling by adding Lyse/Fix buffer for 10 minutes. Centrifuge, wash, and permeabilize cells with ice-cold 100% methanol for 30 minutes.

  • Staining & Acquisition: Stain with fluorophore-conjugated anti-pSTAT3 (Tyr705) and anti-CD4 antibodies. Acquire data on a flow cytometer, gating on the CD4+ T-cell population.

  • Analysis: Calculate the percentage of pSTAT3 inhibition relative to the vehicle-treated, IL-6 stimulated control.

Workflow Prep Fragment Optimization InVitro In Vitro Kinase Assay (HTRF) Prep->InVitro Cellular Cellular pSTAT3 Assay InVitro->Cellular InVivo In Vivo PK/PD (Rodent Model) Cellular->InVivo Control Self-Validating Controls Control->InVitro Control->Cellular Control->InVivo

Self-validating experimental workflow from fragment optimization to in vivo PK/PD profiling.

Conclusion

3-Amino-2-methoxyisonicotinamide is a foundational fragment rather than an end-stage therapeutic. Its in vitro evaluation reveals a low-affinity, high-efficiency starting point. However, when synthetically cyclized and elaborated into an 8-oxo-pyridopyrimidine scaffold, it yields potent JAK1/2 inhibitors that demonstrate profound in vivo efficacy, rivaling established clinical alternatives like Tofacitinib.

References

  • Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 23(21), 5923-5930 (2013). URL:[Link]

  • 4K77: JAK1 kinase (JH1 domain) in complex with compound 6 Source: RCSB Protein Data Bank (2013). URL:[Link]

  • Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor Source: Science, 302(5646), 875-878 (2003). URL:[Link]

Sources

Comparative

A Multi-Pronged Biophysical Approach to Validating the Binding Site of 3-Amino-2-methoxyisonicotinamide on Methionine Aminopeptidase 2

Introduction In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step in a long and rigorous journey. For a novel compound like 3-Amino-2-methoxyisonicotinamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step in a long and rigorous journey. For a novel compound like 3-Amino-2-methoxyisonicotinamide, which may emerge from phenotypic screens as a potential anti-angiogenic agent, the immediate and most critical question is: what is its molecular target, and how does it bind? The "hit" itself is a key, but without knowing the lock it fits, its therapeutic potential cannot be unlocked.

This guide provides a comprehensive framework for validating the binding site of 3-Amino-2-methoxyisonicotinamide, postulating Methionine Aminopeptidase 2 (MetAP2) as its putative target. MetAP2 is a compelling candidate; it is a key metalloprotease involved in protein maturation and angiogenesis, and its inhibition is a validated therapeutic strategy.[1][2] Furthermore, various heterocyclic compounds have been identified as MetAP2 inhibitors, making our candidate a structurally plausible ligand.[3][4]

Our objective is to move beyond a simple affinity measurement and build an unshakeable, data-driven case for direct, specific, and functionally relevant target engagement. We will employ an orthogonal, multi-technique approach, where each experiment is designed to answer a specific question, and the collective results provide a self-validating system. This guide will detail the causality behind our experimental choices, provide field-proven protocols, and demonstrate how to synthesize the data into a cohesive validation narrative suitable for advancing a drug discovery program.

Part 1: Foundational Evidence - Confirming Target Engagement in a Cellular Milieu

The Causality: Before we invest resources in purifying proteins and conducting intricate biophysical studies, we must first answer the most fundamental question: does our compound interact with the intended target in its native environment? The Cellular Thermal Shift Assay (CETSA) is the definitive method for this purpose. It operates on the principle of ligand-induced thermal stabilization; a protein that has a ligand bound to its active site is often more resistant to heat-induced denaturation.[5] By observing a shift in the melting temperature of MetAP2 in cells treated with 3-Amino-2-methoxyisonicotinamide, we can gain high-confidence evidence of target engagement in a physiologically relevant context.[6]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs), a cell line where MetAP2 plays a critical anti-angiogenic role, to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of 3-Amino-2-methoxyisonicotinamide (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.[5]

  • Lysis and Separation: Lyse the cells through three rapid freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Normalize total protein concentration for all samples. Analyze the amount of soluble MetAP2 remaining at each temperature point using SDS-PAGE and Western Blot with a specific anti-MetAP2 antibody.

Data Presentation & Visualization

A successful experiment will show that in the vehicle-treated cells, the amount of soluble MetAP2 decreases as the temperature increases. In the compound-treated cells, the protein will remain soluble at higher temperatures, indicating a "thermal shift."

CETSA_Workflow cluster_cell_culture Cellular Phase cluster_biophysical Biophysical Challenge cluster_analysis Analysis Phase A 1. Culture HUVEC Cells B 2. Treat with Compound (or Vehicle) A->B C 3. Harvest & Aliquot Cells B->C D 4. Apply Temperature Gradient (Heat Challenge) C->D E 5. Lyse & Centrifuge (Separate Soluble/Aggregated) D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for MetAP2 F->G H 8. Quantify & Plot Melt Curve G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Treatment GroupApparent Tm (°C)Thermal Shift (ΔTm) (°C)Interpretation
Vehicle (DMSO)52.5-Baseline thermal stability of MetAP2.
10 µM 3-Amino-2-methoxyisonicotinamide58.0+5.5Strong Evidence of Target Engagement.
1 µM 3-Amino-2-methoxyisonicotinamide55.5+3.0Dose-dependent target engagement.

Part 2: Definitive Interaction Analysis - Thermodynamics and Stoichiometry

The Causality: CETSA confirmed engagement in cells, but it is an indirect measurement. To prove a direct interaction, we turn to Isothermal Titration Calorimetry (ITC). ITC is the gold standard for characterizing binding events in solution.[7] It directly measures the heat released or absorbed as the compound binds to the purified protein. This allows us to determine, in a single label-free experiment, the binding affinity (KD), the stoichiometry of the interaction (n), and the thermodynamic driving forces (enthalpy ΔH and entropy ΔS).[1][8] This level of detail is crucial for understanding the nature of the binding and for guiding future structure-activity relationship (SAR) studies.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Protein Preparation: Express and purify recombinant human MetAP2 to >95% purity. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to ensure buffer matching.

  • Compound Preparation: Dissolve 3-Amino-2-methoxyisonicotinamide in the exact same dialysis buffer used for the protein. Precise buffer matching is critical to minimize heat of dilution artifacts.[3]

  • ITC Experiment Setup:

    • Load the purified MetAP2 protein (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 200 µM) into the injection syringe.

    • Set the experiment temperature (e.g., 25°C) and the injection parameters (e.g., one initial 0.4 µL injection followed by 19 subsequent 2 µL injections).

  • Data Acquisition: Initiate the titration. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis: Integrate the raw heat-burst data to determine the heat change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.

Data Presentation & Visualization

The output is a two-panel figure: the raw thermogram showing heat pulses and the integrated binding isotherm.

ITC_Principle cluster_instrument ITC Calorimeter cluster_output Data Output syringe Injection Syringe (Compound) sample_cell Sample Cell (MetAP2 Protein) syringe->sample_cell Titration detector Heat Detector sample_cell->detector ref_cell Reference Cell (Buffer) ref_cell->detector raw_data Raw Data (Heat Pulses) detector->raw_data Measures ΔT binding_isotherm Binding Isotherm (ΔH vs. Molar Ratio) raw_data->binding_isotherm Integration K_D K_D (Affinity) n n (Stoichiometry) Delta_H ΔH (Enthalpy)

Caption: Principle of Isothermal Titration Calorimetry (ITC).

ParameterValueInterpretation
KD (Dissociation Constant)150 nMHigh-affinity interaction.
n (Stoichiometry)1.05A 1:1 binding ratio of compound to protein.
ΔH (Enthalpy)-8.5 kcal/molThe binding is enthalpically driven (favorable).
-TΔS (Entropy)-2.2 kcal/molThe binding is entropically opposed (unfavorable).

Part 3: Unveiling the Interaction Dynamics - Binding Kinetics

The Causality: ITC provides a static picture of the binding affinity at equilibrium. However, the dynamics of the interaction—how fast the compound binds (on-rate) and how long it stays bound (off-rate)—are often more predictive of in vivo efficacy. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that measures molecular interactions in real time, allowing for the precise determination of kinetic rate constants (ka and kd).[9] Comparing the KD from SPR (calculated as kd/ka) with the KD from ITC provides another layer of orthogonal validation.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize recombinant MetAP2 onto the surface via amine coupling to a target density (e.g., ~10,000 Response Units).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of 3-Amino-2-methoxyisonicotinamide in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over both the MetAP2 and reference flow cells at a constant flow rate, starting with the lowest concentration.

    • Monitor the binding response in real-time (the "association" phase).

    • After the injection, flow running buffer over the chip to monitor the "dissociation" phase.

    • Regenerate the chip surface between cycles if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Globally fit the association and dissociation curves from the entire concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (kd/ka).

Data Presentation & Visualization

The primary output is a sensorgram, which plots the binding response over time.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Analysis A 1. Immobilize MetAP2 on Sensor Chip B 2. Inject Compound (Association) A->B C 3. Flow Buffer (Dissociation) B->C D 4. Generate Sensorgram C->D E 5. Fit Curves to Kinetic Model D->E ka k_a (on-rate) kd k_d (off-rate) KD K_D (Affinity)

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

ParameterValueUnitInterpretation
ka (On-rate)2.5 x 105M-1s-1Fast association of the compound to the target.
kd (Off-rate)4.0 x 10-2s-1Moderately slow dissociation; implies a good residence time.
KD (from kinetics)160 nMMExcellent agreement with ITC-derived affinity, validating the result.

Part 4: The Final Proof - Pinpointing the Binding Site via Mutagenesis

The Causality: We have now established that the compound binds directly to MetAP2 in cells and in solution, and we know its thermodynamic and kinetic profile. The final, critical piece of evidence is to validate where it binds. Based on crystal structures of other inhibitors, MetAP2 utilizes a key histidine residue (His-231) to coordinate with its catalytic cobalt ions and interact with ligands.[5] We can hypothesize that 3-Amino-2-methoxyisonicotinamide binds in this active site. To test this, we will perform site-directed mutagenesis, replacing His-231 with a non-coordinating amino acid like alanine. If our hypothesis is correct, this mutation should severely impair or abolish compound binding.

Experimental Protocol: Site-Directed Mutagenesis and Re-evaluation
  • Mutagenesis: Generate a MetAP2 expression vector where the codon for His-231 is mutated to code for Alanine (H231A). Sequence-verify the mutation.

  • Protein Expression and Purification: Express and purify the MetAP2 H231A mutant protein using the same protocol as the wild-type (WT) protein. Confirm protein integrity and folding using, for example, circular dichroism.

  • Binding Re-assessment: Re-run the ITC or SPR experiment under the exact same conditions as for the WT protein, but now using the H231A mutant.

  • Data Comparison: Directly compare the binding affinity (KD) and/or kinetic parameters obtained for the WT versus the H231A mutant.

Data Presentation & Visualization

A dramatic loss of affinity for the mutant protein is the expected "smoking gun" evidence.

Mutagenesis_Logic cluster_wt Wild-Type Interaction cluster_mutant Mutant Interaction WT Wild-Type MetAP2 (His-231) WT_Result Strong Binding Observed (K_D = 150 nM) WT->WT_Result Mutant Mutant MetAP2 (H231A) Mutant_Result Binding Abolished (No Binding Detected) Mutant->Mutant_Result Compound 3-Amino-2-methoxy- isonicotinamide Compound->WT Binds Compound->Mutant Fails to Bind Conclusion Conclusion: His-231 is critical for binding. The compound binds at the active site. WT_Result->Conclusion Mutant_Result->Conclusion

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 3-Amino-2-methoxyisonicotinamide: Personal Protective Equipment and Disposal

As a novel compound in drug discovery and development, 3-Amino-2-methoxyisonicotinamide presents a unique set of handling requirements. Ensuring the safety of laboratory personnel is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound in drug discovery and development, 3-Amino-2-methoxyisonicotinamide presents a unique set of handling requirements. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols to minimize exposure and ensure a safe working environment. The following recommendations are grounded in the safety profiles of structurally similar aminopyridine derivatives, providing a robust framework for risk mitigation in the absence of specific data for this compound.

Understanding the Risks: A Profile of 3-Amino-2-methoxyisonicotinamide

While a specific Safety Data Sheet (SDS) for 3-Amino-2-methoxyisonicotinamide is not yet widely available, an analysis of analogous compounds such as 2-Aminoisonicotinamide and 3-Amino-2-methoxypyridine suggests that researchers should anticipate potential hazards including acute toxicity if swallowed, in contact with skin, or if inhaled. Skin, eye, and respiratory irritation are also significant risks to consider.[1][2][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.

PPE ComponentSpecificationRationale for Use
Respiratory Protection NIOSH-approved respirator (e.g., N95 for particulates, or a respirator with organic vapor cartridges)Prevents inhalation of dust, aerosols, or vapors, which may be toxic or cause respiratory irritation.[1][4][5]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)Protects against dermal absorption, which can be a route for acute toxicity. Gloves should be inspected before each use and removed properly to avoid skin contact with the outer surface.[4][6]
Eye and Face Protection Chemical safety goggles and a face shieldShields eyes and face from splashes, dust, and aerosols, preventing serious eye irritation or injury.[4][5]
Body Protection Laboratory coat and additional protective clothing as neededPrevents contact of the chemical with skin and personal clothing. Contaminated clothing should be removed immediately and laundered before reuse.[1][4]
Step-by-Step Guide to Safe Handling and PPE Usage

Adherence to a strict protocol for donning, doffing, and handling is critical to the effectiveness of your PPE.

  • Work Area Preparation : Always handle 3-Amino-2-methoxyisonicotinamide in a well-ventilated area, preferably within a certified chemical fume hood or with local exhaust ventilation.[4] Ensure a safety shower and eyewash station are readily accessible.[4]

  • Donning Sequence :

    • First, put on your laboratory coat.

    • Next, don your respirator, ensuring a proper fit test has been conducted.

    • Then, put on your safety goggles, followed by a face shield for maximum protection.

    • Finally, wear two pairs of chemical-resistant gloves.

The following diagram illustrates the key stages of a safe experimental workflow when handling 3-Amino-2-methoxyisonicotinamide.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh Compound don_ppe->weigh dissolve Dissolve/React weigh->dissolve 2. decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste 3. doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 4.

Safe handling workflow for 3-Amino-2-methoxyisonicotinamide.
  • Doffing Sequence :

    • Remove the outer pair of gloves.

    • Remove your face shield and goggles.

    • Remove your laboratory coat.

    • Remove the inner pair of gloves using a proper technique to avoid touching the outer surface.[4]

    • Finally, remove your respirator.

    • Wash your hands and face thoroughly with soap and water after handling.[4]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[4]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the safe handling of 3-Amino-2-methoxyisonicotinamide.

  • Waste Segregation : All disposable materials that have come into contact with the compound, including gloves, weigh boats, and pipette tips, must be considered hazardous waste.

  • Containerization : Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal Protocol : Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains or the environment.[4]

This guide provides a foundational framework for the safe handling of 3-Amino-2-methoxyisonicotinamide. It is imperative that researchers supplement this information with a thorough, substance-specific risk assessment before beginning any experimental work. By prioritizing safety through the diligent use of personal protective equipment and adherence to established protocols, you can foster a secure and productive research environment.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet.
  • NextSDS. (n.d.). 3-Amino-2-methoxy-isonicotinamide — Chemical Substance Information.
  • Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Jessica Chemicals. (n.d.). Material Safety Data Sheet.
  • Genesee Polymers Corporation. (2021, October 29). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.